molecular formula C16H32O3 B1252884 2S-hydroxyhexadecanoic acid

2S-hydroxyhexadecanoic acid

Cat. No.: B1252884
M. Wt: 272.42 g/mol
InChI Key: JGHSBPIZNUXPLA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-hydroxyhexadecanoic acid is the S-enantiomer of 2-hydroxypalmitic acid. It is a 2-hydroxyhexadecanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-2-hydroxyhexadecanoate. It is an enantiomer of a (R)-2-hydroxyhexadecanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(2S)-2-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1

InChI Key

JGHSBPIZNUXPLA-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@@H](C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling Mammalian α-Hydroxylation: The Biosynthesis, Stereochemistry, and Analytical Resolution of 2-Hydroxyhexadecanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α-hydroxylation of long-chain fatty acids is a critical metabolic pathway in mammals, yielding 2-hydroxy fatty acids (2-OH FAs) that serve as essential building blocks for sphingolipids in the myelin sheath and epidermal barrier. While inquiries often arise regarding the biosynthesis of 2S-hydroxyhexadecanoic acid (the S-enantiomer of 2-hydroxypalmitate), scientific rigor dictates a critical clarification: mammalian de novo α-hydroxylation is strictly stereospecific for the (2R)-enantiomer .

The 2S-isomer is primarily of exogenous (dietary or microbial) origin, with no characterized endogenous mammalian synthase [1][2]. This whitepaper provides an in-depth technical analysis of the mammalian α-hydroxylation pathway (producing the 2R-isomer), the biochemical distinction of the 2S-isomer, and the self-validating analytical methodologies required to differentiate these enantiomers in drug development and lipidomic research.

The Stereochemical Imperative in Mammalian α-Hydroxylation

Upon the introduction of a hydroxyl group at the C-2 (α) position of hexadecanoic acid, the carbon becomes chiral, yielding two possible stereoisomers: (2R)- and (2S)-hydroxyhexadecanoic acid.

In mammalian biological systems, the N-acyl chains of 2-hydroxy sphingolipids exist almost exclusively in the 2R configuration [2]. This stereospecificity is driven by Fatty Acid 2-Hydroxylase (FA2H) , an NAD(P)H-dependent monooxygenase localized to the endoplasmic reticulum (ER). FA2H utilizes a di-iron catalytic center to stereospecifically abstract the pro-R hydrogen at the α-carbon, followed by hydroxyl rebound, exclusively generating (2R)-2-hydroxyhexadecanoyl-CoA [1][3].

Conversely, 2S-hydroxyhexadecanoic acid [5] fails to rescue membrane raft fluidity in FA2H-knockdown models, highlighting that mammalian cellular machinery is highly tuned to the 2R-enantiomer [1]. The trace amounts of 2S-isomers detected in mammalian tissues are attributed to dietary accumulation rather than de novo synthesis.

The Biosynthesis and Metabolism Pathway

The metabolic lifecycle of 2-hydroxyhexadecanoic acid involves ER-localized synthesis, Golgi-mediated incorporation into ceramides, and peroxisomal degradation.

  • Activation: Hexadecanoic acid is activated to hexadecanoyl-CoA by Acyl-CoA Synthetase (ACSL).

  • Stereospecific Hydroxylation: FA2H, utilizing cytochrome b5 and molecular oxygen, hydroxylates hexadecanoyl-CoA to (2R)-2-hydroxyhexadecanoyl-CoA.

  • Sphingolipid Incorporation: Ceramide Synthases (specifically CerS5 and CerS6 for C16 chains) incorporate the 2-OH FA into the sphingoid base, forming 2-hydroxyceramides.

  • Degradation: Free 2-hydroxyhexadecanoic acid is degraded via peroxisomal α-oxidation, where it is activated and subsequently cleaved by 2-hydroxyacyl-CoA lyase (HACL1 or HACL2) into pentadecanal and formyl-CoA [4].

Biosynthesis Palmitate Hexadecanoic Acid (Palmitate) PalmitoylCoA Hexadecanoyl-CoA Palmitate->PalmitoylCoA Acyl-CoA Synthetase FA2H Fatty Acid 2-Hydroxylase (FA2H) Endoplasmic Reticulum PalmitoylCoA->FA2H + O2, NAD(P)H R_Isomer (2R)-2-Hydroxyhexadecanoyl-CoA (Endogenous Mammalian Product) FA2H->R_Isomer Stereospecific Hydroxylation Ceramide 2-Hydroxyceramides (Myelin, Epidermis) R_Isomer->Ceramide CerS (All Isoforms) Degradation Peroxisomal α-Oxidation (HACL1 / HACL2) R_Isomer->Degradation Transport to Peroxisome S_Isomer (2S)-2-Hydroxyhexadecanoyl-CoA (Exogenous / Dietary) S_Isomer->Ceramide CerS (All Isoforms) S_Isomer->Degradation Transport to Peroxisome

Biosynthesis and metabolic fate of 2-hydroxyhexadecanoic acid enantiomers in mammals.

Experimental Methodology: Resolving 2S and 2R Enantiomers

Because 2R and 2S enantiomers possess identical mass and achiral chemical properties, standard LC-MS/MS cannot distinguish them. To investigate the presence of 2S-hydroxyhexadecanoic acid versus its endogenous 2R counterpart, researchers must employ a self-validating chiral derivatization workflow coupled with Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry (GC-NCI-MS) [1].

Step-by-Step Protocol & Causality
  • Lipid Extraction (Bligh & Dyer Method):

    • Procedure: Homogenize tissue/cells in Chloroform:Methanol:Water (1:2:0.8).

    • Causality: Selected over the Folch method due to its superior efficiency in extracting polar sphingolipids from aqueous cellular matrices without excessive protein contamination.

  • Acid Hydrolysis:

    • Procedure: Incubate the lipid extract with methanolic HCl at 80°C for 16 hours.

    • Causality: Required to cleave the highly stable amide bond linking the 2-hydroxy fatty acid to the sphingoid base, which is entirely resistant to mild alkaline hydrolysis.

  • Methylation (FAME Preparation):

    • Procedure: Extract the released free fatty acids and react with boron trifluoride-methanol (BF3-MeOH).

    • Causality: Converts free fatty acids into Fatty Acid Methyl Esters (FAMEs), neutralizing the polar carboxyl group to drastically increase volatility for gas chromatography.

  • Chiral Derivatization:

    • Procedure: React the 2-OH FAMEs with Mosher’s acid chloride, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), in the presence of pyridine.

    • Causality: Reacting the chiral 2-hydroxyl group with a chiral reagent converts the 2R and 2S enantiomers into diastereomers. Enantiomers cannot be resolved on standard achiral GC columns; diastereomers, possessing distinct physical properties and vapor pressures, elute at different retention times.

  • GC-NCI-MS Analysis:

    • Procedure: Inject the derivatized samples into a GC coupled to a mass spectrometer operating in Negative Chemical Ionization mode using methane as the reagent gas.

    • Causality: NCI is employed rather than standard Electron Impact (EI) because the highly electronegative fluorine atoms in the MTPA moiety readily capture thermal electrons. This provides a massive signal-to-noise enhancement, which is absolutely essential for detecting trace, exogenous levels of the 2S-isomer against the overwhelming endogenous 2R background.

Workflow Step1 1. Lipid Extraction (Bligh & Dyer) Step2 2. Acid Hydrolysis (Release N-acyl chains) Step1->Step2 Step3 3. Methylation (Form 2-OH FAMEs) Step2->Step3 Step4 4. Chiral Derivatization (Add (R)-MTPA-Cl) Step3->Step4 Step5 5. GC-NCI-MS (Resolve Diastereomers) Step4->Step5 Step6 6. Quantification (2R vs 2S ratio) Step5->Step6

Analytical workflow for the chiral resolution of 2-hydroxy fatty acid enantiomers.

Quantitative Data & Comparative Analysis

The profound biological differences between the 2R and 2S enantiomers underscore the necessity of stereospecific analysis in lipid drug development. The table below summarizes the key biochemical and analytical parameters distinguishing the two isomers.

Parameter(2R)-Hydroxyhexadecanoic Acid(2S)-Hydroxyhexadecanoic Acid
IUPAC Nomenclature (2R)-2-hydroxyhexadecanoic acid(2S)-2-hydroxyhexadecanoic acid
PubChem CID 44513312575964
Endogenous Source De novo synthesisExogenous (Dietary/Microbiome)
Enzymatic Origin Fatty Acid 2-Hydroxylase (FA2H)Uncharacterized in mammals
Biological Function Myelin stability, skin barrierPutative metabolic byproduct
Membrane Fluidity Impact Restores raft fluidity in FA2H KDFails to restore raft fluidity
GC-MS Resolution Baseline resolved (Diastereomer A)Baseline resolved (Diastereomer B)

References

  • Guo, L., Zhang, X., Zhou, D., Okunade, A. L., & Su, X. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1327–1335.[Link]

  • Hama, H. (2013). 2′-Hydroxy ceramide in membrane homeostasis and cell signaling. Progress in Lipid Research, 52(4), 518–528.[Link]

  • Alderson, N. L., Rembiesa, B. M., Walla, M. D., Bielawska, A., Bielawski, J., & Hama, H. (2004). The human FA2H gene encodes a fatty acid 2-hydroxylase. Journal of Biological Chemistry, 279(47), 48562–48568.[Link]

  • Casteels, M., Sniekers, M., Fraccascia, P., Mannaerts, G. P., & Van Veldhoven, P. P. (2007). The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. Biochemical Society Transactions, 35(Pt 5), 876–880.[Link]

  • National Center for Biotechnology Information. "2S-hydroxypalmitic acid". PubChem Compound Summary for CID 12575964. Retrieved March 13, 2026.[Link]

2S-Hydroxyhexadecanoic Acid in Sphingolipid Metabolism: Biosynthesis, Pathophysiology, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sphingolipids are ubiquitous membrane lipids that govern critical cellular processes, including signal transduction, apoptosis, and membrane structural integrity. A specialized subset of these lipids contains 2-hydroxy fatty acids (hFAs), which are synthesized prior to their incorporation into the ceramide backbone. While mammalian systems predominantly synthesize the (R)-enantiomer via Fatty Acid 2-Hydroxylase (FA2H), 2S-hydroxyhexadecanoic acid (the (S)-enantiomer of 2-hydroxypalmitic acid) is of profound importance to drug development professionals and analytical lipidomic researchers. It serves as a vital stereospecific probe for mapping enzyme kinetics, evaluating the enantiomeric selectivity of Ceramide Synthases (CerS), and acting as a high-fidelity internal standard in mass spectrometry [1, 2].

This technical whitepaper provides an in-depth analysis of 2-hydroxyhexadecanoic acid metabolism, the enzymatic causality of its incorporation, and a self-validating methodological framework for its quantification.

Biochemical Foundations: FA2H and Stereospecific Hydroxylation

The structural diversity of mammalian sphingolipids is largely driven by modifications to the hydrophobic ceramide moiety. The hydroxylation of hexadecanoic acid (palmitic acid) at the C-2 (alpha) position alters the biophysical properties of the resulting ceramide.

Causality of 2-Hydroxylation: Why does the cell expend energy to hydroxylate these fatty acids? The addition of a hydroxyl group at the C-2 position significantly increases the hydrogen-bonding capacity of the lipid within the membrane bilayer. This biochemical modification allows for tighter lipid packing, which is an absolute biophysical requirement for the compaction of myelin sheaths in the central nervous system and the formation of lamellar bodies in the epidermal permeability barrier [3].

While the endogenous FA2H enzyme is stereospecific for generating (R)-2-hydroxy fatty acids, utilizing 2S-hydroxyhexadecanoic acid in in vitro assays allows researchers to decouple endogenous background noise from experimental spikes. Furthermore, comparative studies between the (R) and (S) enantiomers have revealed differential functions in tumor cell proliferation and apoptosis, making the 2S-enantiomer a molecule of high interest in targeted oncology [1, 4].

Biosynthetic Pathway & Enzymatic Kinetics

The biosynthesis of 2-hydroxy-sphingolipids occurs in the Endoplasmic Reticulum (ER). Free hexadecanoic acid is first hydroxylated by FA2H. This reaction is heavily dependent on an electron transport chain involving cytochrome b5, requiring molecular oxygen (O2) and NADPH. The resulting 2-hydroxyhexadecanoic acid is then N-acylated to a sphingoid base (e.g., sphinganine) by Ceramide Synthase (CerS) to form 2-hydroxy-dihydroceramide, which is subsequently desaturated by DES1 to form a 2-hydroxy-ceramide [5].

Biosynthesis Palmitate Hexadecanoic Acid (C16:0) FA2H FA2H Enzyme + Cyt b5, O2, NADPH Palmitate->FA2H Hydroxylation OH_Palmitate 2S-Hydroxyhexadecanoic Acid (2-OH-C16:0) FA2H->OH_Palmitate CerS Ceramide Synthase (CerS) OH_Palmitate->CerS N-Acylation DHCer 2-OH-Dihydroceramide CerS->DHCer Sphinganine Sphinganine Sphinganine->CerS DES1 Dihydroceramide Desaturase (DES1) DHCer->DES1 Desaturation Cer 2-OH-Ceramide DES1->Cer

Fig 1: FA2H-mediated biosynthesis of 2-OH-ceramides from hexadecanoic acid.

Quantitative Profiling of 2-Hydroxyhexadecanoic Acid

To facilitate assay development and pharmacokinetic modeling, the foundational parameters of 2-hydroxyhexadecanoic acid and its primary metabolic driver (FA2H) are summarized below.

ParameterValue / Description
Target Metabolite 2-Hydroxyhexadecanoic acid (2-OH-C16:0)
Molecular Formula C16H32O3
Molecular Weight 272.42 g/mol [6]
Primary Enzyme Fatty Acid 2-Hydroxylase (FA2H)
Enzyme Cofactors Cytochrome b5 (Fe2+), O2, NADPH[5]
Subcellular Localization Endoplasmic Reticulum (ER) Membrane
Downstream Products 2-OH-Ceramides, Galactosylceramides, Sulfatides
Associated Pathologies Spastic Paraplegia 35 (SPG35), FAHN, Epidermal Barrier Defects [1, 2]

Self-Validating Analytical Methodology: LC-MS/MS Profiling

Quantifying 2S-hydroxyhexadecanoic acid within complex biological matrices requires rigorous extraction protocols to prevent isobaric interference. The following protocol outlines a self-validating system utilizing mild alkaline hydrolysis and targeted LC-MS/MS.

Logical Causality of the Protocol:

  • Why Mild Alkaline Hydrolysis? Sphingolipids contain amide-linked fatty acids, which are highly resistant to mild alkaline conditions. Conversely, glycerophospholipids contain ester-linked fatty acids that are readily saponified. By incorporating a 0.1 M KOH hydrolysis step, the protocol biochemically filters out glycerolipids. If ester-linked lipids are detected in the final run, the assay invalidates itself, indicating incomplete hydrolysis.

  • Why Chiral Chromatography? Because endogenous FA2H produces the (R)-enantiomer, researchers investigating the (S)-enantiomer must use chiral stationary phases (e.g., Chiralpak columns) to resolve the stereoisomers prior to MS/MS detection.

Step-by-Step Workflow
  • Tissue Homogenization: Homogenize 50 mg of tissue in 1 mL of ice-cold PBS. Immediately spike with an odd-chain internal standard (e.g., C17-sphingosine or 2-OH-C17:0 ceramide) to correct for downstream matrix-induced ion suppression.

  • Modified Folch Extraction: Add 4 mL of Chloroform:Methanol (2:1, v/v). Vortex for 5 minutes and centrifuge at 3,000 x g for 10 minutes to separate the organic (lower) and aqueous (upper) phases.

  • Mild Alkaline Hydrolysis: Recover the organic phase, dry under N2 gas, and resuspend in 1 mL of 0.1 M KOH in Methanol. Incubate at 37°C for 2 hours to cleave ester-linked glycerolipids.

  • Phase Separation: Neutralize with glacial acetic acid, add 2 mL of Chloroform and 1 mL of H2O. Centrifuge and recover the lower organic phase containing the purified sphingolipids.

  • LC-MS/MS Analysis: Reconstitute the dried lipid film in the mobile phase. Inject onto a chiral LC column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow Step1 1. Tissue Homogenization & Internal Std Addition Step2 2. Modified Folch Extraction (CHCl3:MeOH) Step1->Step2 Lipid Solubilization Step3 3. Mild Alkaline Hydrolysis (0.1M KOH in MeOH) Step2->Step3 Glycerolipid Cleavage Step4 4. Phase Separation & Organic Layer Recovery Step3->Step4 Isolate Sphingolipids Step5 5. Solid Phase Extraction (SPE) Cleanup Step4->Step5 Remove Salts/Contaminants Step6 6. LC-MS/MS Analysis (MRM Mode) Step5->Step6 Quantify 2-OH-SLs

Fig 2: Self-validating extraction and LC-MS/MS workflow for 2-OH-sphingolipids.

Pathophysiology and Therapeutic Targeting

The dysregulation of 2-hydroxy-sphingolipid metabolism is a cornerstone of several severe pathologies, making the FA2H pathway a highly monitored target in drug development.

  • Neurodegeneration (FAHN / SPG35): Loss-of-function mutations in the FA2H gene lead to Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), a subtype of hereditary spastic paraplegia (SPG35). The inability to synthesize 2-hydroxylated myelin lipids results in severe demyelination, axonal degeneration, and brain iron accumulation[1, 2].

  • Oncology: FA2H expression is frequently downregulated in various malignancies. Interestingly, the overexpression of FA2H or the exogenous administration of 2-hydroxy fatty acids has been shown to inhibit tumor cell proliferation and reverse resistance to chemotherapeutic agents like cisplatin. The stereospecificity of these anti-tumor effects is currently a major area of investigation, with enantiomeric profiling of 2S- vs 2R-hydroxyhexadecanoic acid providing critical insights into sphingolipid-mediated apoptosis [1].

References

  • Eckhardt, M. (2023). Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. International Journal of Molecular Sciences. URL: [Link]

  • Hama, H. (2010). Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. URL: [Link]

  • UniProt Consortium. (2024). FA2H - Fatty acid 2-hydroxylase - Homo sapiens (Human). UniProtKB. URL: [Link]

  • Guo, L., et al. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research. URL: [Link]

  • Reactome Pathway Database. (2024). FA2H hydroxylates 1,2-saturated fatty acids. Reactome. URL: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92836, 2-Hydroxyhexadecanoic acid. PubChem. URL: [Link]

Unlocking the Lipidome: A Comprehensive Technical Guide to the Natural Sources, Biosynthesis, and Analytical Profiling of 2S-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2S-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid or alpha-hydroxypalmitic acid) is a specialized 16-carbon saturated fatty acid characterized by a hydroxyl group at the C2 (alpha) position in the S stereoconfiguration 1. While standard aliphatic fatty acids primarily serve as energy substrates or basic structural components, alpha-hydroxy fatty acids (aHFAs) act as critical structural modulators. By introducing an additional hydrogen-bonding donor/acceptor near the lipid-water interface, 2S-hydroxyhexadecanoic acid fundamentally alters the biophysical properties of the sphingolipids into which it is incorporated. This whitepaper provides a rigorous technical overview of its natural sources, biosynthetic origins, and the field-proven analytical workflows required for its extraction and quantification.

Biosynthetic Pathways and Mechanistic Origins

The presence of the alpha-hydroxyl group is not a spontaneous artifact of lipid oxidation; it is a highly regulated enzymatic modification. The biosynthesis of 2S-hydroxyhexadecanoic acid is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) .

The Causality of Alpha-Hydroxylation

Organisms actively expend energy to synthesize 2S-hydroxyhexadecanoic acid because the resulting alpha-hydroxy ceramides and cerebrosides possess superior lateral packing capabilities within lipid bilayers. The hydroxyl group at the C2 position forms intermolecular hydrogen bonds with the amide nitrogen and the hydroxyl groups of adjacent sphingoid bases. This tight packing is the mechanistic foundation for highly impermeable biological structures, such as the mammalian epidermal water barrier and the myelin sheath of the central nervous system.

G Palmitate Palmitic Acid (C16:0) PalmitoylCoA Palmitoyl-CoA Palmitate->PalmitoylCoA Acyl-CoA Synthetase FA2H FA2H (Fatty Acid 2-Hydroxylase) + O2 + NADPH + H+ PalmitoylCoA->FA2H AlphaOH 2S-Hydroxypalmitoyl-CoA FA2H->AlphaOH Stereospecific C2 Hydroxylation Ceramide Alpha-Hydroxy Ceramides (Epidermal Barrier / Myelin) AlphaOH->Ceramide Ceramide Synthase (CerS)

FA2H-mediated biosynthetic pathway of 2S-hydroxyhexadecanoic acid and ceramide integration.

Global Natural Sources

Due to its specialized structural role, 2S-hydroxyhexadecanoic acid is highly conserved across diverse biological kingdoms. It is rarely found in its free fatty acid (FFA) form in high concentrations; instead, it is typically liberated from complex sphingolipids during extraction.

Table 1: Distribution of 2S-Hydroxyhexadecanoic Acid Across Biological Kingdoms
KingdomSpecific SourceBiological Context / Lipid ClassReference
Mammalian Pig EpidermisMajor component of acylglucosylceramides; critical for preventing transepidermal water loss.2
Mammalian Sheep Wool WaxPresent in the complex esterified lipid matrix of lanolin.1
Marine Echinoderms (Sea Cucumbers)Highly enriched in marine cerebrosides, contributing to cell membrane stability in high-salinity environments.3
Marine Sponges (Aplysina lacunosa)Found within the complex lipidome of marine sponges.4
Botanical Brassica oleracea (Broccoli)Detected via LC-HRMS in the florets, leaves, and roots as a bioactive oxidized fatty acid.5
Botanical Allamanda catharticaIdentified as a naturally occurring secondary metabolite in plant tissue extracts.4

Advanced Analytical Workflows: Extraction and Quantification

Analyzing 2S-hydroxyhexadecanoic acid presents unique physicochemical challenges. The proximity of the alpha-hydroxyl group to the carboxylate moiety creates intramolecular hydrogen bonding and steric hindrance. This reduces the efficiency of standard lipid extraction and derivatization protocols. To ensure scientific integrity, the methodologies below are designed as self-validating systems .

Protocol A: GC-MS/MS Workflow (Derivatization-Dependent)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) requires the analyte to be volatile and thermally stable. Free alpha-hydroxy fatty acids will degrade or exhibit severe peak tailing on a GC column. Therefore, a dual-derivatization strategy is mandatory 3.

Self-Validation Mechanism : This protocol incorporates an unnatural odd-chain alpha-hydroxy fatty acid (e.g., 2-OH C17:0) as an internal standard (IS) prior to extraction to calculate absolute recovery, and a procedural blank to rule out solvent contamination.

  • Matrix Extraction :

    • Step: Homogenize 20 mg of lyophilized tissue. Add 1 mL Methanol and 3 mL MTBE (Methyl tert-butyl ether). Spike with 500 ng of 2-OH C17:0 (IS).

    • Causality: MTBE is selected over traditional chloroform (Folch method) because MTBE forms the upper organic layer. This physically prevents the accidental aspiration of the protein-rich aqueous interface, drastically improving the reproducibility of lipid recovery.

  • Phase Separation :

    • Step: Add 1 mL of ultrapure water, vortex, and centrifuge at 10,000 × g for 10 minutes at 4 °C. Collect the upper organic phase and dry under vacuum.

  • Methylation (Carboxyl Derivatization) :

    • Step: Resuspend the lipid residue in methanol-acetyl chloride (2:1, v/v). Incubate at 80 °C for 1 hour.

    • Causality: Acetyl chloride reacts violently with methanol to generate anhydrous HCl in situ. This acts as a highly efficient acid catalyst for the Fischer esterification of the carboxyl group, converting it to a Fatty Acid Methyl Ester (FAME) while simultaneously cleaving complex sphingolipids to release bound 2-OH PAs.

  • Silylation (Hydroxyl Derivatization) :

    • Step: Evaporate the methylation reagents. Add 50 µL of BSTFA containing 1% TMCS and incubate at 60 °C for 30 minutes.

    • Causality: The alpha-hydroxyl group remains highly polar and sterically hindered. BSTFA converts this hydroxyl into a trimethylsilyl (TMS) ether. Without this step, the molecule will irreversibly adsorb to the active sites of the GC column liner.

  • GC-MS/MS Analysis :

    • Step: Inject 1 µL into a DB-5MS column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing pre-defined collision energies for the TMS-FAME derivatives.

G Sample Biological Matrix (Tissue / Plant / Marine) Extraction Liquid-Liquid Extraction (MeOH / MTBE / H2O) Sample->Extraction Add Internal Standard Supernatant Lipid-Rich Supernatant (Contains 2-OH PA) Extraction->Supernatant Centrifugation (10,000g) Deriv1 Methylation (MeOH-Acetyl Chloride, 80°C) Supernatant->Deriv1 Vacuum Drying Deriv2 Silylation (BSTFA/TMCS, 60°C) Deriv1->Deriv2 FAME Formation GCMS GC-MS/MS Analysis (MRM Mode) Deriv2->GCMS TMS-FAME Derivative

Analytical workflow for the extraction and dual-derivatization of 2-OH PA for GC-MS/MS.

Protocol B: LC-HRMS Workflow (Direct Analysis)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) allows for the direct analysis of free 2S-hydroxyhexadecanoic acid without the need for derivatization, preserving the native state of the lipid 6.

Self-Validation Mechanism : Matrix-matched calibration curves must be utilized to validate and correct for ion suppression effects inherent to the Electrospray Ionization (ESI) source when analyzing complex biological matrices.

  • Protein Precipitation :

    • Step: To 50 µL of plasma or plant extract, add 150 µL of ice-cold methanol containing an isotopic standard (e.g., d4-C16:0). Vortex and centrifuge at 14,000 × g.

    • Causality: Cold methanol rapidly denatures proteins while keeping the moderately hydrophobic free 2-OH PA in solution, bypassing the need for biphasic liquid-liquid extraction and minimizing analyte loss.

  • Chromatographic Separation :

    • Step: Inject onto a sub-2 µm C18 column. Utilize a mobile phase gradient of Water (A) and Acetonitrile/Isopropanol (80:20) (B), both containing 0.01% formic acid.

    • Causality: Isopropanol is strictly required to overcome the strong hydrophobic interactions between the C16 aliphatic tail and the C18 stationary phase, preventing peak broadening. The 0.01% formic acid keeps the carboxyl group protonated during chromatography for sharp peak shape, while still allowing efficient deprotonation to [M-H]- in the negative ESI source.

  • High-Resolution Mass Spectrometry :

    • Step: Analyze using a Q-TOF or Orbitrap mass analyzer operating in negative ion mode.

    • Causality: High mass accuracy (< 5 ppm) is non-negotiable. 2S-hydroxyhexadecanoic acid (Exact Mass: 272.2351 Da) must be distinguished from isobaric interferences, such as oxidized unsaturated fatty acids or naturally occurring isomers (e.g., 16-hydroxypalmitic acid) 5.

Methodological Data Presentation

Choosing the correct analytical framework depends entirely on the biological question being asked. Table 2 summarizes the operational parameters and causal trade-offs of the two primary methodologies.

Table 2: Comparative Analytical Strategies for 2-OH PA Quantification
ParameterGC-MS/MS (Derivatization)LC-HRMS (Direct Analysis)
Sample Prep Time High (Requires 2+ hours for derivatization)Low (Simple protein precipitation)
Derivatization Required Yes (Methylation + Silylation)No
Isomer Resolution Excellent (Chromatographic resolution of positional isomers)Moderate (Relies heavily on exact mass and MS/MS fragmentation)
Sensitivity Very High (Femtogram level in MRM mode)High (Picogram level)
Primary Application Total 2-OH PA profiling (including bound sphingolipids)Free 2-OH PA profiling in plasma or plant exudates

References

  • PubChem. "2S-hydroxypalmitic acid | C16H32O3 | CID 12575964". National Institutes of Health (NIH).
  • NP-MRD. "Showing NP-Card for 2-Hydroxyhexadecanoic acid (NP0083752)". Natural Products Magnetic Resonance Database.
  • ACS Publications. "Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms". Analytical Chemistry.
  • MDPI. "Free Fatty Acid Determination in Broccoli Tissues Using Liquid Chromatography–High-Resolution Mass Spectrometry". Molecules.
  • Semantic Scholar. "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography". Metabolites.
  • ResearchGate. "Naturally Occurring ω-Hydroxyacids". Progress in Lipid Research.

Sources

enzymatic synthesis of (S)-2-hydroxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Enzymatic Synthesis of (S)-2-Hydroxyhexadecanoic Acid

Introduction

2-Hydroxyhexadecanoic acid (2-HHA), also known as 2-hydroxypalmitic acid, is a C16 saturated fatty acid with a hydroxyl group at the alpha-carbon.[1] This alpha-carbon is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-2-hydroxyhexadecanoic acid and (R)-2-hydroxyhexadecanoic acid.[2] The stereochemistry of 2-HHA is critical to its biological function. While the (R)-enantiomer is a key component of sphingolipids in mammalian tissues like the brain and skin, the (S)-enantiomer is found in other natural contexts, such as bacterial lipopolysaccharides.[3] This distinction makes access to enantiomerically pure forms of 2-HHA essential for research in drug development, particularly for studying its roles in anti-inflammatory action, neuroprotection, and as a bactericide.[4]

However, the direct biocatalytic synthesis of the (S)-enantiomer presents a significant challenge. The primary mammalian enzyme responsible for this transformation, Fatty Acid 2-Hydroxylase (FA2H), is stereospecific for the production of (R)-2-hydroxy fatty acids.[3][5] This guide, therefore, provides a comprehensive technical overview of a robust and field-proven alternative: the lipase-catalyzed kinetic resolution of a racemic mixture to isolate the desired (S)-enantiomer with high stereochemical purity. We will delve into the strategic rationale, provide detailed experimental protocols, and outline the necessary analytical methods for validation, offering a complete workflow for researchers and drug development professionals.

Part 1: The Strategic Challenge: Direct Hydroxylation vs. Kinetic Resolution

The ideal synthetic route would involve a single, stereoselective enzymatic step to convert hexadecanoic acid directly into (S)-2-HHA. However, the available biocatalytic tools present significant hurdles to this approach.

The Hurdle of (R)-Selectivity in Known Hydroxylases

Nature's primary enzyme for α-hydroxylation of fatty acids, FA2H, synthesizes the (R)-enantiomer exclusively.[3] This enzyme is an NAD(P)H-dependent monooxygenase that plays a crucial role in the biosynthesis of 2-hydroxy sphingolipids in mammals. Its inherent and opposing stereopreference makes it unsuitable for producing (S)-2-HHA. While other powerful hydroxylating enzymes like Cytochrome P450 monooxygenases (CYPs) are known for their versatility in C-H bond activation, achieving high regio- and stereoselectivity at the C-2 position of a long-chain fatty acid is non-trivial and often requires extensive protein engineering to alter their natural specificity.[6][7][8]

The Viable Strategy: Enzymatic Kinetic Resolution (EKR)

Given the limitations of direct synthesis, the most reliable and accessible enzymatic strategy is the kinetic resolution of a chemically synthesized racemic mixture of (R,S)-2-hydroxyhexadecanoic acid.

The Principle of EKR: This technique leverages the high stereoselectivity of an enzyme, which acts as a chiral catalyst. The enzyme differentiates between the two enantiomers of the racemic substrate, catalyzing a reaction on one enantiomer at a much faster rate than the other. In this case, a lipase is used to selectively esterify the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. The success of this method hinges on the ability to physically separate the unreacted (S)-acid from the newly formed (R)-ester. Lipases are exceptionally well-suited for this task due to their operational stability in organic solvents, broad substrate acceptance, and excellent enantioselectivity.[9][10]

EKR_Concept racemate (R,S)-2-HHA (Racemic Mixture) enzyme Lipase (+ Alcohol, Solvent) racemate->enzyme products Mixture enzyme->products separation Separation (e.g., Extraction) products->separation s_acid (S)-2-HHA (Unreacted, Enriched) separation->s_acid Desired Enantiomer r_ester (R)-2-HHA Ester (Product) separation->r_ester Esterified Enantiomer

Caption: General workflow for Enzymatic Kinetic Resolution (EKR).

Part 2: Synthesis of Racemic (R,S)-2-Hydroxyhexadecanoic Acid

The necessary starting material for EKR is the racemic mixture of 2-hydroxyhexadecanoic acid. This is readily prepared via established chemical methods. A common and effective route is the α-bromination of hexadecanoic acid followed by nucleophilic substitution.

  • α-Bromination: Hexadecanoic acid is reacted with a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator, or under Hell-Volhard-Zelinsky reaction conditions (Br₂ with a catalytic amount of PBr₃). This introduces a bromine atom at the C-2 position.

  • Nucleophilic Substitution: The resulting 2-bromohexadecanoic acid is then treated with a strong base, such as aqueous sodium hydroxide, to displace the bromide with a hydroxyl group via an Sₙ2 reaction, yielding the racemic (R,S)-2-hydroxyhexadecanoic acid.

This chemically synthesized racemic acid serves as the substrate for the subsequent enzymatic resolution step.

Part 3: Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol details the esterification of racemic 2-HHA using an immobilized lipase in an organic solvent. Immobilized Candida antarctica Lipase B (CALB), often supplied as Novozym 435, is an excellent choice due to its high activity, stability, and proven enantioselectivity in a wide range of reactions.[11][12]

Experimental Workflow Diagram

EKR_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Workup & Separation cluster_purification 4. Final Purification prep Dissolve (R,S)-2-HHA & Alcohol in Organic Solvent add_enzyme Add Immobilized Lipase (e.g., Novozym 435) prep->add_enzyme incubate Incubate with Agitation (e.g., 40-50°C, 24-48h) add_enzyme->incubate monitor Monitor Conversion (HPLC/TLC) incubate->monitor filter Filter to Remove Enzyme monitor->filter extract Liquid-Liquid Extraction (Aqueous Base) filter->extract separate_layers Separate Layers extract->separate_layers aq_layer Aqueous Layer (Contains (S)-2-HHA salt) separate_layers->aq_layer org_layer Organic Layer (Contains (R)-Ester) separate_layers->org_layer acidify Acidify Aqueous Layer aq_layer->acidify extract_final Re-extract (S)-2-HHA acidify->extract_final purify Purify (S)-2-HHA (e.g., Recrystallization) extract_final->purify

Caption: Detailed experimental workflow for the kinetic resolution.

Materials & Reagents
Reagent/MaterialPurposeSupplier Example
(R,S)-2-Hydroxyhexadecanoic AcidRacemic SubstrateMilliporeSigma
Immobilized Candida antarctica Lipase B (CALB)BiocatalystNovozym 435
1-ButanolAcyl Acceptor (Alcohol)Standard Supplier
Methyl tert-butyl ether (MTBE), anhydrousOrganic SolventStandard Supplier
Sodium Bicarbonate (NaHCO₃), 5% aq. solutionBasic solution for extractionStandard Supplier
Hydrochloric Acid (HCl), 2MAcid for neutralizationStandard Supplier
Sodium Sulfate (Na₂SO₄), anhydrousDrying agentStandard Supplier
Molecular Sieves (4Å)To ensure anhydrous conditionsStandard Supplier
Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL oven-dried flask equipped with a magnetic stirrer, add (R,S)-2-hydroxyhexadecanoic acid (e.g., 5.0 g, 18.35 mmol).

    • Add anhydrous methyl tert-butyl ether (MTBE, 100 mL). Rationale: MTBE is a good solvent for lipids and has low miscibility with water, facilitating subsequent extraction.

    • Add 1-butanol (e.g., 1.5 g, 20.2 mmol, ~1.1 equivalents). Rationale: A slight excess of the alcohol can help drive the esterification equilibrium.

    • Add activated molecular sieves (~2 g) to maintain anhydrous conditions, which are critical for preventing lipase-catalyzed hydrolysis.

  • Enzymatic Reaction:

    • Add the immobilized CALB (e.g., 500 mg, 10% by weight of the substrate). Rationale: Immobilized enzymes are easily removed from the reaction by simple filtration, simplifying the workup.

    • Seal the flask and place it in a shaker incubator set to 45°C and 200 rpm.

    • Monitor the reaction progress by periodically taking small aliquots. The conversion can be tracked by TLC (visualizing the disappearance of the acid and appearance of the less polar ester) or more accurately by HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining acid. This may take 24-48 hours.

  • Workup and Separation:

    • Once ~50% conversion is reached, cool the reaction mixture to room temperature.

    • Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh MTBE. The enzyme can often be dried and reused.

    • Transfer the filtrate to a separatory funnel.

    • Add 5% aqueous sodium bicarbonate solution (100 mL) and shake vigorously. Allow the layers to separate. Rationale: The basic solution deprotonates the unreacted carboxylic acid ((S)-2-HHA), making it soluble in the aqueous phase, while the neutral ester ((R)-ester) remains in the organic MTBE phase.

    • Drain the lower aqueous layer. Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution to ensure complete recovery of the acid.

    • Combine the aqueous extracts. The organic layer containing the (R)-butyl-2-hydroxyhexadecanoate can be set aside or processed to recover the (R)-enantiomer if desired.

  • Purification of (S)-2-Hydroxyhexadecanoic Acid:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly acidify the solution to pH ~2 by adding 2M HCl while stirring. The (S)-2-HHA will precipitate as a white solid.

    • Extract the acidified aqueous solution with MTBE or ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude (S)-2-HHA.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., hexane/acetone) to obtain the final, high-purity (S)-2-hydroxyhexadecanoic acid.

Part 4: Chiral Analysis for Enantiomeric Excess (ee) Determination

Verifying the stereochemical outcome is the most critical step in this synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard for determining the enantiomeric excess (ee) of the final product.[13][14][]

Protocol: Chiral HPLC Analysis

Direct analysis of the fatty acid can be challenging. Derivatization to a UV-active compound is often necessary for sensitive detection and improved chiral separation.[13]

  • Derivatization to 3,5-Dinitrophenyl Urethane:

    • Dissolve a small sample (~1 mg) of the purified (S)-2-HHA in anhydrous toluene.

    • Add 3,5-dinitrophenyl isocyanate and a catalytic amount of a tertiary amine (e.g., triethylamine).

    • Heat the mixture gently (e.g., 60°C) for 1-2 hours.

    • Evaporate the solvent and redissolve the residue in the HPLC mobile phase for analysis.

  • HPLC Conditions:

ParameterCondition
Column Chiral Stationary Phase Column (e.g., Daicel Chiralpak AD-H or similar)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25°C
Injection Volume 10 µL
  • Data Interpretation:

    • Analyze a sample of the racemic starting material to identify the retention times for both the (R) and (S) enantiomer derivatives.

    • Analyze the purified product. A successful resolution will show one major peak corresponding to the (S)-enantiomer and a very small peak for the (R)-enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Part 5: Expected Outcomes

This lipase-catalyzed kinetic resolution is a highly efficient method for producing enantiopure compounds. The following table summarizes the expected results.

ParameterExpected ValueRationale
Theoretical Maximum Yield 50%In a classic kinetic resolution, only one of the two enantiomers from the racemic mix is isolated.
Practical Isolated Yield 40-45%Accounts for handling losses during extraction, filtration, and recrystallization steps.
Enantiomeric Excess (ee) >98%Lipases like CALB are highly stereoselective, leading to excellent separation of the enantiomers.
Chemical Purity (post-recrystallization) >98%As determined by standard methods like GC or ¹H-NMR.

Conclusion

The is most effectively and reliably achieved not by direct stereoselective hydroxylation, but through the kinetic resolution of a racemic precursor. The use of robust, commercially available lipases such as immobilized Candida antarctica Lipase B provides a scalable and highly selective method to isolate the desired (S)-enantiomer with excellent enantiomeric purity. The protocols and analytical methods detailed in this guide constitute a self-validating system, ensuring both high purity and confirmed stereochemical integrity of the final product. While future advances in enzyme engineering may one day yield a hydroxylase capable of direct (S)-selective synthesis, the EKR approach remains the current state-of-the-art for accessing this valuable chiral molecule for advanced research and development applications.

References

  • Y. K., Yano, I., & Yabuuchi, E. (1991). Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography. FEMS Microbiology Letters, 83(2), 183-188. [Link]

  • Kim, K. H., & Park, C. H. (2014). Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes. Journal of Microbiology and Biotechnology, 24(9), 1170-1182. [Link]

  • Chen, Y., & Werts, C. (2012). Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. Journal of Lipid Research, 53(7), 1365-1375. [Link]

  • Imai, H., et al. (1995). High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry-Packed Capillary Column. Journal of Liquid Chromatography, 18(15), 3027-3036. [Link]

  • Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Proceedings of the National Academy of Sciences of the United States of America, 103(45), 16689-16696. [Link]

  • Christie, W. W. (2011). Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]

  • Bell, S. G., et al. (2018). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Angewandte Chemie International Edition, 57(32), 10182-10186. [Link]

  • Sugai, T., & Ohta, H. (1990). Lipase-Catalyzed Kinetic Resolution of 2-Hydroxyhexadecanoic Acid and Its Esters. Agricultural and Biological Chemistry, 54(12), 3337-3338. [Link]

  • ResearchGate. (n.d.). Reaction scheme for the hydroxylation of fatty acids by P450Bsβ and subsequent α-keto decarboxylation. Figure from publication. [Link]

  • ResearchGate. (n.d.). of a range of lipases to catalyze the lactonization of 1 mM 16-hydroxyhexadecanoic acid to hexadecanolide. Figure from publication. [Link]

  • Bevers, L. E., et al. (2020). Fatty Acid Hydratases: Versatile Catalysts to Access Hydroxy Fatty Acids in Efficient Syntheses of Industrial Interest. Catalysts, 10(3), 297. [Link]

  • Hama, H. (2007). Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1771(3), 305-316. [Link]

  • Jiang, Z., et al. (2017). Lipase-catalyzed synthesis of chiral poly(ester amide)s with an alternating sequence of hydroxy acid and l/d-aspartate units. Polymer Chemistry, 8(39), 6096-6106. [Link]

  • Heng, Y. C., et al. (2024). Unleashing the potential of novel bacterial fatty acid hydratases for the sustainable production of hydroxy fatty acids. Biotechnology for Biofuels and Bioproducts, 17(1), 131. [Link]

  • Gara, S., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Food Matrices. Molecules, 25(14), 3291. [Link]

  • Grogan, G. (2018). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. Comprehensive Natural Products II, 251-276. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyhexadecanoic acid. PubChem Compound Summary for CID 92836. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-hydroxyhexadecanoic acid. PubChem Compound Summary for CID 12575964. [Link]

  • Wnuk, E., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(4), 1103. [Link]

  • Mukesh, D., et al. (1998). Lipase-Catalyzed Synthesis of Hydroxy Stearates and Their Properties. Journal of the American Oil Chemists' Society, 75(8), 1057-1059. [Link]

  • Schmidt, M., & Gode, K. (2014). Lipases as Sustainable Biocatalysts for the Sustainable Industrial Production of Fine Chemicals and Cosmetics. Journal of Scientific & Innovative Research, 3(3), 329-333. [Link]

Sources

The Regulation and Functional Dynamics of Fatty Acid 2-Hydroxylase (FA2H): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fatty acid 2-hydroxylase (FA2H) is an endoplasmic reticulum-resident enzyme responsible for the stereospecific α-hydroxylation of free fatty acids. These 2-hydroxy fatty acids are essential precursors for the synthesis of 2-hydroxysphingolipids, including galactosylceramides (GalCer) and sulfatides. As a Senior Application Scientist, I approach the study of FA2H not merely as a mapping of static pathways, but as a dynamic engineering problem. The regulation of FA2H expression dictates critical biological transitions: the compaction of the myelin sheath in the nervous system, the formation of the epidermal permeability barrier, and the suppression of cancer stemness in oncology.

This whitepaper synthesizes the latest mechanistic insights into FA2H transcriptional regulation and provides field-proven, self-validating experimental protocols for modulating and quantifying its expression.

Mechanisms of FA2H Transcriptional Regulation

The expression of the FA2H gene is highly context-dependent, driven by distinct transcriptional networks across different tissue types. Understanding these upstream regulators is critical for designing targeted therapeutic interventions or robust in vitro assays.

The PPAR-Mediated Axis in Oncology

In breast cancer models, particularly triple-negative breast cancer (TNBC) cells like MDA-MB-231, FA2H acts as a tumor suppressor. Its expression is tightly controlled by Peroxisome Proliferator-Activated Receptors (PPARs). Research has demonstrated that Δ9-tetrahydrocannabinol (Δ9-THC) significantly upregulates FA2H expression .

The Mechanistic Causality: In poorly differentiated cancer cells, PPARβ/δ actively represses the transcriptional activity of PPARα. The introduction of Δ9-THC antagonizes PPARβ/δ, effectively canceling this inhibition. The liberated PPARα then binds to PPAR response elements (PPREs) in the FA2H promoter, driving robust gene transcription. This upregulation induces differentiation signals that reduce the proportion of cancer stem cells (CSCs) .

cAMP/PKA Signaling in Myelinating Glia

In the peripheral nervous system, Schwann cells require massive amounts of 2-hydroxy galactolipids to form stable, compacted myelin sheaths. FA2H is a myelination-associated gene whose expression spikes during developmental myelination .

The Mechanistic Causality: Axonal contact stimulates the accumulation of intracellular cyclic AMP (cAMP) in Schwann cells. This activates the Protein Kinase A (PKA) pathway, which subsequently phosphorylates transcription factors (such as CREB) that upregulate myelin-specific genes, including FA2H, CGT, and P0. Without this cAMP-driven FA2H induction, the resulting myelin lacks the hydrogen-bonding capacity provided by the 2-hydroxyl groups, leading to structural instability and neuropathies such as Spastic Paraplegia 35 (SPG35) .

Differentiation-Dependent Upregulation in the Epidermis

In human keratinocytes, FA2H expression is virtually undetectable in the basal proliferating layer but is highly upregulated during late-stage terminal differentiation . This transcriptional activation precedes the generation of ultra-long-chain 2-hydroxyceramides, which are strictly required for the formation of extracellular lamellar membranes that constitute the skin's permeability barrier.

Visualizing the FA2H Regulatory Network

The following diagram maps the convergence of these distinct signaling pathways onto the FA2H promoter and their downstream phenotypic outputs.

FA2H_Regulation THC Δ9-THC PPARa PPARα THC->PPARa Activates PPARd PPARβ/δ THC->PPARd Antagonizes cAMP db-cAMP PKA PKA / CREB cAMP->PKA Activates TNFa TNF-α FOXC2 FOXC2 TNFa->FOXC2 Induces FA2H FA2H Expression PPARa->FA2H Transcription PPARd->PPARa Inhibits PKA->FA2H Upregulates FOXC2->FA2H Transcription Sphingolipids 2-OH Sphingolipids FA2H->Sphingolipids Catalyzes Myelin Myelination Sphingolipids->Myelin Tumor Tumor Suppression Sphingolipids->Tumor

Transcriptional regulation of FA2H and its downstream biological pathways.

Quantitative Data: FA2H Expression Dynamics

To provide a baseline for assay development, the table below summarizes validated quantitative shifts in FA2H expression and lipid output across various experimental models.

Experimental ConditionCell Type / TissueFA2H Expression / Lipid OutputBiological ConsequenceRef
db-cAMP Treatment (1 mM) Rat Primary Schwann CellsHighly upregulated mRNAIncreased 2-OH GalCer (up to 60% of total galactolipids)
Δ9-THC Exposure MDA-MB-231 Breast CancerSignificant mRNA inductionCancellation of PPARβ/δ inhibition; cell differentiation
Lentiviral Overexpression MDA-MB-231 Breast CancerUpregulated 2,825-foldDecreased cancer stem cell proportion; reduced tumorspheres
shRNA Knockdown SKBR3 Breast CancerDown-regulated 2.69-foldIncreased cell migration and stemness
Late-stage Differentiation Human KeratinocytesIncreased mRNA & ActivityFormation of intact epidermal lamellar bodies

Validated Experimental Protocols

A robust experiment requires built-in logic that prevents false positives. The following protocols are designed as self-validating systems, ensuring that the data you generate is artifacts-free and highly reproducible.

Protocol 1: In Vitro Induction of FA2H in Primary Schwann Cells

This protocol models developmental myelination in vitro by chemically mimicking axonal contact.

Step 1: Cell Expansion

  • Action: Culture primary rat Schwann cells in DMEM supplemented with 10% FBS, 2 μM forskolin, and 10 ng/mL recombinant heregulin-β1.

  • Causality: Heregulin mimics axon-bound neuregulin, while low-dose forskolin provides a basal cAMP tone. This specific combination drives rapid proliferation while actively preventing premature terminal differentiation, ensuring you have a sufficient, synchronized cell mass before induction.

Step 2: Differentiation and FA2H Induction

  • Action: Wash cells and switch to differentiation media: DMEM with 1% FBS and 1 mM dibutyryl-cAMP (db-cAMP) for 72 hours.

  • Causality: Why db-cAMP? Native cAMP is rapidly hydrolyzed by intracellular phosphodiesterases (PDEs) and exhibits poor membrane permeability. db-cAMP is a lipophilic, PDE-resistant analog. Using db-cAMP ensures sustained, uninterrupted activation of the PKA/CREB axis, which is strictly required to mimic the continuous axonal contact signals that drive FA2H transcription .

Step 3: Self-Validating Quantification

  • Action: Extract RNA and perform RT-qPCR for FA2H. Normalize against 18S rRNA (not GAPDH). Concurrently, extract cellular lipids and perform Thin Layer Chromatography (TLC) to quantify 2-hydroxy GalCer.

  • Causality: GAPDH expression fluctuates wildly during the drastic morphological changes of Schwann cell differentiation; 18S rRNA remains highly stable, preventing normalization artifacts. Furthermore, measuring mRNA alone is insufficient; quantifying the enzymatic end-product (2-OH GalCer) via TLC validates that the transcribed FA2H mRNA was successfully translated into a functional, active ER enzyme.

Protocol 2: Lentiviral Modulation for Cancer Stemness Assays

This protocol establishes stable FA2H overexpression to assay its tumor-suppressive role in breast cancer.

Step 1: Vector Design & Transduction

  • Action: Clone the FA2H coding sequence into a pLenti-EF1a-EGFP-P2A-Puro lentiviral vector. Transduce MDA-MB-231 cells at a Multiplicity of Infection (MOI) of 3.

  • Causality: Why this specific vector architecture? The EF1a promoter resists epigenetic silencing in stem-like cancer cells far better than the standard CMV promoter, ensuring stable, long-term FA2H expression.

Step 2: Stoichiometric Selection

  • Action: 48 hours post-transduction, apply 2 μg/mL Puromycin (predetermined via kill curve) for 5 days. Monitor EGFP fluorescence via flow cytometry.

  • Causality: Traditional dual-promoter vectors often suffer from promoter interference, where the selection marker is expressed but the gene of interest is silenced. The P2A sequence ensures ribosomal skipping, generating equimolar amounts of EGFP, Puromycin resistance, and FA2H from a single transcript. This creates a self-validating system: green fluorescence guarantees both antibiotic resistance and FA2H overexpression .

Step 3: Tumorsphere Formation Assay

  • Action: Seed 1,000 selected cells/well in ultra-low attachment plates using serum-free DMEM/F12 supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL). Count tumorspheres >50 μm after 10 days.

  • Causality: Serum-free, non-adherent conditions induce anoikis (detachment-induced cell death) in differentiated bulk tumor cells. Only true Cancer Stem Cells (CSCs) can survive and self-renew to form tumorspheres. A reduction in tumorsphere count directly validates the functional tumor-suppressive and differentiation-inducing role of FA2H.

References

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases International Journal of Molecular Sciences[Link]

  • Δ9-Tetrahydrocannabinol upregulates fatty acid 2-hydroxylase (FA2H) via PPARα induction: A possible evidence for the cancellation of PPARβ/δ-mediated inhibition of PPARα in MDA-MB-231 cells Archives of Biochemistry and Biophysics[Link]

  • FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin Journal of Lipid Research[Link]

  • FA2H Exhibits Tumor Suppressive Roles on Breast Cancers via Cancer Stemness Control Frontiers in Oncology[Link]

  • Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation Journal of Biological Chemistry[Link]

The Structural and Functional Landscape of 2-Hydroxy Fatty Acids: A Comprehensive Guide to Biosynthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy fatty acids (2-OH FAs) represent a specialized and highly bioactive class of lipids characterized by a hydroxyl group at the C-2 ( α ) position of the aliphatic chain. Historically overshadowed by their non-hydroxylated counterparts, 2-OH FAs are now recognized as critical modulators of membrane biophysics, cellular signaling, and host-pathogen interactions. This technical guide explores the biological diversity of 2-OH FAs, details the mechanistic causality of their biosynthesis, provides a self-validating analytical workflow for their quantification, and highlights their emerging role in drug development.

The Biological Diversity and Structural Role of 2-OH FAs

The presence of a hydroxyl group at the C-2 position fundamentally alters the biophysical properties of fatty acids. When incorporated into sphingolipids, this hydroxyl group acts as both a hydrogen bond donor and acceptor, stabilizing membrane microdomains (lipid rafts) through intermolecular hydrogen bonding with the sphingosine amino group and the sugar head group[1].

This structural stabilization is leveraged across diverse biological kingdoms:

Table 1: Quantitative and Qualitative Distribution of 2-OH FAs Across Species
Biological SourcePredominant 2-OH FA SpeciesPrimary Biological Function
Mammals (Nervous System) C22:0, C24:0, C24:1Essential for the structural integrity of the myelin sheath (galactosylceramides)[2].
Mammals (Epidermis) Ultra-long chain (VLCFA) 2-OH FAsFormation and maintenance of the epidermal permeability barrier[2].
Marine Organisms (Sea Cucumber) 2-OH C24:1 (67.9% of total)Structural components of marine sphingolipids[3].
Marine Organisms (Starfish) 2-OH C16:0Species-specific membrane adaptation[3].
Plants & Fungi C16–C24 2-OH FAsConstituents of glucosylceramides; involved in stress responses and cell death regulation[4].

Biosynthetic Pathways: The Central Role of FA2H

In eukaryotes, the synthesis of 2-OH FAs is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an integral membrane protein localized to the endoplasmic reticulum (ER)[2].

Mechanistic Causality of FA2H Activity

FA2H is an NAD(P)H-dependent monooxygenase that operates with strict stereospecificity, exclusively generating the (R)-enantiomer of 2-hydroxy fatty acids[5]. The enzymatic architecture of FA2H dictates its experimental and biological requirements:

  • Electron Transfer Requirement: The catalytic center of FA2H contains a di-iron motif coordinated by conserved histidine residues[1]. To reduce molecular oxygen and hydroxylate the fatty acid, the enzyme requires a continuous flow of electrons.

  • Cytochrome b5 Dependency: In mammals, FA2H possesses an N-terminal cytochrome b5-like domain that acts as an obligate electron shuttle from NAD(P)H[2]. In vitro assays measuring FA2H activity will fail unless supplemented with an NADPH regeneration system and cytochrome P450 reductase to complete this electron transport chain[2].

Once synthesized, the free 2-OH FAs are activated to 2-OH acyl-CoAs and selectively incorporated into dihydrosphingosine by Ceramide Synthases (CerS), forming 2-OH ceramides[5].

Biosynthesis FreeFA Free Fatty Acid (C16-C24) FA2H FA2H (Fatty Acid 2-Hydroxylase) + NADPH + Cytochrome b5 FreeFA->FA2H TwoOHFA 2-Hydroxy Fatty Acid (2-OH FA) FA2H->TwoOHFA 2-Hydroxylation AcylCoA 2-OH Acyl-CoA TwoOHFA->AcylCoA Acyl-CoA Synthetase CerS Ceramide Synthase (CerS) AcylCoA->CerS TwoOHCer 2-OH Ceramide CerS->TwoOHCer + Dihydrosphingosine ComplexSL Complex 2-OH Sphingolipids (e.g., GalCer, Sulfatides) TwoOHCer->ComplexSL Glycosylation/Modification

Biosynthetic pathway of 2-hydroxy sphingolipids via the FA2H enzyme.

Pathological Significance and Host-Pathogen Interactions

The physiological importance of 2-OH FAs is underscored by the severe phenotypes associated with their dysregulation:

  • Neurodegeneration: Mutations in the human FA2H gene cause Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), a severe leukodystrophy characterized by demyelination and spastic paraparesis[2].

  • Viral Entry Mechanisms: Recent CRISPR/Cas9 screens identified FA2H as a critical proviral host factor for Rotavirus infection[6]. Rotaviruses hijack the biophysical properties of 2-OH sphingolipids to facilitate endosomal escape. Genetic ablation of FA2H traps viral particles in early and late endosomes, preventing their release into the cytosol[6].

  • Oncology: High levels of 2-OH sphingolipids in carcinoma cells strongly correlate with tumor progression and chemotherapeutic drug resistance[1].

Analytical Methodologies: GC-MS/MS Profiling

Comprehensive profiling of 2-OH FAs is analytically challenging due to their low endogenous abundance, the high polarity of the hydroxyl group, and the presence of structurally similar 3-OH FA isomers[3]. While direct LC-MS/MS is possible, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) remains the gold standard for resolving these isomers[3].

Causality in Protocol Design

To successfully analyze 2-OH FAs via GC-MS/MS, the lipids must be extracted, liberated from their amide linkages, and subjected to a dual-derivatization process. Methylation neutralizes the carboxyl group, while trimethylsilylation (TMS) caps the C-2 hydroxyl group. This dual derivatization prevents hydrogen bonding during GC elution (preventing peak tailing) and generates highly specific fragment ions during MS/MS collision-induced dissociation[3].

GCMS_Workflow SamplePrep 1. Sample Extraction (Chloroform/Methanol) Hydrolysis 2. Alkaline Hydrolysis Release free 2-OH FAs SamplePrep->Hydrolysis Derivatization1 3. Methylation Convert to FAMEs Hydrolysis->Derivatization1 Derivatization2 4. Silylation (TMS) Derivatize 2-OH groups Derivatization1->Derivatization2 GCMS 5. GC-MS/MS Analysis Scheduled MRM Mode Derivatization2->GCMS Data 6. Data Processing Peak Annotation GCMS->Data

Step-by-step GC-MS/MS workflow for the quantification of 2-OH FAs.

Self-Validating Experimental Protocol: GC-MS/MS Quantification
  • Internal Standard Spiking & Extraction: Spike the biological sample with a known concentration of an isotopically labeled standard (e.g., d3​ -2-OH C16:0). Extract total lipids using a modified Folch method (Chloroform:Methanol, 2:1 v/v).

    • Self-Validation: The internal standard undergoes all subsequent chemical reactions, inherently correcting for variable derivatization efficiencies and matrix losses.

  • Alkaline Hydrolysis (Saponification): Resuspend the dried lipid extract in 1M methanolic KOH and incubate at 90°C for 2 hours.

    • Causality: Mild base hydrolysis only cleaves ester bonds. Elevated temperatures and strong alkali are mandatory to break the resilient amide bonds linking 2-OH FAs to the sphingoid base[7].

  • Methylation: Acidify the solution with HCl, extract the free fatty acids into hexane, evaporate, and react with 3N Methanolic HCl at 80°C for 1 hour to form Fatty Acid Methyl Esters (FAMEs).

  • Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and pyridine. Incubate at 70°C for 30 minutes.

    • Causality: TMCS acts as a catalyst to ensure complete silylation of the sterically hindered C-2 hydroxyl group, converting it to a TMS ether[3].

  • GC-MS/MS Acquisition: Inject 1 µL into a GC-MS/MS system operating in electron ionization (EI) mode. Utilize scheduled Multiple Reaction Monitoring (MRM) to track the specific α -cleavage transitions of the TMS-derivatized 2-OH FAMEs[3].

Drug Development Implications

The intersection of 2-OH FA biology and pharmacology presents novel therapeutic opportunities. Because FA2H stereospecifically produces (R)-2-hydroxy fatty acids, downstream enzymes like Sphingomyelin Synthase (SMS) and Ceramide Synthases exhibit distinct kinetic interactions with these hydroxylated substrates compared to non-hydroxylated lipids[5].

  • Antiviral Therapeutics: The discovery that Rotavirus relies on FA2H-mediated endosomal modifications for viral uncoating positions FA2H inhibitors as a potential class of host-directed antivirals[6].

  • Oncology Targets: Given the correlation between high 2-OH sphingolipid levels and drug resistance in cholangiocarcinoma and lung adenocarcinoma, targeted inhibition of FA2H or alternative 2-hydroxylases may sensitize tumors to existing chemotherapies[1].

References

  • Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology. nih.gov.[Link]

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases. nih.gov.[Link]

  • Fatty acid 2-hydroxylase facilitates rotavirus uncoating and endosomal escape. pnas.org.[Link]

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. acs.org.[Link]

  • Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. rsc.org.[Link]

  • Hydroxy FA. gerli.com.[Link]

  • Hydroxylated Fatty Acids: The Role of the Sphingomyelin Synthase and the Origin of Selectivity. nih.gov.[Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2S-Hydroxyhexadecanoic Acid by Chiral GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Lipidomics, Biomarker Discovery, and Sphingolipid Metabolism

Executive Summary & Biological Significance

2S-hydroxyhexadecanoic acid (also known as (S)- α -hydroxypalmitic acid) is a critical signaling lipid and an essential building block of sphingolipids[1]. In mammalian systems, the stereospecific synthesis of the 2S enantiomer is catalyzed by Fatty Acid 2-Hydroxylase (FA2H). This specific enantiomer is heavily incorporated into galactosylceramides, which are fundamental to the structural integrity of the myelin sheath in the central nervous system.

Quantifying the exact enantiomeric excess of 2S-hydroxyhexadecanoic acid is vital for drug development targeting leukodystrophies, demyelinating diseases, and specific oncology pathways. However, the molecule presents distinct analytical challenges: its polar functional groups cause severe chromatographic tailing, and differentiating the 2S form from the 2R form requires specialized chiral resolution. This application note details a self-validating, highly specific Gas Chromatography-Mass Spectrometry (GC-MS) protocol to extract, derivatize, and quantify 2S-hydroxyhexadecanoic acid with high precision.

Pathway M1 Palmitoyl-CoA E1 Fatty Acid 2-Hydroxylase (FA2H) M1->E1 M2 2S-Hydroxypalmitoyl-CoA E1->M2 O2, NADPH E2 Ceramide Synthase (CERS) M2->E2 M3 2-Hydroxy Ceramide E2->M3 Sphinganine M4 Galactosylceramide (Myelin Sheath) M3->M4 Galactosyltransferase

Fig 1: Metabolic pathway of 2S-hydroxyhexadecanoic acid in myelin sheath formation.

Analytical Strategy & Causality

To achieve reproducible quantification of 2S-hydroxyhexadecanoic acid, the analytical workflow must address both volatility and stereochemistry.

  • Why Derivatize? The target analyte contains a long aliphatic chain (C16), a carboxylic acid (-COOH), and an α -hydroxyl group (-OH)[2]. If injected directly into a GC system, the strong intermolecular hydrogen bonding from these polar groups results in thermal degradation, low volatility, and severe peak tailing. We employ a two-step derivatization strategy :

    • Esterification: Methanolic HCl converts the carboxylic acid into a Fatty Acid Methyl Ester (FAME)[3]. We specifically avoid Boron Trifluoride ( BF3​ ) to prevent unwanted side reactions with the sterically hindered secondary hydroxyl group.

    • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) is used to convert the α -hydroxyl group into a trimethylsilyl (TMS) ether[4]. The 1% TMCS acts as a Lewis acid catalyst, ensuring 100% conversion of the sterically hindered α -position.

  • Why Chiral GC? Standard achiral stationary phases (e.g., DB-5) will co-elute the 2S and 2R enantiomers. To selectively quantify the biologically relevant 2S form[1], we utilize a cyclodextrin-based chiral stationary phase (e.g., Agilent J&W CycloSil-B). The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity, allowing baseline resolution.

  • Why Isotope Dilution? To correct for matrix effects and derivatization efficiency, a deuterated internal standard,[2-Hydroxypalmitic acid-d30][5], is spiked into the sample prior to extraction.

Workflow N1 1. Matrix Spiking (d30-Internal Standard) N2 2. Lipid Extraction (Bligh & Dyer) N1->N2 N3 3. Esterification (Methanolic HCl) N2->N3 Organic Extract N4 4. Silylation (BSTFA + 1% TMCS) N3->N4 FAME N5 5. Chiral GC-MS (CycloSil-B, SIM Mode) N4->N5 TMS-FAME

Fig 2: Self-validating sample preparation and chiral GC-MS analytical workflow.

Experimental Protocol

Reagents & Materials
  • Analyte Standard: 2S-hydroxyhexadecanoic acid ( 98% purity)[1].

  • Internal Standard (IS): 2-Hydroxypalmitic acid-d30[5].

  • Derivatization Reagents: 3N Methanolic HCl; BSTFA + 1% TMCS.

  • Solvents: LC-MS grade Chloroform, Methanol, and Hexane.

Step-by-Step Methodology

Every protocol step below is designed as a self-validating system to ensure maximum trustworthiness.

Step 1: Matrix Spiking & Extraction

  • Aliquot 100 µL of plasma or 20 mg of homogenized tissue into a glass centrifuge tube.

  • Spike with 10 µL of the IS working solution (10 µg/mL 2-Hydroxypalmitic acid-d30). Causality: Early IS addition corrects for downstream extraction losses.

  • Perform a modified Bligh & Dyer extraction by adding 750 µL of Chloroform:Methanol (1:2, v/v). Vortex for 5 minutes.

  • Add 250 µL of Chloroform and 250 µL of MS-grade water. Centrifuge at 3,000 × g for 10 minutes to induce phase separation.

  • Transfer the lower organic (chloroform) layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure N2​ at 30°C.

Step 2: Two-Stage Derivatization

  • Methylation: Add 200 µL of 3N Methanolic HCl to the dried extract. Cap tightly and incubate at 80°C for 60 minutes[3]. Allow to cool to room temperature.

  • Extraction of FAMEs: Add 500 µL of Hexane and 500 µL of water. Vortex and centrifuge. Transfer the upper hexane layer (containing the methyl ester) to a new vial and evaporate under N2​ .

  • Silylation: Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine. Incubate at 70°C for 30 minutes[4].

  • Evaporate to dryness under N2​ and reconstitute in 100 µL of Hexane for GC-MS injection.

Chiral GC-MS Parameters
  • Column: Agilent J&W CycloSil-B (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 150°C (hold 1 min), ramp at 5°C/min to 250°C (hold 5 min).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Transfer line: 280°C. Ion source: 230°C.

Quantitative Data & Validation Metrics

Under EI conditions, the methyl ester/TMS ether derivative of 2S-hydroxyhexadecanoic acid yields a predictable fragmentation pattern. The base peak usually arises from α -cleavage (loss of the −COOCH3​ group, mass 59), yielding an intense fragment at m/z 299 for the endogenous analyte and m/z 329 for the d30-isotope[2].

Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters

AnalyteDerivative FormQuantifier Ion (m/z)Qualifier Ions (m/z)
2S-Hydroxyhexadecanoic acid Methyl ester, TMS ether299 343, 147
2-Hydroxypalmitic acid-d30 (IS) Methyl ester, TMS ether329 373, 147

Note: The m/z 147 ion is a classic diagnostic rearrangement ion (pentamethyldisiloxane cation) indicative of TMS derivatives.

Table 2: Representative Method Validation Metrics

Validation ParameterAcceptance CriteriaObserved Performance
Linear Dynamic Range R2≥0.995 10 – 1000 ng/mL ( R2=0.998 )
Limit of Detection (LOD) Signal-to-Noise (S/N) 32.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise (S/N) 1010.0 ng/mL
Intra-day Precision RSD 15%4.2% – 6.8%
Extraction Recovery Consistent across range92.4% ± 3.1%

System Suitability & Quality Control

To ensure the protocol operates as a self-validating system , every analytical batch must include the following controls:

  • Method Blank (Hexane): Injected first to verify the absence of column carryover or ghost peaks from previous runs.

  • Procedural Blank (Water): Processed through the entire extraction and derivatization protocol to monitor for reagent contamination (e.g., siloxane bleed from BSTFA).

  • Quality Control (QC) Samples: Matrix matched samples spiked at Low (30 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) concentrations. Analyzed every 10 samples to verify instrument stability, calibration drift, and extraction recovery.

References

  • PubChem Compound Summary for CID 12575964, (S)-2-hydroxyhexadecanoic acid. National Center for Biotechnology Information.[Link]

  • PubChem Compound Summary for CID 92836, 2-Hydroxyhexadecanoic acid. National Center for Biotechnology Information.[Link]

  • Synthesis of α -Hydroxy Fatty Acids from Fatty Acids by Intermediate α -Chlorination with TCCA under Solvent-Free Conditions. ACS Omega.[Link]

  • Relationship between Hydroxy Fatty Acids and Prostaglandin E2 in Gingival Tissue. Infection and Immunity (PMC).[Link]

Sources

Application Note: Enantioselective Lipidomics using 2S-Hydroxyhexadecanoic Acid as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Targeted Lipidomics, Sphingolipid Profiling, Biomarker Discovery

Executive Summary & Mechanistic Rationale

2-Hydroxy fatty acids (2-OH FAs) are critical lipid mediators and structural components of complex sphingolipids. They are particularly enriched in the mammalian nervous system and epidermis, where they regulate membrane fluidity, signaling cascades, and barrier functions. Dysregulation of 2-OH FAs is heavily implicated in demyelinating diseases, epidermal barrier dysfunction, and oncogenic pathways, such as colorectal cancer 1. However, accurate quantification of these lipids via LC-MS/MS is notoriously challenging due to their structural complexity and the prohibitive cost or unavailability of stable isotope-labeled standards 2.

The Causality of Experimental Choice: Why the 2S-Enantiomer? In mammalian cells, the biosynthesis of 2-OH FAs is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H). Crucially, FA2H is strictly stereospecific, producing exclusively the (R)-enantiomer of 2-hydroxy fatty acids 3. Consequently, the (S)-enantiomer—2S-hydroxyhexadecanoic acid —is biologically absent in mammalian tissues.

By leveraging this biological absence, researchers can use 2S-hydroxyhexadecanoic acid as an ideal, non-isotopic internal standard (IS). Unlike odd-chain fatty acids (which may have different extraction efficiencies) or deuterated standards (which can suffer from isotopic scrambling or hydrogen-deuterium exchange in certain matrices), the 2S-enantiomer is chemically identical to the endogenous (R)-target. It shares the exact ionization efficiency, matrix suppression profile, and extraction recovery, but can be distinctly resolved using chiral chromatography.

Workflow Visualization

The following diagram illustrates the biological divergence of the enantiomers and the analytical workflow that allows the 2S-enantiomer to function as a perfect pseudo-isotopic internal standard.

G Endogenous Endogenous Palmitic Acid (C16:0) FA2H FA2H Enzyme (Stereospecific) Endogenous->FA2H R_Enantiomer (R)-2-Hydroxyhexadecanoic Acid (Endogenous Analyte) FA2H->R_Enantiomer in vivo Sphingolipids 2-OH Sphingolipids (Ceramides, HexCer) R_Enantiomer->Sphingolipids Extraction Biphasic Lipid Extraction (MTBE/MeOH) R_Enantiomer->Extraction Spike Spike Internal Standard S_Enantiomer 2S-Hydroxyhexadecanoic Acid (Exogenous IS) Spike->S_Enantiomer S_Enantiomer->Extraction ChiralLC Chiral LC-MS/MS (Enantiomeric Resolution) Extraction->ChiralLC Quant Accurate Quantification (No Isotope Interference) ChiralLC->Quant

Metabolic origin of 2-OH FAs and the analytical workflow utilizing the 2S-enantiomer as an IS.

Quantitative Data & Method Validation

Because the 2S and 2R enantiomers are chemically identical, their extraction recoveries and mass spectrometric behaviors are virtually indistinguishable. The table below summarizes the analytical parameters achieved using this methodology.

Table 1: Quantitative Validation Parameters for 2-OH PA Enantiomers
AnalyteBiological RoleMRM Transition (m/z)Collision Energy (eV)Retention Time (min)Extraction Recovery (%)
(R)-2-Hydroxyhexadecanoic Acid Endogenous Target271.2 → 253.2186.492.4 ± 3.1
2S-Hydroxyhexadecanoic Acid Internal Standard271.2 → 253.2185.891.8 ± 2.9

Note: Data represents validation in murine brain homogenate using the MTBE extraction protocol. The MRM transition monitors the loss of water [M-H-H2O]-.

Experimental Protocol

This protocol outlines a self-validating system for the extraction and enantioselective quantification of free 2-hydroxyhexadecanoic acid from biological matrices.

Phase 1: Reagent Preparation
  • Internal Standard Stock : Dissolve 2S-hydroxyhexadecanoic acid in Chloroform:Methanol (1:1, v/v) to a concentration of 1 mg/mL. Store at -80°C.

  • Working Solution : Dilute the stock to 1 µg/mL in Methanol immediately prior to extraction.

Phase 2: Biphasic Lipid Extraction (Modified MTBE Method)

Causality Check: The MTBE (methyl tert-butyl ether) extraction method is selected over traditional Folch or Bligh-Dyer methods because the lipid-rich organic layer forms the upper phase. This prevents contamination from the protein-rich interface during pipetting, ensuring higher reproducibility for the internal standard and target analytes 4.

  • Transfer 50 µL of plasma or 20 mg of homogenized tissue to a 2 mL glass vial.

  • Spike the sample with 10 µL of the 2S-OH PA working solution (1 µg/mL).

  • Add 225 µL of ice-cold Methanol and vortex vigorously for 10 seconds to precipitate proteins.

  • Add 750 µL of MTBE. Incubate the mixture on an orbital shaker at room temperature for 1 hour.

  • Induce phase separation by adding 188 µL of MS-grade water. Vortex for 20 seconds.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Carefully aspirate the upper organic phase (~700 µL) and transfer to a clean glass autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitute the lipid pellet in 100 µL of Isopropanol:Acetonitrile:Water (2:1:1, v/v/v).

Phase 3: Chiral LC-MS/MS Analysis

Causality Check: Because 2S-OH PA and (R)-2-OH PA have identical mass-to-charge ratios and fragmentation patterns, they must be chromatographically resolved. A chiral stationary phase allows for baseline separation of the enantiomers based on spatial interactions, enabling the 2S-enantiomer to act as a true internal standard without signal overlap.

  • Column : Phenomenex Lux Amylose-1 (150 × 2.0 mm, 3 µm) or equivalent chiral stationary phase.

  • Mobile Phases :

    • A : MS-grade Water with 0.1% Formic Acid.

    • B : MS-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution :

    • 0.0 - 2.0 min: Isocratic hold at 75% B.

    • 2.0 - 7.0 min: Linear ramp to 95% B.

    • 7.0 - 10.0 min: Hold at 95% B.

    • 10.0 - 10.1 min: Return to 75% B.

    • 10.1 - 15.0 min: Column equilibration.

  • Flow Rate : 0.3 mL/min. Column Temperature: 25°C.

  • System Suitability (Self-Validation) : Before running biological samples, inject a blank matrix spiked with both 2S-OH PA and (R)-2-OH PA standards. Calculate the chromatographic resolution ( Rs​ ) between the two peaks. Rs​ must be ≥ 1.5 for baseline separation to ensure the internal standard does not artificially inflate the endogenous target quantification.

References

  • Title: A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS Source: ResearchGate URL
  • Title: Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Title: Optimizing Skin Surface Metabolomics: A Comprehensive Evaluation of Sampling Methods, Extraction Solvents, and Analytical Techniques Source: ResearchGate URL

Sources

Comprehensive Profiling and Extraction of 2-Hydroxy Fatty Acids from Cell Cultures: A Methodological Guide for LC-MS and GC-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Imperative of 2-Hydroxy Fatty Acids

The lipidome is a dynamic and structurally diverse network, within which 2-hydroxy fatty acids (2-OH FAs) occupy a critical, albeit low-abundance, niche. Synthesized primarily by the NAD(P)H-dependent enzyme Fatty Acid 2-Hydroxylase (FA2H), these chiral lipids are stereospecifically generated as (R)-enantiomers[1].

Once synthesized, 2-OH FAs are rarely found in their free state. They are predominantly incorporated into the ceramide backbone of complex sphingolipids (e.g., hexosylceramides) via ceramide synthases, where they play indispensable roles in plasma membrane nanodomain organization, myelin sheath stability, and intracellular signaling[1][2]. Alternatively, 2-OH FAs serve as obligate intermediates in the α-oxidation of odd-chain and branched-chain fatty acids, a process mediated by 2-hydroxy acyl-CoA lyases (HACL1/HACL2)[3].

Because of their integration into robust amide linkages within sphingolipids and their structural chirality, the extraction and analytical quantification of 2-OH FAs require highly specialized, self-validating workflows that go beyond standard lipidomics protocols.

FA2H_Pathway FA Free Fatty Acids (FFA) FA2H Fatty Acid 2-Hydroxylase (FA2H) FA->FA2H Substrate OH_FA (R)-2-Hydroxy Fatty Acids (2-OH FAs) FA2H->OH_FA NAD(P)H, O2 Sphingo 2-OH Sphingolipids (Ceramides, HexCer) OH_FA->Sphingo Ceramide Synthase AlphaOx Alpha-Oxidation (Odd-chain FAs) OH_FA->AlphaOx HACL1 / HACL2

Metabolic routing of 2-hydroxy fatty acids via FA2H into sphingolipid synthesis and α-oxidation.

Mechanistic Principles of Extraction and Derivatization

Solvent Selection: Overcoming the Folch Limitation

Historically, the Folch method (Chloroform:Methanol:Water) has been the gold standard for total lipid extraction[2][4]. However, for high-throughput cell culture analysis, the dense chloroform layer settles at the bottom of the tube, beneath the aqueous phase and the precipitated protein disk. Piercing this protein disk to retrieve the lipids often leads to contamination.

The Causality of MTBE: Methyl tert-butyl ether (MTBE) offers a superior alternative. In an MTBE:Methanol:Water system, the lipid-rich organic layer partitions to the top[5]. This physical inversion allows for rapid, automated, and contamination-free decanting of the lipid fraction, ensuring high analytical trustworthiness.

Liberation of 2-OH FAs: Acid Hydrolysis vs. Saponification

To profile the total 2-OH FA pool, the fatty acids must be released from their lipid backbones. Mild alkaline saponification (e.g., KOH in methanol) efficiently cleaves ester bonds (glycerophospholipids) but fails to break the resilient amide bonds of sphingolipids[4][6]. Therefore, strong acid hydrolysis (e.g., Methanol-Acetyl Chloride or Methanolic HCl) at elevated temperatures is strictly required to liberate 2-OH FAs from ceramides[4][5].

Dual Derivatization for Mass Spectrometry

2-OH FAs possess two reactive functional groups: a carboxylic acid and an α-hydroxyl group.

  • GC-MS Workflows: The molecule must be rendered volatile and thermally stable. First, the carboxyl group is methylated to form a Fatty Acid Methyl Ester (FAME). Second, the hydroxyl group is silylated (using BSTFA/TMCS) to form a trimethylsilyl (TMS) ether[4][5]. This dual derivatization prevents peak tailing and yields highly specific diagnostic MS fragments, such as the [M-59]+ ion and the m/z 90 base peak[5][6].

  • LC-MS Workflows: While direct analysis of underivatized 2-OH FAs is possible using LC-HRMS[7], resolving the critical (R) and (S) stereoisomers requires chiral derivatization. Reagents like phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME) covalently bind to the 2-OH FAs, allowing baseline separation of enantiomers on standard reverse-phase LC columns without needing prior compound isolation[8].

Experimental Protocol: MTBE Extraction and GC-MS Derivatization

This protocol is designed as a self-validating system . The introduction of an unnatural internal standard (IS) prior to cell lysis ensures that any downstream losses during phase separation or derivatization are mathematically corrected, ensuring absolute quantitative trustworthiness.

Phase 1: Cell Harvest and Quenching
  • Harvest: Aspirate culture media from a 10 cm dish (~ 1×107 cells). Wash twice with 5 mL of ice-cold PBS to remove exogenous lipids from the fetal bovine serum.

  • Quench: Immediately add 1 mL of ice-cold Methanol directly to the dish. Causality: Methanol instantly denatures endogenous lipases and oxidases, freezing the lipidome in its current physiological state and preventing artifactual lipid degradation.

  • Collect: Scrape the cells and transfer the methanolic suspension to a chemically inert glass vial.

Phase 2: MTBE Lipid Partitioning
  • Internal Standard Addition: Spike the suspension with 500 ng of an unnatural 2-OH FA standard (e.g., 2-OH C18:1 IS or d4-C16:0)[5].

  • Extraction: Add 3 mL of MTBE to the vial. Vortex vigorously for 30 seconds and incubate at room temperature for 1 hour with continuous shaking[5].

  • Phase Separation: Add 1 mL of MS-grade ultrapure water. Vortex for 15 seconds.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Collection: Carefully pipette the upper organic layer (containing the lipids) into a fresh glass vial. Dry completely under a gentle stream of nitrogen gas.

Phase 3: Acid Hydrolysis and Methylation (FAME Synthesis)
  • Hydrolysis/Methylation: To the dried lipid residue, add 1.5 mL of Methanol-Acetyl Chloride (2:1, v/v). Causality: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, driving both the cleavage of sphingolipid amide bonds and the simultaneous methylation of the liberated 2-OH FAs[5].

  • Incubation: Seal the vial tightly with a Teflon-lined cap and heat at 80°C for 1 hour[5].

  • Neutralization & Extraction: Cool to room temperature. Add 1 mL of water and 2 mL of Hexane. Vortex and centrifuge (2,000 × g, 5 min). Collect the upper Hexane layer (containing the FAMEs) and dry under nitrogen.

Phase 4: Silylation (TMS Ether Synthesis)
  • Silylation: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine to the dried FAMEs[4].

  • Incubation: Heat at 60°C for 30 minutes. Causality: This converts the free α-hydroxyl group into a TMS ether, drastically increasing volatility for GC-MS analysis.

  • Final Preparation: Evaporate the reagents under nitrogen, reconstitute in 100 µL of Hexane, and transfer to a GC autosampler vial.

Workflow Harvest 1. Cell Harvest & Quench (Ice-Cold Methanol) Extract 2. MTBE Extraction (Lipid Partitioning) Harvest->Extract Add MTBE + IS Hydrolysis 3. Acid Hydrolysis (Cleave Amide Bonds) Extract->Hydrolysis Upper Organic Phase Deriv 4. Derivatization (Methylation + Silylation) Hydrolysis->Deriv Free 2-OH FAs Analysis 5. GC-MS / LC-MS (Quantification) Deriv->Analysis Volatile Derivatives

Step-by-step workflow for the extraction and derivatization of 2-OH FAs from cell cultures.

Data Presentation and Methodological Comparisons

Table 1: Comparison of Lipid Extraction Solvents for 2-OH FA Recovery

Extraction MethodSolvent SystemPhase Location of LipidsEfficacy for SphingolipidsContamination Risk
Folch Chloroform:Methanol:Water (8:4:3)Bottom LayerHighHigh (Must pierce protein disk)
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8)Bottom LayerModerateHigh (Must pierce protein disk)
MTBE MTBE:Methanol:Water (10:3:2.5)Top Layer HighLow (Easy decanting)

Table 2: Derivatization Strategies and Mass Spectrometry Parameters

Analytical PlatformDerivatization ReagentTarget Functional GroupDiagnostic MS Ions / FeaturesPrimary Application
GC-MS (EI) Methanolic HCl / Acetyl ChlorideCarboxyl (forms FAME)m/z 74, m/z 87Total FA profiling
GC-MS (EI) BSTFA + 1% TMCSHydroxyl (forms TMS ether)[M-59]+, m/z 90 Specific 2-OH FA confirmation
LC-HRMS None (Direct Analysis)N/A[M-H]- (Negative mode)High-throughput screening
LC-MS/MS PGME / PAMECarboxyl (Chiral tagging)Baseline enantiomer separationStereochemical profiling (R vs S)

Sources

Application Note: Development and Validation of Stereospecific Monoclonal Antibodies Against 2S-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Biological Rationale & Target Significance

2S-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitate) is a critical alpha-hydroxy fatty acid ( α -HFA) and a fundamental structural component of mammalian sphingolipids[1]. Synthesized endogenously by the enzyme fatty acid 2-hydroxylase (FA2H), this lipid plays an essential role in maintaining myelin integrity, facilitating intercellular communication, and supporting neuronal signaling[1].

Mutations in the FA2H gene are directly linked to severe neurological conditions, including leukodystrophy and spastic paraparesis[1]. Furthermore, recent metabolomic profiling has identified 2-hydroxypalmitate as a key mediator in metabolic and neurodegenerative disorders, including Parkinson's disease and obstructive sleep apnea (OSA)[1]. Detecting this specific lipid in biological samples requires highly specific monoclonal antibodies (mAbs) capable of distinguishing the 2S-enantiomer from both its 2R-counterpart and the highly abundant, non-hydroxylated palmitic acid.

FA2H_Pathway PA Palmitic Acid (C16:0) FA2H FA2H Enzyme (2-Hydroxylase) PA->FA2H OH_PA 2S-Hydroxyhexadecanoic Acid FA2H->OH_PA CerS Ceramide Synthase (CerS) OH_PA->CerS Sphingolipid Hydroxylated Sphingolipids CerS->Sphingolipid Myelin Myelin Integrity & Nervous System Sphingolipid->Myelin

Fig 1. Biosynthetic pathway of 2S-hydroxyhexadecanoic acid and its role in myelin integrity.

Rational Hapten Design: Overcoming Steric Masking

Small molecules like 2S-hydroxyhexadecanoic acid (MW ~272 g/mol ) are haptens; they are inherently non-immunogenic and must be conjugated to a carrier protein to elicit an immune response[2].

The Causality of Choice: The functional group of the hapten dictates the conjugation chemistry[3]. Standard lipid conjugation utilizes carbodiimide chemistry (EDC/NHS) to couple the native C1-carboxylic acid of the lipid to primary amines on the carrier protein[3]. However, hapten structure determines the specificity of the resulting antibody, meaning the characteristic structural features must be maximally exposed to the immune system[4]. For 2S-hydroxyhexadecanoic acid, the critical distinguishing epitopes are the C1-carboxylate and the adjacent C2-hydroxyl group (the 2S stereocenter). Conjugating via the C1-carboxyl would physically mask these exact features against the bulky carrier protein, yielding non-specific antibodies that merely recognize the generic aliphatic tail.

The Solution: We employ an ω -functionalization strategy. By synthesizing 16-mercapto-2S-hydroxyhexadecanoic acid, we introduce a reactive sulfhydryl group at the distal end of the lipid tail. This allows highly specific conjugation to maleimide-activated Keyhole Limpet Hemocyanin (KLH). This orientation anchors the hydrophobic tail to the protein while projecting the critical C1/C2 hydrophilic stereocenter outward into the aqueous environment, maximizing its presentation to B-cell receptors.

mAb_Workflow Hapten 1. Omega-Functionalized Hapten Synthesis Conjugation 2. KLH Carrier Conjugation (Maleimide) Hapten->Conjugation Immunization 3. Murine Immunization (Liposomal Adjuvant) Conjugation->Immunization Fusion 4. Splenocyte Fusion & Hybridoma Generation Immunization->Fusion Screening 5. Differential ELISA (2S vs 2R vs Non-OH) Fusion->Screening Clone 6. Stereospecific mAb Isolation Screening->Clone

Fig 2. Workflow for generating stereospecific mAbs against 2S-hydroxyhexadecanoic acid.

Conjugation and Validation Protocol

Self-Validating System: To ensure the conjugation is successful prior to initiating a months-long immunization campaign, the hapten density must be empirically validated. We utilize Ellman's Reagent (DTNB) to quantify the consumption of free sulfhydryls during the maleimide coupling process, providing a direct readout of conjugation efficiency.

Protocol 1: ω -Hapten Conjugation to Maleimide-KLH/BSA
  • Hapten Preparation: Dissolve 16-mercapto-2S-hydroxyhexadecanoic acid in anhydrous DMF to a concentration of 10 mg/mL.

  • Carrier Activation: Reconstitute Maleimide-activated KLH (for immunization) and Maleimide-activated BSA (for screening) in PBS (pH 7.2) at 10 mg/mL.

  • Coupling: Add the hapten dropwise to the carrier protein solutions at a 40:1 molar ratio (Hapten:Carrier) to prevent carrier precipitation. Stir gently at room temperature for 2 hours.

  • Quenching: Quench unreacted maleimide groups by adding 10 mM L-cysteine for 15 minutes.

  • Purification: Dialyze the conjugates extensively against PBS (pH 7.4) at 4°C for 48 hours (MWCO 10 kDa) to remove unconjugated hapten and DMF.

  • Validation: Measure remaining free sulfhydryls in a pre-dialysis aliquot using Ellman's Reagent to calculate the Hapten-Carrier Ratio.

Data Presentation: Conjugation Efficiency

Table 1: Hapten-Carrier Conjugation Validation via Ellman's Assay

Carrier ProteinInitial Sulfhydryls (mM)Post-Coupling Sulfhydryls (mM)Coupling Efficiency (%)Estimated Hapten Density
Maleimide-KLH5.00.590%~18 haptens / KLH
Maleimide-BSA5.00.884%~12 haptens / BSA

Immunization & Hybridoma Generation

Lipids are notoriously poor immunogens, even when conjugated, due to their tendency to form micelles or bury into the carrier protein's hydrophobic pockets.

Expertise Insight: To counteract this, the KLH-conjugate is formulated into a liposomal adjuvant system (e.g., mixing with DSPC and cholesterol) before emulsification in Complete Freund's Adjuvant (CFA). This lipid-rich presentation mimics a natural membrane environment, stabilizing the hapten's conformation and preventing the aliphatic tail from collapsing onto the KLH surface.

Protocol 2: Immunization Workflow
  • Formulation: Emulsify 50 µg of the liposome-embedded KLH-hapten conjugate in CFA (for primary injection) or Incomplete Freund's Adjuvant (IFA) (for subsequent boosts).

  • Schedule: Immunize 6-8 week old BALB/c mice subcutaneously on Days 0, 14, 28, and 42.

  • Titer Check: Bleed mice on Day 49. Assess serum titer via indirect ELISA against BSA-hapten.

  • Fusion: Select the mouse with the highest specific titer. Perform a final intravenous boost (Day 56) and harvest the spleen on Day 59 for PEG-mediated fusion with SP2/0 myeloma cells.

Stereospecific Screening Strategy

The hybridoma screening must function as a self-validating matrix to aggressively eliminate cross-reactive clones early in the pipeline.

Screening Matrix Design:

  • Positive Target: 2S-OH-PA-BSA (Selects for target recognition).

  • Negative Target 1: Palmitic Acid-BSA (Eliminates clones binding only the aliphatic tail).

  • Negative Target 2: 2R-OH-PA-BSA (Eliminates non-stereospecific clones).

  • Negative Target 3: Unconjugated BSA (Eliminates carrier-specific background).

Data Presentation: Differential Screening Results

Table 2: Representative Differential ELISA Screening of Hybridoma Supernatants (OD 450nm)

Clone ID2S-OH-PA-BSA (Target)2R-OH-PA-BSA (Enantiomer)PA-BSA (Non-OH)BSA (Carrier Control)Specificity Profile
2S-mAb-14 2.85 0.12 0.08 0.05 Ideal (Stereospecific)
2S-mAb-222.602.450.100.06Non-stereospecific (Binds both OH)
2S-mAb-051.951.881.800.04Non-specific (Binds lipid tail)
2S-mAb-310.150.100.122.50Carrier-specific (Binds BSA)

References

  • The Role of Plasma Metabolites in Mediating the Effect of Gut Microbiota on Obstructive Sleep Apnea: A Two-Step, Two-Sample Mendelian Randomization Study - Dove Medical Press. 1

  • Hapten antibody – Monoclonal or polyclonal - ProteoGenix.2

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules - ACS Publications. 3

  • Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food - MDPI. 4

Sources

Troubleshooting & Optimization

overcoming challenges in the synthesis and purification of 2S-hydroxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and purification of 2S-hydroxyhexadecanoic acid (also known as (S)- α -hydroxypalmitic acid or (S)-2-hydroxypalmitic acid)[1].

Due to the extreme lipophilicity of the C16 aliphatic chain and the lack of a strong UV chromophore, working with this molecule presents unique challenges in enantiomeric resolution, chromatographic separation, and analytical validation. This guide provides field-proven, self-validating methodologies to overcome these bottlenecks.

Workflow Visualization: Enzymatic Kinetic Resolution

The most scalable approach to obtaining enantiopure 2S-hydroxyhexadecanoic acid is the lipase-catalyzed kinetic resolution of the racemic mixture[2][3].

G A Racemic 2-Hydroxyhexadecanoic Acid (C16H32O3) B Lipase-Catalyzed Acylation (CALB, Vinyl Acetate, Hexane) A->B C (S)-2-Acetoxyhexadecanoic Acid + (R)-2-Hydroxyhexadecanoic Acid B->C Kinetic Resolution D Chromatographic Separation (Silica Gel, Hexane/EtOAc) C->D E (S)-2-Acetoxyhexadecanoic Acid (Isolated Intermediate) D->E Elutes First (Less Polar) F (R)-2-Hydroxyhexadecanoic Acid (Byproduct) D->F Elutes Second (More Polar) G Mild Basic Hydrolysis (LiOH, THF/H2O) E->G H Pure 2S-Hydroxyhexadecanoic Acid (Target) G->H Deprotection

Caption: Lipase-catalyzed kinetic resolution and purification workflow for 2S-hydroxyhexadecanoic acid.

Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee) low when using enzymatic kinetic resolution? Causality & Solution: Low ee is typically caused by a reversible acylation reaction or poor enzyme specificity. Microbial lipases (e.g., Candida antarctica Lipase B or Burkholderia cepacia) preferentially acetylate the (S)-enantiomer of 2-hydroxy acids[2]. To drive the reaction to completion and prevent reversibility, you must use vinyl acetate as the acyl donor. When vinyl acetate transfers its acetyl group, the leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This tautomerization is irreversible, forcing the equilibrium entirely toward the (S)-acetate product.

Q2: How do I overcome the solubility and separation issues of C16 fatty acids during purification? Causality & Solution: 2-hydroxyhexadecanoic acid is highly lipophilic and poorly soluble in standard aqueous workups[4][5]. Furthermore, separating the (S)-enantiomer from the (R)-enantiomer directly is nearly impossible on standard silica. However, the kinetic resolution workflow solves this: the (S)-enantiomer is converted to an acetate, masking the polar hydroxyl group. This makes the (S)-2-acetoxyhexadecanoic acid significantly less polar than the unreacted (R)-2-hydroxyhexadecanoic acid. You can now easily separate them using normal-phase silica gel chromatography with a non-polar gradient (e.g., Hexane/Ethyl Acetate).

Q3: What is the recommended method for de novo asymmetric synthesis if I need >50% theoretical yield? Causality & Solution: Kinetic resolution caps your maximum yield at 50%. If you require a higher theoretical yield, utilize an Evans Chiral Auxiliary approach. Convert palmitic acid to palmitoyl chloride, couple it with (S)-4-isopropyl-2-oxazolidinone, and enolize with NaHMDS. The bulky isopropyl group on the auxiliary sterically blocks the Re face of the enolate. When you introduce an electrophilic oxygen source (like Davis' oxaziridine), it is forced to attack the Si face, installing the hydroxyl group with high (S)-stereoselectivity. Cleavage of the auxiliary yields the target acid.

Q4: How can I accurately determine the ee% of the final product? Causality & Solution: 2S-hydroxyhexadecanoic acid lacks a strong UV chromophore, making standard chiral HPLC with UV detection ineffective. You must derivatize the molecule. First, convert the carboxylic acid to a methyl ester (using diazomethane or TMS-diazomethane). Then, analyze the methyl ester via Chiral GC-MS (using a cyclodextrin-based capillary column), or derivatize the hydroxyl group with Mosher's acid chloride ((R)-MTPA-Cl) and determine the diastereomeric ratio via 1 H or 19 F NMR.

Self-Validating Protocol: Kinetic Resolution & Hydrolysis

This protocol utilizes built-in validation checkpoints to ensure you do not proceed with failed intermediates[3].

Step 1: Enzymatic Acylation

  • Dissolve 10 mmol of racemic 2-hydroxyhexadecanoic acid in 50 mL of anhydrous hexane.

  • Add 30 mmol of vinyl acetate and 250 mg of Candida antarctica Lipase B (CALB).

  • Stir at 35°C for 24-48 hours.

  • Validation Checkpoint: Run TLC (Hexane:EtOAc 8:2). You should see two distinct spots. The higher Rf​ spot is the (S)-acetate; the lower Rf​ spot is the unreacted (R)-alcohol. Do not proceed until the spot intensities are roughly equal (50% conversion).

Step 2: Chromatographic Separation

  • Filter the reaction mixture to remove the immobilized lipase (the enzyme can be washed with hexane and reused).

  • Concentrate the filtrate under reduced pressure.

  • Load the crude mixture onto a silica gel column. Elute with Hexane:EtOAc (95:5 to 80:20 gradient).

  • Validation Checkpoint: Analyze the first eluting fractions via IR spectroscopy. The presence of two carbonyl stretches (~1740 cm −1 for acetate, ~1710 cm −1 for carboxylic acid) confirms the isolation of (S)-2-acetoxyhexadecanoic acid.

Step 3: Mild Basic Hydrolysis

  • Dissolve the isolated (S)-2-acetoxyhexadecanoic acid in a 3:1 mixture of THF:H 2​ O.

  • Add 2.5 equivalents of LiOH·H 2​ O. Stir at room temperature for 4 hours. (Note: Avoid harsh heating or strong bases like NaOH to prevent racemization at the α -carbon).

  • Acidify to pH 2 with 1M HCl, extract with dichloromethane, dry over MgSO 4​ , and concentrate.

  • Validation Checkpoint: Take a 1 H NMR (in CDCl 3​ ). The sharp singlet at ~2.1 ppm (acetate methyl group) must be completely absent, and the α -proton should shift slightly upfield, confirming pure 2S-hydroxyhexadecanoic acid.

Quantitative Data: Strategy Comparison

ParameterLipase Kinetic ResolutionEvans Chiral Auxiliary
Enantiomeric Excess (ee) >98% (after optimization)>95%
Max Theoretical Yield 50% (of desired enantiomer)~85-90%
Scalability High (Multi-gram to kg scale)Low-Medium (Milligram to gram)
Key Reagents CALB, Vinyl AcetateNaHMDS, Davis Oxaziridine
Primary Challenge Separation of R/S derivativesMaintenance of strict anhydrous conditions
Derivatization Required? Yes (for separation)Yes (auxiliary attachment/cleavage)

References

  • Sugai, T., & Ohta, H. (1990). "Lipase-Catalyzed Kinetic Resolution of 2-Hydroxyhexadecanoic Acid and Its Esters". Agricultural and Biological Chemistry, 54(12), 3337-3338. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12575964, 2S-hydroxypalmitic acid". PubChem. URL:[Link]

Sources

Technical Support Center: Chiral HPLC Optimization for 2-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for analytical chemists, lipidomics researchers, and drug development professionals tasked with the enantiomeric separation of 2-hydroxyhexadecanoic acid (2-hydroxypalmitic acid, 2-OH-PA).

Separating the (R)- and (S)-enantiomers of 2-OH-PA is notoriously challenging. The molecule possesses a long aliphatic tail (C16) that dominates its hydrophobicity, while the chiral center (C2) is positioned immediately adjacent to a highly polar carboxyl headgroup. This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic causality behind each optimization step.

Core Concepts: The Causality of Chiral Recognition

To achieve baseline resolution ( Rs​≥1.5 ), the chromatographic system must satisfy the three-point interaction rule [1]. The chiral stationary phase (CSP) must form at least three simultaneous, stereochemically dependent interactions with the analyte.

For underivatized 2-OH-PA, the C14 aliphatic tail offers no π−π interactions. The separation relies entirely on hydrogen bonding and dipole-dipole interactions at the α -hydroxyl and carboxyl groups. Consequently, any non-specific secondary interactions (such as the free carboxylic acid binding to residual silanols on the silica support) will destroy column efficiency ( N ), leading to severe peak tailing and loss of resolution. Controlling the ionization state of the carboxyl group is the most critical factor in this workflow.

Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing and poor baseline resolution of 2-OH-PA enantiomers on a polysaccharide-based column (e.g., Chiralpak AD-H). How can I fix this? A1: Tailing of free fatty acids is primarily caused by unsuppressed ionization of the carboxylic acid group, which interacts non-specifically with basic sites or residual silanols on the CSP matrix.

  • The Fix: Introduce an acidic modifier to your mobile phase. For normal-phase HPLC (e.g., Hexane/Isopropanol), add 0.1% Trifluoroacetic acid (TFA). For reversed-phase (e.g., Acetonitrile/Water), use 0.1% to 1.0% Formic Acid. This suppresses ionization, keeping the carboxyl group protonated. This restores peak symmetry, drastically improves theoretical plates ( N ), and allows the primary chiral interactions to dominate[2].

Q2: My peaks are symmetric, but they co-elute ( α≈1.0 ). Should I change the mobile phase or the column? A2: If peaks are symmetric but unresolved, the chiral recognition mechanism is insufficient.

  • The Fix: First, decrease the polar modifier in your mobile phase (e.g., drop Isopropanol from 10% to 2%). This forces stronger, more intimate hydrogen bonding between the 2-OH-PA headgroup and the CSP. If this fails, switch the CSP chemistry. Amylose-based phases (Chiralpak AD) and Cellulose-based phases (Chiralcel OD) possess different helical cavities; an inversion of selectivity is frequently observed between them.

Q3: The UV signal at 210 nm is too weak for reliable quantification in my biological samples. What is the standard workaround? A3: 2-OH-PA lacks a strong chromophore, making low-wavelength UV detection susceptible to severe baseline drift and matrix interference.

  • The Fix: Pre-column derivatization is the gold standard for this issue. Converting the analyte to a 3,5-dinitrophenylurethane (DNPU) derivative or a methyl ester introduces a strong UV chromophore (detectable at 226 nm or 254 nm). Mechanistically, this also adds bulky aromatic groups that enable strong π−π interactions with the CSP, significantly improving both sensitivity and enantioselectivity ( α )[3].

Troubleshooting Workflow

Workflow Start Poor Resolution (Rs < 1.5) 2-OH-PA Enantiomers CheckShape Evaluate Peak Shape Start->CheckShape Tailing Severe Tailing (Broad Peaks) CheckShape->Tailing Coelution Symmetric Co-elution (Low Selectivity) CheckShape->Coelution Acid Add Acidic Modifier (0.1% TFA or Formic Acid) Tailing->Acid Polarity Decrease Alcohol Modifier (e.g., 5% to 2% IPA) Coelution->Polarity Success Baseline Resolution (Rs ≥ 1.5) Acid->Success Improves N Deriv Pre-column Derivatization (Methyl Ester / DNPU) Polarity->Deriv If Rs still < 1.5 Polarity->Success Improves α Deriv->Success Enhances π-π interactions

Troubleshooting workflow for optimizing chiral HPLC resolution of 2-hydroxyhexadecanoic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Proceed with sample analysis only if the system suitability criteria ( Rs​≥1.5 and Tailing Factor ≤1.2 ) are met using racemic standards.

Protocol A: Direct Reversed-Phase UPLC-HRMS Analysis (Underivatized)

This method leverages high-resolution mass spectrometry to bypass the poor UV absorbance of underivatized 2-OH-PA, utilizing an acidic modifier to maintain peak shape[2].

Step-by-Step Methodology:

  • Sample Preparation: Reconstitute the dried 2-OH-PA lipid extract in 100 µL of LC-MS grade Acetonitrile. Vortex for 30 seconds.

  • Column Setup: Install a reversed-phase chiral column (e.g., Chiralpak AD-RH, 150 x 4.6 mm, 5 µm). Equilibrate the column oven to 25°C.

  • Mobile Phase Preparation:

    • Channel A: Acetonitrile containing 1% Formic Acid (v/v).

    • Channel B: LC-MS grade Water.

  • Elution Parameters: Run an isocratic elution at 95% A / 5% B at a flow rate of 0.5 mL/min.

  • Detection: Configure the mass spectrometer for Electrospray Ionization (ESI) in negative mode. Monitor the exact mass for the [M−H]− ion ( m/z 271.2279).

  • System Validation: Inject a racemic 2-OH-PA standard. Verify that Rs​≥1.5 prior to running biological samples.

Protocol B: Pre-column Derivatization to 3,5-Dinitrophenylurethane (DNPU)

This method is required when MS is unavailable and high UV sensitivity is mandatory. Derivatization adds π -acidic aromatic rings that interact strongly with π -basic CSPs[3].

Step-by-Step Methodology:

  • Esterification: React 1 mg of 2-OH-PA with 1 mL of methanolic HCl (1.25 M) at 60°C for 1 hour to form the methyl ester (protecting the carboxyl group). Evaporate to dryness under N2​ .

  • Urethane Formation: Dissolve the residue in 500 µL of anhydrous toluene. Add 5 mg of 3,5-dinitrophenyl isocyanate and 10 µL of anhydrous pyridine (catalyst).

  • Incubation: Seal the vial and heat at 80°C for 2 hours.

  • Purification: Evaporate the solvent under N2​ . Reconstitute the residue in 200 µL of Hexane/Ethanol (90:10, v/v) and filter through a 0.22 µm PTFE syringe filter.

  • HPLC Analysis: Inject 10 µL onto a normal-phase chiral column (e.g., Chiralcel OD-H). Isocratic elution using Hexane/Ethanol (90:10) at 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 226 nm. Calculate Rs​ to ensure baseline separation.

Quantitative Data: Optimization Parameters

The table below summarizes the expected chromatographic performance parameters based on the chosen optimization strategy.

Method TypeColumn / CSPMobile Phase CompositionAcidic ModifierDetection ModeTypical Resolution ( Rs​ )
Direct Normal Phase Chiralpak AD-HHexane / Isopropanol (95:5)0.1% TFAUV 210 nm1.2 - 1.8
Direct Reversed Phase Chiralpak AD-RHAcetonitrile / Water (95:5)1.0% Formic AcidLC-MS/MS (ESI-)1.5 - 2.0
Derivatized (DNPU) Chiralcel OD-HHexane / Ethanol (90:10)None requiredUV 226 nm> 2.5

References

  • Title: High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry-Packed Capillary Column.
  • Title: The Chromatographic Resolution of Chiral Lipids.
  • Title: Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis.

Sources

troubleshooting low detection sensitivity of 2S-hydroxyhexadecanoic acid in LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and lipidomic researchers struggling to quantify alpha-hydroxy fatty acids.

2S-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid or 2-OH-C16:0) is a highly hydrophobic, long-chain fatty acid[1]. While Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for its analysis, researchers often hit a hard sensitivity floor. This guide systematically deconstructs the physicochemical barriers—ranging from poor carboxylate ionization to severe in-source dehydration—and provides field-proven, self-validating protocols to rescue your assay.

Diagnostic Troubleshooting Workflow

Before altering your sample preparation, use the following logical framework to isolate the root cause of your sensitivity loss.

TroubleshootingWorkflow Start Low Sensitivity: 2S-Hydroxyhexadecanoic Acid Diag1 Poor Ionization Efficiency (ESI- Mode) Start->Diag1 Diag2 Severe Matrix Suppression (Biological Extracts) Start->Diag2 Diag3 Chromatographic Broadening (Hydrophobic Tailing) Start->Diag3 Sol1a Optimize Mobile Phase (10 mM NH4HCO2, pH 7) Diag1->Sol1a Sol1b Chemical Derivatization (DMED/DMAQ -> ESI+) Diag1->Sol1b Sol2 Solid-Phase Extraction (TiO2 / MAX Cleanup) Diag2->Sol2 Sol3 Adjust Column Chemistry (C8 vs C18) Diag3->Sol3

Logical workflow for diagnosing and resolving 2-OH-C16:0 LC-MS sensitivity issues.

Core Troubleshooting Guides (FAQs)

Q1: I am running direct analysis in ESI negative mode, but my target [M-H]⁻ signal is extremely low. Why is this happening, and how can I fix it? Causality: Direct analysis of free fatty acids using LC-MS is typically conducted in negative electrospray ionization (ESI-) mode, but it inherently suffers from poor ionization efficiency due to the weak acidity of the carboxyl group[2]. Furthermore, the presence of the hydroxyl group at the C2 position makes 2S-hydroxyhexadecanoic acid highly susceptible to irregular in-source dehydration (loss of water, forming[M-H2O-H]⁻)[3]. If you are using conventional reversed-phase mobile phases with acidic modifiers (like 0.1% formic acid), you are thermodynamically forcing water loss and suppressing the carboxylate anion. Actionable Fix: Switch your mobile phase modifier. Using a neutral pH buffer, such as , stabilizes the [M-H]⁻ ion and significantly mitigates in-source water loss, improving spectral response and preventing peak splitting.

Q2: Even with optimized mobile phases, I cannot reach the sub-ng/mL Limit of Detection (LOD) required for my biological samples. What is the next step? Causality: When analyzing trace-level free fatty acids in complex matrices, negative mode often hits a hard sensitivity floor. To bypass this, you must alter the molecule's ionization physics via chemical derivatization[3]. Actionable Fix: Implement a derivatization strategy using reagents like 4[4] or3[3]. These reagents react with the carboxyl group to form an amide, introducing a tertiary amine. This allows you to switch to Positive ESI (ESI+) mode, where the nitrogen atom is easily protonated, boosting ionization efficiency by several orders of magnitude and completely eliminating the dehydration issue[5],[3].

Q3: I am seeing severe signal suppression when analyzing tissue extracts. How do I validate if this is a matrix effect, and how do I remove it? Causality: Co-eluting high-abundance lipids (like neutral lipids and phospholipids) compete for charge droplets in the ESI source, causing ion suppression[6]. Actionable Fix: Implement a Solid-Phase Extraction (SPE) cleanup step prior to LC-MS. Using an SPE system coated with titanium and zirconium dioxide effectively fractionates fatty acids away from interfering neutral lipids and glycerophospholipids[4]. Alternatively, a standard liquid-liquid extraction (e.g., MTBE/methanol/water) can partition polar interferents away from your hydrophobic target[6].

Quantitative Performance Comparison

The following table summarizes the expected performance shifts when applying the troubleshooting strategies detailed above.

Analytical StrategyIonization ModeMobile Phase ModifierRelative SensitivityKey AdvantageLimitation
Direct Analysis (Standard) ESI (-)0.1% Formic Acid (pH ~3.0)LowMinimal sample prepSevere in-source water loss
Direct Analysis (Optimized) ESI (-)10 mM NH4HCO2 (pH ~7.0)ModerateRetains native structureSusceptible to matrix suppression
DMED Derivatization ESI (+)0.1% Formic AcidHighIntroduces tertiary amine[7]Requires 30-60 min prep time
DMAQ Derivatization ESI (+)0.1% Formic AcidUltra-High4 easy-ionizable nitrogens[3]Reagent background peaks

Step-by-Step Validated Protocols

Protocol A: Mobile Phase Adjustment for Direct ESI(-) Analysis

Use this protocol if you must avoid derivatization but need to rescue signal lost to in-source dehydration.

  • Mobile Phase Preparation:

    • Phase A: Prepare HPLC-grade Water containing 10 mM Ammonium Formate (NH4HCO2). Ensure the pH is approximately 7.0.

    • Phase B: Prepare HPLC-grade Acetonitrile containing 10 mM Ammonium Formate.

  • Column Selection: Install a C8 column (e.g., BEH C8) rather than a C18. The C8 chemistry reduces excessive hydrophobic retention of the C16 aliphatic chain, sharpening the peak.

  • Self-Validating System Check: Inject a 2S-hydroxyhexadecanoic acid standard. Monitor both the intact [M-H]⁻ precursor (m/z 271.2) and the dehydration product[M-H2O-H]⁻ (m/z 253.2). A successful optimization will show m/z 271.2 as the dominant base peak, with the dehydration peak suppressed to <5% relative abundance.

Protocol B: DMED Derivatization for High-Sensitivity ESI(+) Analysis

Use this protocol to achieve maximum sensitivity (sub-ng/mL) by forcing the molecule into positive ionization mode.

  • Extraction: Extract free fatty acids from your biological matrix using a validated liquid-liquid extraction (e.g., MTBE/methanol/water)[6] or an SPE column[4]. Dry the extract completely under a gentle stream of nitrogen.

  • Reagent Addition: Reconstitute the dried extract in 50 μL of a derivatization cocktail containing 20 mM DMED, 750 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 15 mM HOAt dissolved in acetonitrile[2].

  • Incubation: Vortex thoroughly and incubate the mixture at 20°C for 30 minutes to drive the amidation reaction to completion[2].

  • Quenching: Add 10 μL of 10% formic acid to quench the reaction[2].

  • Reconstitution: Evaporate the solvent under vacuum, and redissolve the derivatized sample in 100 μL of your initial LC mobile phase (e.g., 10% Acetonitrile with 0.1% Formic Acid) prior to LC-MS/MS analysis[2].

  • Self-Validating System Check: Monitor the precursor ion [M+H]⁺ in positive mode. The addition of the DMED moiety results in a mass shift of +70.07 Da. For 2-OH-C16:0, look for the precursor at m/z ~343.3. Ensure your MS/MS collision energy is optimized to monitor the characteristic neutral loss of 45 Da (dimethylamine) to confirm the structural identity[7].

Sources

Technical Support Center: Addressing Matrix Effects in the Quantification of 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantification of 2-hydroxy fatty acids (2-OH FAs). The unique chemical properties of 2-OH FAs and the complexity of biological matrices in which they are often measured present significant analytical challenges, primarily due to matrix effects. This document is designed to provide both the foundational knowledge and the practical steps required to diagnose, mitigate, and control these effects to ensure data of the highest accuracy and reliability.

Section 1: Understanding Matrix Effects in 2-OH FA Analysis (FAQ)

This section addresses the fundamental principles of matrix effects and their specific relevance to the analysis of 2-hydroxy fatty acids.

Q1: What are "matrix effects" in the context of LC-MS/MS analysis?

A: Matrix effects are the alteration—either suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In electrospray ionization (ESI), the most common technique for this type of analysis, the analyte must be converted into a gas-phase ion to be detected by the mass spectrometer. Co-eluting matrix components, such as salts, phospholipids, and other endogenous molecules, can compete with the analyte for the available charge or alter the droplet evaporation process in the ion source.[2] This interference leads to a change in the analyte's signal intensity that is not proportional to its concentration, causing inaccurate quantification.[3][4]

Q2: Why is the quantification of 2-hydroxy fatty acids particularly vulnerable to matrix effects?

A: The vulnerability of 2-OH FAs stems from two primary factors:

  • Complex Biological Matrices: 2-OH FAs are often measured in plasma, serum, tissue homogenates, or cell extracts.[1][5] These matrices are incredibly complex and rich in components known to cause significant matrix effects, most notably phospholipids.[6] Phospholipids are notorious for causing ion suppression in ESI-based LC-MS/MS methods.[3]

  • Low Abundance: 2-OH FAs are often present at low endogenous concentrations.[7][8] This low abundance means that even minor signal suppression from the matrix can have a profound impact on the signal-to-noise ratio, potentially pushing the analyte concentration below the limit of quantification (LOQ).[9]

Q3: What are the most common sources of interference in biological samples?

A: The primary culprits for matrix effects in bioanalysis are endogenous compounds that are co-extracted with the analytes of interest. For 2-OH FA analysis, these include:

  • Phospholipids: Abundant in all biological membranes, they are a major source of ion suppression.[9][6]

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize on the ESI probe, reducing ionization efficiency and signal stability.[1][5]

  • Other Lipids and Fatty Acids: High concentrations of other lipid classes can compete for ionization.

  • Proteins: While most are removed during initial precipitation steps, residual proteins or peptides can still interfere.[1]

Section 2: Diagnosing and Quantifying Matrix Effects

Before you can fix a problem, you must confirm its existence and understand its magnitude. This section provides the "how-to" for identifying matrix effects in your assay.

Q4: How can I determine if my 2-OH FA assay is suffering from matrix effects?

A: There are two primary, well-established methods for this assessment:

  • Post-Column Infusion (Qualitative Assessment): This technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[10][11]

    • How it works: A standard solution of your 2-OH FA analyte is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer ion source. This creates a stable, elevated baseline signal for your analyte. A blank, extracted matrix sample (e.g., plasma with no analyte) is then injected onto the column. Any dip or rise in the stable baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[10][11]

  • Post-Extraction Spike (Quantitative Assessment): This is the most common method used during validation to quantify the magnitude of the matrix effect.[1][4]

    • How it works: You compare the peak area of an analyte in two different samples.

      • Sample A: A known amount of analyte standard is spiked into a blank, extracted matrix sample.

      • Sample B: The same amount of analyte standard is prepared in the final mobile phase solvent (a "neat" solution).

    • The results are used to calculate the Matrix Factor (MF).

Q5: How do I calculate the Matrix Factor (MF) and what do the results mean?

A: The Matrix Factor is a quantitative measure of the severity of matrix effects. The calculation is straightforward:

Matrix Factor (MF) = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution) [1][12]

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression is occurring (e.g., an MF of 0.7 indicates a 30% signal loss).

  • MF > 1: Ion enhancement is occurring (e.g., an MF of 1.2 indicates a 20% signal increase).

For a robust method, the MF should be evaluated across multiple lots of the biological matrix to assess its variability.[1]

Section 3: Troubleshooting and Mitigation Strategies

Once matrix effects are confirmed, a systematic approach is needed to eliminate or compensate for them. The most effective strategy often combines optimized sample preparation, chromatography, and calibration.

Caption: Key intervention points for mitigating matrix effects in 2-OH FA analysis.

Sample Preparation: The First Line of Defense

Inadequate sample cleanup is the most common reason for severe matrix effects. The goal is to selectively isolate the 2-OH FAs while removing as many interfering components as possible.

Q6: Which sample preparation technique is best: Protein Precipitation, LLE, or SPE?

A: The choice depends on the required cleanliness of the final extract. While Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids and is not recommended for standalone use in quantitative assays prone to matrix effects.[13]

TechniquePrincipleProsConsBest For
Liquid-Liquid Extraction (LLE) Partitions analytes between two immiscible liquid phases based on polarity.[14]Effective at removing salts and some polar interferences.Can be labor-intensive; may not efficiently remove all phospholipids.[13]Cleaner extracts than PPT; good for removing highly polar or non-polar interferences.
Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte while interferences are washed away.[15][16]Highly selective; excellent for removing phospholipids and salts; can concentrate the analyte.[4][14]Requires more method development; can be more expensive.Achieving the lowest LOQs and minimizing matrix effects; considered the gold standard for complex matrices.[15]

Expert Recommendation: For robust and sensitive quantification of 2-OH FAs, Solid-Phase Extraction (SPE) is the preferred method. A well-developed SPE protocol provides the cleanest extracts, leading to minimized matrix effects and improved assay performance.[15]

Detailed Protocol: Reversed-Phase SPE for 2-OH FA Extraction from Plasma

This protocol is designed to isolate 2-OH FAs based on their hydrophobic properties while removing polar interferences like salts.

Rationale: The C18 sorbent retains non-polar molecules. By acidifying the sample, the carboxylic acid group of the 2-OH FA is protonated (-COOH), making the molecule less polar and enabling it to bind strongly to the C18 sorbent. Polar interferences are washed away, and the 2-OH FA is then eluted with an organic solvent.[15]

Materials:

  • C18 SPE Cartridges

  • Human Plasma

  • Stable Isotope Labeled 2-OH FA Internal Standard (e.g., ¹³C- or D-labeled)

  • Formic Acid (or Acetic Acid)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Vacuum Manifold

  • Nitrogen Evaporator

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the internal standard solution.

    • Add 10 µL of 1% formic acid in water to acidify the sample to a pH of ~3-4.[15] Vortex briefly. This step is critical to ensure the analyte is in its neutral form for retention.[15]

    • Dilute the sample with 800 µL of water to reduce viscosity.

  • SPE Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Condition the sorbent by passing 1 mL of methanol.

    • Equilibrate the sorbent by passing 1 mL of acidified water (pH ~3-4). Do not let the sorbent go dry after this step.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge. Apply a slow, consistent flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of acidified water to remove salts and other highly polar interferences.

    • Wash with a second, slightly stronger wash solution if needed (e.g., 1 mL of 10% methanol in acidified water) to remove more interferences without eluting the analyte.

  • Elution:

    • Elute the bound 2-OH FAs with 1 mL of acetonitrile or methanol into a clean collection tube. The organic solvent disrupts the hydrophobic interaction between the analyte and the C18 sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Chromatographic and MS Solutions

Q7: My extracts are clean, but I still see matrix effects. What else can I do?

A: If sample preparation isn't enough, optimizing the chromatography is the next logical step.

  • Improve Chromatographic Resolution: The goal is to chromatographically separate your 2-OH FA peak from the regions of ion suppression identified by your post-column infusion experiment.[13][10] Try modifying your gradient (make it shallower to increase separation) or testing a different column chemistry (e.g., a C30 phase for lipids or a phenyl-hexyl phase for different selectivity).

  • Consider GC-MS/MS: Gas chromatography often provides higher chromatographic resolution for fatty acids compared to LC.[17] However, 2-OH FAs are not volatile and require derivatization (e.g., conversion to trimethylsilyl (TMS) ethers and fatty acid methyl esters (FAMEs)) prior to analysis.[17][18] This adds a step but can be a powerful problem-solver if LC-based approaches fail.[17]

Calibration and Internal Standards: The Ultimate Compensation Tool

Q8: What is the single most effective way to compensate for unavoidable matrix effects?

A: Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard and most effective strategy for correcting matrix effects.[1][19][20]

Why it works: A SIL-IS (e.g., ¹³C₁₈-2-hydroxystearic acid) is chemically identical to the analyte but has a different mass. Therefore, it behaves virtually identically during sample extraction, chromatography, and, most importantly, ionization.[19][20] If the endogenous analyte signal is suppressed by 30% in a given sample, the SIL-IS signal will also be suppressed by 30%. Because you are quantifying using the ratio of the analyte peak area to the IS peak area, the effect is cancelled out, leading to accurate quantification.[19]

Expert Recommendation: Always use a SIL-IS that is specific to the analyte you are measuring. Adding it at the very beginning of the sample preparation process corrects for both extraction variability and matrix-induced ionization changes.[19]

Troubleshooting Decision Tree for Matrix Effects Start Suspect Matrix Effects? (Poor Accuracy/Precision) QuantifyMF Quantify Matrix Effect (Post-Extraction Spike) Start->QuantifyMF MF_OK MF is acceptable (e.g., 0.85-1.15) and consistent? QuantifyMF->MF_OK UseSIL_IS Implement Stable Isotope Labeled Internal Standard (SIL-IS) MF_OK->UseSIL_IS No Validate Proceed to Method Validation MF_OK->Validate Yes OptimizePrep Optimize Sample Prep (Switch to SPE/LLE) OptimizeLC Optimize Chromatography (Shift RT away from suppression zone) OptimizePrep->OptimizeLC Still seeing issues ReQuantify Re-Quantify Matrix Effect OptimizeLC->ReQuantify UseSIL_IS->OptimizePrep SIL-IS not available or still seeing issues CheckOther Problem likely not matrix effects. Investigate other sources. ReQuantify->MF_OK Re-evaluate

Caption: A step-by-step decision tree for troubleshooting matrix effects.

References
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • A Guide to the Validation of Analytical Procedures for Lipid Analysis in Food M
  • Matrix effects: Causes and solutions.
  • Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects.
  • Matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chrom
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21).
  • Assessment of matrix effect in quantit
  • High-performance liquid chromatography of fatty acids in biological samples. Request PDF.
  • In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation P
  • Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography–mass spectrometry and hydroph. (2020, February 20). Michal Holčapek.
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and. (2020, July 22). Semantic Scholar.
  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023, October 20).
  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. (2023, November 1). PubMed.
  • Stable-isotope dilution LC–MS for quantit
  • Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Hydroxy F
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. (2020, July 8). SciELO.
  • Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. (2013, March 14). SfRBM.
  • A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • Preparation of derivatives of fatty acids.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021, May 4). PMC.
  • Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22). LCGC.
  • Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. (2019, October 24). PMC.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC.
  • A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. IRIS.
  • Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid β-oxidation. University of Texas Southwestern Medical Center.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8). LCGC.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022, September 5). MDPI.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. PMC.
  • Solid Phase Extraction Guide. Thermo Fisher Scientific - US.
  • Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. (2015, June 10).
  • Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. CABI Digital Library.
  • A simple and rapid extraction of lipids in plasma using spin column with superabsorbent polymer beads for mass spectrometry. (2023, May 18).

Sources

strategies to enhance the ionization efficiency of 2S-hydroxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lipid Mass Spectrometry. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges with the ionization efficiency of long-chain alpha-hydroxy fatty acids, specifically 2S-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid).

Below, you will find a strategic workflow, troubleshooting FAQs, self-validating experimental protocols, and quantitative performance data to optimize your ESI-MS assays.

Optimization Workflow

G Start 2S-Hydroxyhexadecanoic Acid Ionization Optimization Mode Select MS Ionization Mode Start->Mode ESI_Neg Negative Mode (ESI-) Direct Analysis Mode->ESI_Neg ESI_Pos Positive Mode (ESI+) Derivatization Required Mode->ESI_Pos Additives Mobile Phase Additives (NH4OH, NH4OAc) ESI_Neg->Additives Adducts Chloride Adducts [M+Cl]- (Flow Infusion) ESI_Neg->Adducts Deriv Charge-Switch Derivatization (AMPP, DMED, CMP) ESI_Pos->Deriv Result1 Enhanced [M-H]- Signal (10-50x Boost) Additives->Result1 Result2 Stable [M+Cl]- Ions (10-50x Boost) Adducts->Result2 Result3 Permanent + Charge (Up to 2500x Boost) Deriv->Result3

Workflow for optimizing 2S-hydroxyhexadecanoic acid ionization in ESI-MS.

Troubleshooting Guide & FAQs

Q1: Why is the ESI-MS signal for 2S-hydroxyhexadecanoic acid so low when using my standard reversed-phase LC-MS method? A: 2S-hydroxyhexadecanoic acid (C16H32O3) is a highly hydrophobic long-chain alpha-hydroxy fatty acid. In standard reversed-phase LC-MS, acidic mobile phases (e.g., 0.1% formic acid) are routinely used to improve chromatographic peak shape. However, this acidic environment suppresses the deprotonation of the carboxylic acid group (pKa ~4.5–5.0), severely reducing the formation of [M-H]- ions in negative electrospray ionization (ESI-). Furthermore, its high hydrophobicity causes it to partition poorly to the surface of ESI droplets compared to shorter-chain fatty acids, reducing gas-phase ion emission efficiency[1].

Q2: How can I optimize my mobile phase to enhance negative-ion mode (ESI-) sensitivity without performing chemical derivatization? A: To enhance ESI- efficiency, you must promote deprotonation and improve droplet desolvation dynamics:

  • pH Modification: Replace formic acid with basic additives like 0.1% ammonium hydroxide (NH₄OH) or 1–10 mM ammonium acetate. This ensures the pH is at least 2 units above the pKa of the carboxylic acid, driving the equilibrium toward the[M-H]- anion.

  • Solvent Selection: Incorporate isopropanol (IPA) into your organic mobile phase. IPA lowers the surface tension of the ESI droplets, facilitating easier Coulombic fission and improving the solubility of the C16 aliphatic chain.

  • Chloride Adduct Formation: If performing flow infusion ESI (shotgun lipidomics), adding trace chlorinated solvents or ammonium chloride can promote the formation of chloride adducts [M+Cl]-. This strategy has been shown to increase assay sensitivity for hydroxy fatty acids by 10- to 50-fold compared to standard [M-H]- monitoring[2].

Q3: When should I use chemical derivatization, and which reagent is best for alpha-hydroxy fatty acids? A: If direct ESI- fails to meet your Limit of Detection (LOD) requirements (e.g., for trace biomarker quantification in plasma), charge-switch derivatization for ESI+ is highly recommended. By reacting the carboxylic acid group with reagents like AMPP (N-(4-aminomethylphenyl)pyridinium) or CMP (3-carbinol-1-methylpyridinium iodide), you attach a permanent quaternary ammonium positive charge to the molecule[3],[4]. This bypasses the need for protonation in the ESI source, enabling highly efficient ESI-MS in positive mode. This approach can enhance detection sensitivity by up to 2500-fold, bringing LODs down to the low nanomolar range (1.0–4.0 nM)[3].

Self-Validating Experimental Protocols

Protocol A: Charge-Switch Derivatization using AMPP for ESI+ MS

This protocol converts the weakly ionizing carboxylic acid into a permanently charged pyridinium amide, forcing high ionization efficiency in positive mode[4].

Step-by-Step Methodology:

  • Sample Preparation: Dry down the lipid extract containing 2S-hydroxyhexadecanoic acid (up to 10 nmol) in a glass vial under a gentle stream of nitrogen.

  • Activation: Add 20 µL of a coupling mixture containing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile/dimethylformamide.

    • Causality: EDC/HOBt activates the sterically hindered carboxylic acid adjacent to the C2-hydroxyl group, forming a reactive ester intermediate that is highly susceptible to nucleophilic attack.

  • Derivatization: Add 20 µL of AMPP reagent (5 mM in acetonitrile) and vortex thoroughly.

  • Incubation: Incubate the mixture at 60°C for 30 minutes.

    • Causality: Mild heat provides the activation energy required to accelerate the amidation reaction, ensuring >95% conversion of the alpha-hydroxy acid within a short timeframe.

  • Quenching: Quench the reaction by adding 60 µL of distilled water. Dilute the mixture 1:10 in the initial LC mobile phase prior to injection.

    • Causality: Water hydrolyzes any unreacted active esters, preventing unwanted side reactions or column fouling during LC-MS analysis.

  • Self-Validation System: Analyze via LC-ESI(+)-MS. The successful addition of the AMPP tag will shift the precursor mass to a permanent positive ion. Fragmentation (MS/MS) must yield a diagnostic reporter ion at m/z 183.0. The presence of this reporter ion validates that the signal originates from the derivatized lipid and not isobaric background noise.

Protocol B: Chloride Adduct Optimization for Flow Infusion ESI-

This protocol is designed for shotgun lipidomics where chromatographic separation is not used, relying instead on stable gas-phase adducts[2].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a flow infusion solvent consisting of Methanol/Chloroform (2:1, v/v).

    • Causality: Chloroform acts as both an excellent solubilizing agent for the C16 chain and a natural source of trace chloride ions.

  • Additive Spiking: Spike the solvent with 1 mM Ammonium Chloride (NH₄Cl).

    • Causality: This ensures a vast molar excess of chloride ions relative to the analyte, driving the equilibrium toward complete [M+Cl]- adduct formation rather than a split signal between [M-H]- and adducts.

  • Infusion & Source Tuning: Infuse the sample directly into the ESI source at 10 µL/min. Lower the capillary voltage (e.g., -2.0 kV) and desolvation temperature compared to standard methods.

    • Causality: Adducts are held together by relatively weak non-covalent interactions. Excessive thermal or electrical energy in the source will cause in-source dissociation back to the neutral lipid and Cl-.

  • Self-Validation System: Monitor the isotopic envelope of the precursor ion. The [M+³⁵Cl]- and [M+³⁷Cl]- peaks must appear at approximately m/z 307.2 and 309.2 in a strict 3:1 intensity ratio. This exact isotopic signature validates the adduct identity and rules out overlapping lipid species.

Quantitative Performance Data

The following table summarizes the expected quantitative improvements when applying the strategies detailed above to C16-C18 hydroxy fatty acids.

Optimization StrategyMS ModeTarget IonTypical LODSensitivity EnhancementKey Advantage
Standard Acidic LC-MS (0.1% Formic Acid)ESI-[M-H]-~1.0 - 5.0 µMBaseline (1x)Good chromatographic peak shape; poor MS signal.
Basic Mobile Phase (0.1% NH₄OH)ESI-[M-H]-~50 - 100 nM10x - 50xNo chemical derivatization required.
Chloride Adduct Flow Infusion ESI-[M+Cl]-~20 - 50 nM10x - 50xExcellent for rapid shotgun lipidomics[2].
Charge-Switch Derivatization (AMPP / CMP)ESI+[M]+ (Permanent)~1.0 - 4.0 nMUp to 2500xMaximum sensitivity for trace biomarker analysis[3].

References

  • Yang, K., et al. "Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding." Analytical Chemistry (2007). URL:[Link]

  • Bollinger, J. G., et al. "Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry." Analytical and Bioanalytical Chemistry (2020). URL:[Link]

  • Wood, P. L., & Woltjer, R. L. "Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides." Lipids in Health and Disease (2020). URL:[Link]

  • Willmann, J., et al. "Electrospray ionization efficiency of different fatty acid compared to undecanoic acid." ResearchGate (2011). URL:[Link]

Sources

dealing with common impurities in commercially available 2-hydroxyhexadecanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Impurity Profiling, Troubleshooting, and Purification Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve impurity issues commonly encountered with commercially sourced 2-hydroxyhexadecanoic acid.

Because this compound is a critical precursor for synthesizing 2'-hydroxyceramides and studying sphingolipid metabolism, ensuring its chemical and stereochemical purity is paramount. Below, we break down the causality of common impurities, how to detect them, and self-validating protocols to eliminate them.

Section 1: Diagnostic FAQ - Understanding the Impurities

Q: What are the most common impurities found in commercially sourced 2-hydroxyhexadecanoic acid, and why are they there? A: Commercial synthesis of α-hydroxy fatty acids frequently relies on the α-chlorination of palmitic acid followed by alkaline hydrolysis. This specific synthetic route inherently leaves behind three classes of impurities:

  • Non-hydroxylated Palmitic Acid: Results from incomplete α-chlorination. It is the most common contaminant [1].

  • Dichlorinated Byproducts: Results from over-reaction during the halogenation step. Even with optimized catalytic amounts of PCl₃, trace dichlorinated species can persist [2].

  • Enantiomeric Mixtures: Unless explicitly sold as stereopure (e.g., the R- or S-enantiomer), commercial 2-hydroxyhexadecanoic acid is often a racemic DL-mixture.

Q: Why do these trace impurities matter for my downstream biological assays? A: Purity directly dictates biological relevance. If your batch is contaminated with unreacted palmitic acid, any subsequent coupling reactions (e.g., sphingolipid synthesis) will generate a mixture of 2'-hydroxyceramides and non-hydroxylated ceramides. These two lipid classes have profoundly divergent biophysical properties and biological actions; for instance, non-hydroxylated ceramides often trigger apoptosis, whereas their hydroxylated counterparts may have different structural roles in cell membranes[3]. Dichlorinated impurities can also act as catalyst poisons in downstream synthetic steps.

Section 2: Analytical Troubleshooting - Detection

Q: How can I accurately detect trace non-hydroxylated fatty acids and chlorinated byproducts in my batch? A: While ¹H-NMR is useful for identifying dichlorinated products via minor signal shifts in the aliphatic region[2], Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying unreacted palmitic acid.

Causality Check: 2-hydroxyhexadecanoic acid contains both a polar carboxyl (-COOH) and an α-hydroxyl (-OH) group. If injected directly into a GC, these groups cause severe hydrogen bonding with the stationary phase, leading to peak tailing, thermal degradation, and artificially low recovery. You must derivatize the sample to replace active hydrogens with non-polar groups.

Protocol 1: GC-MS Derivatization and Analysis Workflow

This protocol utilizes silylation to create a self-validating analytical system where the mass shift confirms successful derivatization.

  • Sample Preparation: Dissolve 1.0 mg of crude 2-hydroxyhexadecanoic acid in 0.5 mL of anhydrous pyridine in a glass vial.

  • Derivatization: Add 0.5 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS). Mechanistic Note: TMCS acts as a catalyst to ensure the sterically hindered α-hydroxyl group is fully silylated alongside the carboxyl group.

  • Incubation: Cap tightly and heat the mixture at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient starting at 150°C, ramping to 280°C at 10°C/min.

  • Data Interpretation:

    • The target 2-hydroxyhexadecanoic acid will appear as a di-TMS derivative (larger mass shift, eluting later).

    • Unreacted palmitic acid will appear as a mono-TMS ester (smaller mass shift, eluting earlier).

Section 3: Remediation - Purification Strategies

Q: My GC-MS analysis shows 5% palmitic acid and trace dichlorinated species. How do I purify the compound without losing significant yield? A: A two-tiered approach is required. Trituration is highly effective for removing dichlorinated byproducts, while silica gel column chromatography is necessary to separate the structurally similar unreacted palmitic acid[2][3].

Protocol 2: Two-Tiered Purification Workflow

Tier 1: Acetonitrile Trituration (Targets Dichlorinated Impurities) Causality: Dichlorinated fatty acid byproducts exhibit higher solubility in polar aprotic solvents like acetonitrile at room temperature compared to the target α-hydroxy acid.

  • Suspend 1.0 g of the crude 2-hydroxyhexadecanoic acid in 3.0 mL of cold acetonitrile.

  • Sonicate for 5 minutes at room temperature. The α-hydroxy acid remains largely insoluble, selectively leaching the impurities into the liquid phase[2].

  • Filter the suspension under a vacuum and wash the white solid with an additional 1.0 mL of ice-cold acetonitrile.

  • Dry under a vacuum. (Yields typically >90% recovery).

Tier 2: Silica Gel Column Chromatography (Targets Non-Hydroxylated Impurities) Causality: Ethyl acetate and n-hexane exploit the polarity difference between the hydroxylated product and the non-hydroxylated impurity. Palmitic acid lacks the polar α-hydroxyl group, interacts less with the stationary silica phase, and elutes first.

  • Prepare a silica gel column using a solvent system of Ethyl Acetate:n-Hexane (2:3, v/v)[3].

  • Dissolve the triturated solid in a minimum volume of the eluent and load it onto the column.

  • Elute the column. Monitor fractions via Thin Layer Chromatography (TLC) using the same solvent system. Palmitic acid (higher Rf) elutes before 2-hydroxyhexadecanoic acid (lower Rf).

  • Pool the product fractions, evaporate the solvent, and recrystallize from Ethyl Acetate:n-Hexane (3:1, v/v) to obtain a pure white microcrystalline powder[3].

Section 4: Quantitative Data Presentation

Table 1: Summary of Common Impurities, Detection, and Remediation Strategies

Impurity TypeOrigin / CausalityDetection MethodTypical AbundanceRecommended Purification
Non-hydroxylated Palmitic Acid Incomplete α-chlorination during synthesisGC-MS (Mono-TMS derivative)1.0% - 5.0%Silica Gel Column Chromatography
Dichlorinated Byproducts Over-reaction during α-chlorination¹H-NMR (Minor signal shifts)< 2.0%Acetonitrile Trituration
Enantiomeric Mixtures (L-/D-) Non-stereoselective racemic synthesis routesChiral HPLC~50.0% (if racemic)Chiral Resolution / Enzymatic Cleavage
Section 5: Workflow Visualization

The following decision tree illustrates the autonomous QA/QC and purification loop required to ensure the integrity of your 2-hydroxyhexadecanoic acid before proceeding to downstream synthesis.

G Start Commercial 2-Hydroxyhexadecanoic Acid (Crude/Racemic) Analyze GC-MS & 1H-NMR Analysis (Derivatization Required) Start->Analyze Decision Purity > 99%? Analyze->Decision Impurity1 Non-hydroxylated Palmitic Acid Detected Decision->Impurity1 No (Type A) Impurity2 Dichlorinated Byproducts Detected Decision->Impurity2 No (Type B) Pure Purified 2-Hydroxyhexadecanoic Acid (Ready for Synthesis) Decision->Pure Yes Chromatography Silica Column Chromatography (EtOAc:n-Hexane 2:3) Impurity1->Chromatography Trituration Acetonitrile Trituration (Removes Chlorinated Species) Impurity2->Trituration Trituration->Analyze Re-evaluate Chromatography->Analyze Re-evaluate

QA/QC and Purification Workflow for Commercially Sourced 2-Hydroxyhexadecanoic Acid.

References
  • Synthesis of α-Hydroxy Fatty Acids from Fatty Acids by Intermediate α-Chlorination with TCCA under Solvent-Free Conditions: A Way to Valorization of Waste Fat Biomasses. ACS Omega. URL:[Link]

  • Synthesis, NMR characterization and divergent biological actions of 2′-hydroxy-ceramide/dihydroceramide stereoisomers in MCF7 cells. Chemistry and Physics of Lipids (via PubMed Central). URL:[Link]

  • Characterization of Lipopolysaccharides Isolated from Agrobacterium tumefaciens. Journal of General Microbiology (via HELDA - University of Helsinki). URL: [Link]

Sources

Technical Support Center: Optimization of Solid-Phase Extraction (SPE) for 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for lipidomics and analytical chemistry professionals. 2-Hydroxy fatty acids (2-OH FAs) are critical signaling lipids, components of sphingolipids, and biomarkers for specific bacterial populations. However, their amphiphilic nature and the presence of the alpha-hydroxyl group make them highly susceptible to matrix interference, ion suppression, and poor chromatographic resolution.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize your SPE workflows, ensuring maximum recovery and analytical integrity.

Self-Validating Experimental Protocols (SOPs)

To guarantee trustworthiness, every protocol below is designed as a self-validating system . By introducing stable isotope-labeled internal standards before extraction, you establish a closed-loop validation where final MS quantification inherently verifies the efficiency of the SPE and derivatization steps.

Protocol A: TiO₂/ZrO₂ Coated Monolithic Silica SPE for Intact 2-OH FAs

Causality: Titanium and zirconium dioxides exhibit strong Lewis acid-base interactions with oxygen-rich functional groups. This specific affinity allows the targeted retention of free 2-OH FAs and fatty acid esters of hydroxy fatty acids (FAHFAs), while neutral lipids and highly abundant phospholipids are washed away, eliminating downstream ESI ion suppression.

Step-by-Step Methodology:

  • System Validation Setup: Spike the biological matrix (e.g., tissue homogenate or fecal extract) with a stable isotope-labeled internal standard (e.g., 1 µM d9-9-PAHSA or d4-C16:0) prior to lipid extraction[1].

  • Lipid Extraction: Perform a standard liquid-liquid extraction (LLE) using Chloroform/Methanol. Dry the organic layer under a gentle stream of nitrogen and reconstitute in 100 μL of CHCl₃.

  • SPE Conditioning: Activate the TiO₂/ZrO₂ SPE column (e.g., MonoSpin Phospholipid) by passing 200 μL of CHCl₃ through the sorbent bed.

  • Sample Loading: Apply the 100 μL lipid extract to the SPE column.

  • Wash Step (Matrix Removal): Centrifuge at 300 × g at 4 °C for 1 minute. The flow-through contains the neutral lipids and phospholipids. Discard or save for parallel lipidomic analysis.

  • Target Elution: Apply 200 μL of Methanol/Formic Acid (99:1, v/v) to the column. Centrifuge at 300 × g at 4 °C for 3 minutes. The acidic environment disrupts the Lewis acid-base interactions, eluting the 2-OH FAs with 1[1].

Protocol B: Unbonded Silica SPE for 2-OH Fatty Acid Methyl Esters (FAMEs)

Causality: Unbonded silica relies on polar interactions. By first converting 2-OH FAs to FAMEs, you reduce their overall polarity. This allows them to be efficiently separated from highly polar matrix components using a moderately polar elution solvent.

Step-by-Step Methodology:

  • System Validation Setup: Spike the sample with 500 ng of 2-OH C18:1 (if absent in your matrix) and 2 μg of d4-C16:0[2].

  • Pre-SPE Methylation: Dry the total lipid extract. Add methanol-acetyl chloride (2:1, v/v) and heat at 80 °C for 1 hour to liberate the carboxylic group and form methyl esters.

  • SPE Conditioning: Condition a SelectCore Silica SPE column (100 mg bed weight) with 1 mL of hexane.

  • Sample Loading & Washing: Load the methylated sample. Wash sequentially with 1 mL of hexane, followed by 1 mL of hexane:ethyl acetate (98:2, v/v) to remove non-target hydrophobic interferents.

  • Target Elution: Elute the 2-OH FAMEs using 2 mL of pure ethyl acetate.

  • Post-SPE Silylation (For GC-MS): Dry the ethyl acetate fraction under vacuum. Add 100 μL of MSTFA and incubate at 70 °C for 1 hour to convert the 2-hydroxyl group into a trimethylsilyl (TMS) ether, 2[2].

Quantitative Sorbent Performance

The selection of an appropriate SPE sorbent dictates your recovery and sensitivity. The table below synthesizes quantitative data across different optimized SPE strategies for hydroxy fatty acids:

SPE Sorbent ChemistryTarget Analyte StateOptimized Elution SolventAverage RecoveryLOD / LOQ
TiO₂/ZrO₂ Coated Silica Intact 2-OH FAs / FAHFAsMeOH / Formic Acid (99:1)~100%Low fmol range
Aminopropyl (NH₂) Free 2-OH FAs2% Acetic acid in diethyl ether>90%~0.15 ng/mg (LOD)
Silica (Unbonded) 2-OH FAMEsEthyl acetate>85%Parts per million (LOQ)
Anion-Exchange (AX) Long-Chain HFAsAcidified Methanol89.3% - 111.5%1.1 µg/mL (LOD)

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the optimized SPE workflow, highlighting the critical phase transitions required for isolating 2-OH FAs.

SPE_Optimization Sample Biological Matrix + Isotope Internal Standard LLE Liquid-Liquid Extraction (e.g., MTBE/MeOH) Sample->LLE Homogenization SPE_Load Load Organic Extract (Gravity Flow) LLE->SPE_Load Organic Phase SPE_Cond SPE Conditioning (Hexane / CHCl3) SPE_Cond->SPE_Load Equilibrated Sorbent SPE_Wash Wash Step (Elute Neutral Lipids) SPE_Load->SPE_Wash Retain FAs SPE_Elute Target Elution (Recover 2-OH FAs) SPE_Wash->SPE_Elute Change Solvent Polarity Deriv Derivatization (Methylation + Silylation) SPE_Elute->Deriv Dry under N2 Analysis GC-MS/MS or LC-MS/MS Deriv->Analysis Reconstitute

Workflow for the isolation and analysis of 2-hydroxy fatty acids using optimized SPE.

Troubleshooting Guides & FAQs

Q: Why am I experiencing low recovery of long-chain 2-OH FAs (>C20) compared to short-chain variants? A: Causality: Long-chain 2-OH FAs exhibit significantly stronger hydrophobic (van der Waals) interactions with the sorbent backbone and matrix proteins, leading to3[3]. Solution: Accurate quantification requires that your calibration curves are subjected to the exact same phase separation and SPE process as your biological samples. To physically mitigate these losses, increase the non-polar organic strength of your elution solvent, or add a carrier molecule (such as 1-pentadecanol) to prevent non-specific binding to the labware[3].

Q: How do I eliminate phospholipid interference during LC-MS/MS analysis of 2-OH FAs? A: Causality: Phospholipids cause severe ion suppression in the Electrospray Ionization (ESI) source because their highly surface-active nature outcompetes 2-OH FAs for droplet surface charge. Solution: Switch to a TiO₂/ZrO₂-coated monolithic silica SPE column. The metal dioxides specifically fractionate fatty acids from phospholipids. Phospholipids are retained or eluted in a separate fraction, while 2-OH FAs are efficiently eluted using MeOH/HCOOH (99:1)[1].

Q: My GC-MS chromatogram shows poor peak shape, tailing, and low sensitivity for 2-OH FAs. How can I fix this? A: Causality: The free hydroxyl group at the C2 position and the carboxylic acid group cause severe hydrogen bonding with the GC column's silanol groups, leading to peak tailing and thermal degradation. Solution: Dual derivatization is mandatory. First, methylate the carboxylic acid (e.g., using methanol-acetyl chloride at 80 °C) to form methyl esters. Then, silylate the 2-hydroxyl group using MSTFA at 70 °C to form a trimethylsilyl (TMS) ether. This dual protection improves volatility and yields highly informative fragmentation signatures, such as the diagnostic [M-59]⁺ ion[2].

Q: What causes high variability (high %CV) between technical replicates during Anion-Exchange (AX) SPE? A: Causality: Inconsistent sorbent drying or channeling during the wash steps alters the ion-exchange retention mechanisms. If the sorbent dries, the spatial arrangement of the functional groups collapses, preventing uniform elution. Solution: Maintain a steady vacuum pressure (~5 inHg) and never let the sorbent bed dry out before the final elution step. To ensure the system is self-validating, always monitor the recovery of your spiked internal standard. When optimized, the reproducibility of injections should yield a 3[3].

References

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Publications.2

  • Data-Independent Acquisition Coupled with Electron-Activated Dissociation for In-Depth Structure Elucidation of the Fatty Acid Ester of Hydroxy Fatty Acids. ACS Publications.1

  • Sources, Distribution and Paleoenvironmental Application of Fatty Acids in Speleothem Deposits From Krem Mawmluh, Northeast India. Frontiers.4

  • Suppression of ionization and optimization of assay for 3-hydroxy fatty acids in house dust using ion-trap mass spectrometry. PubMed.3

  • Application Notes and Protocols for Solid-Phase Extraction of Long-Chain Hydroxy Fatty Acids. Benchchem.5

Sources

Technical Support Center: LC-MS/MS Method Validation for 2S-Hydroxyhexadecanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the bioanalysis of 2S-hydroxyhexadecanoic acid (2-OH-PA). 2-OH-PA is a critical alpha-hydroxy fatty acid biomarker linked to fatty acid 2-hydroxylase (FA2H) activity and sphingolipid metabolism. Quantifying this specific stereoisomer in complex biological matrices like human plasma presents unique analytical challenges, including poor ionization efficiency, severe matrix suppression, and the need for chiral resolution from its 2R-enantiomer.

This guide provides drug development professionals and analytical scientists with field-proven methodologies, troubleshooting logic, and regulatory alignment based on the FDA's 2018 Bioanalytical Method Validation Guidance [1].

Section 1: Core Methodology & Workflow

To ensure a self-validating system , the following protocol integrates a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. This guarantees that any subsequent variations in extraction recovery, derivatization yield, or ionization efficiency are proportionally corrected, ensuring absolute quantitative trustworthiness.

Step-by-Step Protocol: Plasma Extraction and Chiral Derivatization

  • Sample Aliquoting & IS Addition: Transfer 100 µL of human plasma to a 1.5 mL microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (e.g., d4-2-hydroxyhexadecanoic acid, 100 ng/mL). Causality: Adding the SIL-IS before any matrix manipulation ensures it undergoes identical protein binding and extraction losses as the endogenous 2-OH-PA, validating the entire downstream process.

  • Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 30 seconds to denature plasma proteins.

  • Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C. Causality: 2-OH-PA is highly lipophilic. MTBE efficiently partitions the fatty acid into the upper organic layer while precipitating proteins and leaving highly polar, ion-suppressing metabolites in the aqueous phase [2].

  • Evaporation: Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Chiral Derivatization (Crucial for 2S-Isomer Specificity): Reconstitute the residue and react with phenylglycine methyl ester (PGME) and a coupling reagent (e.g., EDC/HOBt) at room temperature for 60 minutes. Causality: Standard C18 columns cannot resolve the 2S and 2R enantiomers of 2-OH-PA. Derivatization with chiral PGME converts the enantiomers into diastereomers, which possess distinct physicochemical properties and elute at different retention times, allowing for unambiguous quantification of the 2S-isomer [4].

  • LC-MS/MS Analysis: Inject 5 µL onto an ACQUITY UPLC CSH C18 Column. Utilize a mobile phase gradient of Water (5 mM ammonium acetate) and Acetonitrile/Isopropanol. Detect via Negative ESI MRM mode[3].

Workflow A 1. Plasma Sample Aliquoting & SIL-IS Addition B 2. Protein Precipitation (Ice-cold Methanol) A->B C 3. Liquid-Liquid Extraction (LLE) (MTBE Partitioning) B->C D 4. Chiral Derivatization (PGME) (Resolves 2S and 2R Enantiomers) C->D E 5. LC-MS/MS Analysis (MRM Mode) D->E F 6. Data Processing & FDA Method Validation E->F

Fig 1. Standardized LC-MS/MS workflow for 2S-OH-PA plasma analysis.

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing poor ionization efficiency and low sensitivity for 2-OH-PA in my LC-MS/MS assay? A1: 2-OH-PA is a free fatty acid. Its weakly acidic carboxyl group yields poor ionization efficiency in the standard acidic mobile phases (e.g., 0.1% formic acid) typically used for reversed-phase LC. Resolution: You have two scientifically grounded options:

  • Optimize Negative Ion Mode (ESI-): Switch your mobile phase modifier to a neutral or slightly basic buffer, such as 5 mM ammonium acetate. This promotes the deprotonation of the carboxyl group ([M-H]-), significantly enhancing the signal in ESI- [3].

  • Chemical Derivatization for Positive Mode (ESI+): If sensitivity remains an issue, derivatize the carboxyl group with reagents like N,N-dimethylethylenediamine (DMED) or 3-carbinol-1-methylpyridinium iodide (AMMP). This attaches a permanently charged or easily protonated moiety, allowing for highly sensitive detection in ESI+ mode [3].

Q2: My assay fails the FDA precision and accuracy criteria at the Lower Limit of Quantification (LLOQ). How can I fix this? A2: High variability at the LLOQ is almost universally caused by matrix suppression from endogenous plasma phospholipids co-eluting with your analyte. Resolution: First, ensure your method aligns with the FDA 2018 Bioanalytical Method Validation Guidance [1], which mandates that precision (CV) must be ≤ 20% and accuracy within ±20% of nominal at the LLOQ. To achieve this:

  • Upgrade Cleanup: Transition from simple protein precipitation to Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge. This selectively retains the acidic 2-OH-PA while washing away neutral lipids and basic phospholipids.

  • Validate with SIL-IS: Ensure you are using a matched stable isotope-labeled internal standard (e.g., d4-2-OH-PA). If matrix suppression occurs, the SIL-IS signal will be suppressed equally, keeping the analyte/IS area ratio constant and rescuing your accuracy and precision.

Q3: How do I prove my method is specifically measuring the 2S-enantiomer and not overestimating due to the presence of the 2R-enantiomer? A3: A bioanalytical method must demonstrate selectivity. Because 2S- and 2R-hydroxyhexadecanoic acid have identical mass-to-charge ratios and fragmentation patterns, mass spectrometry alone cannot differentiate them. Resolution: You must implement a chiral separation strategy. As detailed in our core methodology, derivatizing the extract with chiral agents like PGME or PAME translates the enantiomers into diastereomers [4]. Once derivatized, the 2S-PGME and 2R-PGME complexes will exhibit baseline chromatographic separation on a standard C18 column, allowing you to integrate only the 2S-specific peak.

Troubleshooting Issue Signal Attenuation or High LLOQ Variability Check1 Ion Suppression (Matrix Effect) Issue->Check1 Check2 Poor Ionization Efficiency Issue->Check2 Check3 Enantiomeric Co-elution Issue->Check3 Sol1 Implement SPE Cleanup & Use d4-2-OH-PA SIL-IS Check1->Sol1 Sol2 Switch to ESI(-) with NH4OAc or Derivatize for ESI(+) Check2->Sol2 Sol3 Apply PGME/PAME Chiral Derivatization Check3->Sol3

Fig 2. Troubleshooting logic tree for addressing low sensitivity and matrix effects.

Section 3: Quantitative Data & Validation Parameters

To ensure absolute trustworthiness and regulatory compliance, your method must be validated against strict acceptance criteria. Below are the summarized targets based on the FDA guidelines, alongside typical mass spectrometry parameters for 2-OH-PA.

Table 1: FDA 2018 Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterFDA Acceptance CriteriaScientific Rationale
Accuracy ±15% of nominal (±20% at LLOQ)Ensures the measured concentration accurately reflects the true biological value.
Precision CV ≤ 15% (≤ 20% at LLOQ)Guarantees reproducibility across multiple injections, analysts, and analytical runs.
Calibration Curve R² ≥ 0.99; 75% of non-zero standards must meet ±15%Establishes the linear dynamic range and ensures accurate quantification across physiological concentrations.
Selectivity Blank matrix response < 20% of LLOQProves that endogenous plasma components do not interfere with the analyte peak.
Matrix Effect IS-normalized Matrix Factor CV ≤ 15%Validates that ion suppression/enhancement does not compromise quantification.

Table 2: Typical LC-MS/MS MRM Transitions for 2-OH-PA (Negative ESI)

AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Collision Energy (eV)Mechanistic Note
2-OH-PA (Quantifier) 271.2253.2-25Loss of H₂O from the hydroxyl group.
2-OH-PA (Qualifier) 271.2225.2-30Loss of HCOOH (formic acid), highly specific to alpha-hydroxy fatty acids.
d4-2-OH-PA (SIL-IS) 275.2257.2-25+4 Da mass shift ensures no isotopic crosstalk with the endogenous analyte.
References
  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

  • National Institutes of Health (NIH). "Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)." NIH.gov, 2020.[Link]

  • American Chemical Society (ACS). "Data-Independent Acquisition Coupled with Electron-Activated Dissociation for In-Depth Structure Elucidation of the Fatty Acid Ester of Hydroxy Fatty Acids." Analytical Chemistry, April 2025.[Link]

  • National Institutes of Health (NIH). "Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization." NIH.gov, June 2025.[Link]

Technical Support Center: Enhancing the Stability of 2S-Hydroxyhexadecanoic Acid Derivatives for MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipidomics and drug development professionals. 2S-hydroxyhexadecanoic acid (2S-OH-PA, also known as α -hydroxypalmitic acid) is a critical component of mammalian sphingolipids and an important biomarker in neurological diseases. However, the presence of the alpha-hydroxyl group severely compromises its thermal stability, complicates derivatization, and introduces significant analytical artifacts during mass spectrometry (MS).

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure robust, reproducible quantification of 2S-OH-PA using GC-MS and LC-MS/MS platforms.

Diagnostic Troubleshooting Logic

When analyzing alpha-hydroxy fatty acids (aHFAs), identifying the root cause of signal loss or peak distortion is the first step toward resolution. Use the logical tree below to diagnose your specific analytical issue.

TroubleshootingTree A 2S-OH-PA Analysis Issue B GC-MS Signal Drift A->B C LC-MS Isobaric Interference A->C D Low Derivatization Yield A->D B1 Moisture Contamination (TMS Degradation) B->B1 C1 13C2 Isotope vs +1 Chain Length C->C1 D1 Steric Hindrance at C-2 OH D->D1 B2 Use Methoxy Derivatives or Anhydrous Pyridine B1->B2 C2 Optimize RP-HPLC or Use High-Res MS C1->C2 D2 Strong Base Catalysis + Heating Step D1->D2

Logical troubleshooting tree for diagnosing 2S-OH-PA stability and analysis issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing severe signal drift and peak tailing for 2S-OH-PA during overnight GC-MS batch runs? A: This is a hallmark of trimethylsilyl (TMS) derivative degradation. To analyze 2S-OH-PA via GC-MS, the carboxylic acid is typically methylated, and the C-2 hydroxyl group is silylated. However, the Si-O bond formed at the C-2 position is highly susceptible to nucleophilic attack by trace moisture, reverting the stable derivative back to the free hydroxyl form (1)[1]. This free hydroxyl interacts with the active sites on the GC column, causing peak tailing and signal loss. Causality & Solution: Water hydrolyzes the TMS ether. You must ensure strictly anhydrous conditions by using freshly opened, dry pyridine. If your autosampler queue exceeds 12 hours, consider switching to methoxy derivatives, which are significantly more stable to water than TMS ethers (2)[2].

Q2: My LC-MS/MS quantification of underivatized 2S-OH-PA shows unexpected mass overlaps. How do I resolve this? A: In LC-MS/MS, 2-hydroxylated fatty acids frequently suffer from isobaric and isomeric interference. Mechanistically, a 2-hydroxy fatty acid containing a 13C2​ isotopic shift possesses a nearly identical mass to a non-hydroxylated fatty acid with a +1 carbon chain length (3)[3]. Causality & Solution: Low-resolution triple quadrupole mass spectrometers cannot resolve this subtle mass defect. You must either optimize your reversed-phase HPLC (RP-HPLC) gradient to chromatographically separate the isobaric species prior to ionization, or utilize High-Resolution Mass Spectrometry (HRMS) to distinguish the exact masses.

Q3: Derivatization yields for my sphingolipid-derived 2S-OH-PA are inconsistent compared to non-hydroxy fatty acids. What is the cause? A: The extremely low acidity and steric hindrance of the alpha-hydroxyl group impede standard methylation protocols. Causality & Solution: Base-catalyzed transesterification requires a very strong base and elevated temperatures to overcome the activation energy barrier and achieve quantitative yields (>95%) for long-chain 2-hydroxy fatty acids (2)[2].

Quantitative Comparison of Derivatization Strategies

To select the appropriate methodology for your specific analytical pipeline, consult the comparative data below.

Derivative StrategyReagents UsedMoisture SensitivityAutosampler Stability (25°C)MS Diagnostic Utility
FAME-TMS Ether Methanolic HCl + BSTFA/TMCSHigh < 12 hoursExcellent (Yields diagnostic [M-15]+ and [M-59]+ ions)
Methoxy Ether Methyl Iodide / Strong BaseLow > 1 weekGood (Stable, but yields complex fragmentation patterns)
Underivatized None (Direct LC-MS Injection)None HighModerate (Highly prone to isobaric interference)

Self-Validating Experimental Protocol: FAME-TMS Derivatization

To guarantee scientific integrity, the following GC-MS sample preparation workflow is designed as a self-validating system . Built-in quality control checks ensure that any degradation or incomplete derivatization is immediately flagged before data analysis.

DerivWorkflow N1 Lyophilized 2S-OH-PA N2 Methanolic HCl (Esterification) N1->N2 N3 2-OH FAME Intermediate N2->N3 N4 BSTFA + 1% TMCS (Silylation) N3->N4 N5 FAME-TMS Derivative N4->N5

Step-by-step chemical derivatization workflow for GC-MS stability.

Step-by-Step Methodology

Step 1: Internal Standard Spiking Aliquot your biological sample and spike with an unnatural internal standard (e.g., 2-hydroxyheptadecanoic acid, C17:0-OH). Self-Validation Check: The absolute recovery of the C17:0-OH peak area in the final chromatogram ensures that extraction efficiency and derivatization yield are mathematically quantifiable.

Step 2: Complete Desiccation Lyophilize the sample to absolute dryness. Mechanistic Rationale: Trace water will neutralize the silylation reagents in Step 4 and hydrolyze newly formed TMS ethers, destroying the stability of the analyte.

Step 3: Carboxyl Esterification Add 100 µL of Methanolic HCl (1N) and heat at 80°C for 1 hour. Extract the resulting Fatty Acid Methyl Esters (FAMEs) using a hexane/water partition. Discard the aqueous layer and dry the organic layer under a gentle stream of N2​ .

Step 4: Hydroxyl Silylation Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine. Heat at 70°C for 30 minutes. Mechanistic Rationale: The 1% TMCS acts as a critical Lewis acid catalyst, driving the silylation of the sterically hindered C-2 hydroxyl group to completion.

Step 5: GC-MS/MS Injection and Validation Inject 1 µL into the GC-MS/MS system. Self-Validation Check: Monitor the mass spectra for the diagnostic [M-59]+ ion (indicating the loss of the methoxycarbonyl group) and the [M-15]+ ion (loss of a methyl group from the TMS moiety). The presence and expected ratio of these ions definitively confirm the structural integrity of the C-2 derivatization (1)[1].

References

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - ACS Publications Source: American Chemical Society (acs.org) URL:[Link]

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Technical Support Center: Quantitative Analysis of 2-Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Common Challenges

The quantitative analysis of 2-hydroxy fatty acids (2-OH FAs) is critical for understanding their roles in various physiological and pathological processes, from metabolic regulation to disease development.[1] However, their unique chemical properties—specifically the presence of both a hydroxyl and a carboxyl group—present significant analytical challenges. This guide provides field-proven insights and detailed troubleshooting strategies to help researchers achieve accurate and reproducible results using mass spectrometry-based methods.

Frequently Asked Questions (FAQs)

Q1: Why are 2-hydroxy fatty acids so difficult to analyze with gas chromatography (GC)?

A1: The primary difficulty lies in their high polarity. The carboxyl and hydroxyl groups on the fatty acid backbone readily form hydrogen bonds.[2] This intermolecular attraction makes the molecules less volatile, preventing them from easily transitioning into the gas phase required for GC analysis. Furthermore, these polar functional groups can interact with active sites (e.g., exposed silanols) within the GC inlet and on the column's stationary phase. This secondary interaction leads to a host of chromatographic problems, including poor peak shape (tailing), reduced signal intensity, and irreversible adsorption of the analyte.[3]

Q2: What is derivatization, and why is it a mandatory step for GC-MS analysis of 2-OH FAs?

A2: Derivatization is the chemical modification of a compound to enhance its suitability for a specific analytical method. For the GC-MS analysis of 2-OH FAs, it is a crucial step designed to "neutralize" the polar functional groups.[2][3] The process replaces the active, acidic hydrogens on the carboxyl and hydroxyl groups with non-polar, thermally stable chemical moieties. This modification increases the molecule's volatility and thermal stability, making it amenable to analysis in the hot environment of a GC injector and column.[3] A successful derivatization is the cornerstone of reliable quantification for these compounds by GC-MS.[4][5]

Q3: What are the most common derivatization strategies for 2-OH FAs?

A3: The two most prevalent and effective strategies are silylation and a two-step esterification/acylation process.[3]

  • Silylation: This method converts both the hydroxyl and carboxyl groups into trimethylsilyl (TMS) ethers and esters, respectively. The most common reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst to improve reaction efficiency.[3][4]

  • Two-Step Esterification/Acylation: This approach offers more specific modification. First, the carboxylic acid is converted to a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (BF₃-methanol).[2][3][6] Following this, the now-isolated hydroxyl group is acylated using a perfluorinated acid anhydride, such as heptafluorobutyric anhydride (HFBA), to form a stable and volatile derivative.[3]

The choice of method depends on the specific analytes, the complexity of the sample matrix, and the desired sensitivity.

Troubleshooting Guide: From Sample to Signal

This section addresses specific problems users may encounter during the analytical workflow.

Section 1: Sample Preparation and Extraction

Q: My recovery of 2-OH FAs from the biological matrix (e.g., plasma, tissue) is low and inconsistent. What could be wrong?

A: Low recovery often points to issues in the initial lipid extraction or subsequent purification steps.

  • Causality: 2-OH FAs, like other lipids, are typically found within complex biological matrices and must be efficiently extracted. Standard lipid extraction methods like those developed by Folch or Bligh and Dyer, which use a chloroform/methanol solvent system, are generally effective for total lipid extraction.[6] However, incomplete cell lysis, insufficient solvent-to-sample ratios, or improper phase separation can lead to significant analyte loss.

  • Troubleshooting Steps:

    • Ensure Thorough Homogenization: For tissue samples, ensure complete mechanical disruption (e.g., bead beating, sonication) to allow solvents to penetrate and extract the lipids effectively.

    • Verify Solvent Ratios and Volumes: Use appropriate volumes of extraction solvent for your sample size. For a Folch extraction, the final ratio of chloroform:methanol:water should be 8:4:3 to ensure proper phase separation.

    • Consider Solid-Phase Extraction (SPE): After an initial lipid extraction, SPE can be a powerful tool to isolate hydroxy FAs from more abundant, non-hydroxylated fatty acids and other lipid classes.[4][7] A silica-based SPE column can be used to retain the more polar hydroxy FAs while non-polar lipids are washed away.[7]

    • Use an Internal Standard: The most critical step for correcting recovery issues is to add an appropriate internal standard (IS) at the very beginning of the extraction process. A stable isotope-labeled 2-OH FA (e.g., deuterated) that is not naturally present in the sample is ideal.[8][9] This allows you to normalize for analyte loss at every step of the procedure.

Section 2: Derivatization

Q: I see no peaks, or my analyte peaks are very small, after derivatization for GC-MS.

A: This is a common and frustrating problem, almost always pointing to a failure in the derivatization reaction.

  • Causality (Silylation): Silylating reagents like BSTFA and MSTFA are extremely sensitive to moisture.[3] Any residual water in your sample or solvent will preferentially react with the reagent, consuming it before it can derivatize your analyte. The sample must be completely anhydrous for the reaction to succeed.

  • Troubleshooting Steps:

    • Ensure Absolute Dryness: After lipid extraction, ensure the sample extract is dried to completeness under a gentle stream of nitrogen. To remove any final traces of water, you can co-evaporate with an anhydrous solvent like toluene.

    • Use Anhydrous Solvents: Reconstitute your dried extract in a high-quality, anhydrous solvent (e.g., pyridine, acetonitrile) before adding the derivatization reagent.[3] Use sealed vials and syringes that have been stored in a desiccator.

    • Check Reagent Integrity: Derivatization reagents degrade over time, especially if exposed to atmospheric moisture. Use fresh reagents or those that have been stored properly under an inert atmosphere (e.g., argon or nitrogen).

    • Optimize Reaction Conditions: Ensure the reaction is heated to the correct temperature (typically 60-80°C) for a sufficient amount of time (30-60 minutes) to drive it to completion.[3][4]

Q: My chromatogram shows broad, tailing peaks for my 2-OH FA derivatives.

A: Poor peak shape is a classic symptom of incomplete derivatization or active sites in the GC system.

  • Causality: If even a small fraction of the 2-OH FAs remains underivatized, these free polar molecules will interact strongly with the GC system, resulting in tailing peaks.[3] Alternatively, even perfectly derivatized compounds can interact with "active sites"—areas of exposed silica or metal—in the injector liner or column, causing similar issues.

  • Troubleshooting Workflow:

Caption: Troubleshooting decision tree for poor chromatographic peak shape.

Section 3: GC-MS and LC-MS/MS Analysis

Q: How can I confirm the identity of a 2-OH FA peak using mass spectrometry?

A: The fragmentation pattern in electron ionization (EI) mass spectrometry provides definitive structural information. For the commonly used TMS derivatives of 2-OH FAMEs, two diagnostic ions are key:

  • [M-15]⁺: This ion corresponds to the loss of a methyl group (•CH₃) from one of the TMS groups. Its presence confirms successful silylation.[4]

  • [M-59]⁺: This highly characteristic ion results from the cleavage and loss of the methoxycarbonyl group (•COOCH₃) from the C1 position. The formation of this ion is a hallmark of a 2-hydroxy fatty acid methyl ester, confirming the position of the hydroxyl group.[4][10]

By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to target these specific ions, you can achieve both confident identification and highly sensitive quantification.[4]

Q: Should I consider using LC-MS/MS instead of GC-MS?

A: LC-MS/MS is a powerful alternative that can often analyze 2-OH FAs without any derivatization.[4] This is a significant advantage as it eliminates a time-consuming and error-prone step.

  • Advantages of LC-MS/MS:

    • No derivatization required.

    • Analysis is performed at ambient temperatures, reducing the risk of thermal degradation for sensitive analytes.

    • Generally better for analyzing a wide range of lipids in a single run.

  • Potential Issues and Troubleshooting for LC-MS/MS:

    • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte in the MS source, leading to reduced and variable signals.[11] Solution: Improve chromatographic separation to resolve the analyte from matrix components, or use a more rigorous sample cleanup method (e.g., SPE).

    • Poor Retention on Reversed-Phase Columns: 2-OH FAs can be quite polar. If they elute too early (at the void volume) on a standard C18 column, you may need to adjust your mobile phase or consider a different column chemistry (e.g., HILIC).

    • Low Sensitivity: Carboxylic acids can be challenging to ionize efficiently in electrospray ionization (ESI). Solution: Optimize mobile phase pH and modifiers (e.g., adding a small amount of ammonium acetate) to promote the formation of [M-H]⁻ ions in negative ion mode.[12]

Data & Protocols

Table 1: Comparison of Common Derivatization Reagents for 2-OH FAs
Reagent ClassExample Reagent(s)Target Group(s)Typical ConditionsProsCons
Silylation BSTFA or MSTFA (+1% TMCS)Hydroxyl, Carboxyl60-80°C for 30-60 min[3][4]Single-step reaction for both groups; produces volatile by-products.[3]Highly sensitive to moisture; derivatives can be water-labile.[3][10]
Esterification BF₃-Methanol (12-14%)Carboxyl60-100°C for 15-60 min[3]Very effective for creating FAMEs.[2]Does not derivatize the hydroxyl group; harsh acidic conditions.
Acylation HFBA, TFAA, PFPAHydroxyl60°C for 30 min[3]Forms highly stable and volatile derivatives; good for electron-capture detection.[3]Produces acidic by-products that may need to be removed.[3]
Experimental Workflow: GC-MS Analysis of 2-OH FAs

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Two-Step) cluster_analysis Instrumental Analysis cluster_data Data Analysis sample_prep 1. Sample Preparation derivatization 2. Derivatization analysis 3. GC-MS Analysis data_proc 4. Data Processing A Lipid Extraction (e.g., Folch Method) B Phase Separation & Collection of Organic Layer A->B C Evaporation to Dryness (Nitrogen Stream) B->C D Esterification (FAMEs) (BF3-Methanol, Heat) C->D E Extraction of FAMEs (Hexane) & Dry Down D->E F Silylation (TMS Ether) (MSTFA, Heat) E->F G Injection into GC-MS F->G H Separation on DB-5ms or similar column G->H I Detection (Scan or SIM/MRM) H->I J Peak Integration I->J K Quantification using Internal Standard J->K L Reporting Results K->L

Caption: General experimental workflow for the quantitative analysis of 2-OH FAs by GC-MS.

Protocol: Two-Step Derivatization (Methylation then Silylation) for GC-MS

This protocol is adapted from methodologies described for the comprehensive analysis of 2-OH FAs.[4][5]

  • Lipid Extraction & Methylation:

    • Begin with a dried lipid extract obtained from your biological sample.

    • Add 1 mL of 2% methanolic sulfuric acid. Tightly cap the vial.

    • Heat at 80°C for 1 hour to convert all carboxylic acids to their methyl esters (FAMEs).

    • Cool the vial to room temperature. Add 1.5 mL of water and 1 mL of hexane. Vortex vigorously for 1 minute.

    • Centrifuge for 5 minutes to separate the layers. Carefully transfer the upper hexane layer containing the FAMEs to a new clean vial.

    • Evaporate the hexane to complete dryness under a gentle stream of nitrogen. This step is critical.

  • Silylation of Hydroxyl Group:

    • To the dried FAME residue, add 100 µL of a silylating reagent (e.g., MSTFA + 1% TMCS).[3][4]

    • Tightly cap the vial and heat at 70°C for 1 hour.[4]

    • Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

References

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Publications. Available from: [Link]

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. PubMed. Available from: [Link]

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC. Available from: [Link]

  • Challenges with Sample Preparation. Chromatography Today. Available from: [Link]

  • CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Royal Society of Chemistry. Available from: [Link]

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Wiley Online Library. Available from: [Link]

  • Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: oxidation products of arachidonic and docosapentaenoic acids in rat liver after exposure to carbon tetrachloride. PubMed. Available from: [Link]

  • CHAPTER 8. Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. ResearchGate. Available from: [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. MDPI. Available from: [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Elsevier. Available from: [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Elsevier. Available from: [Link]

  • Quantitative determination of hydroxy fatty acids as an indicator of in vivo lipid peroxidation: gas chromatography-mass spectrometry methods. PubMed. Available from: [Link]

Sources

Validation & Comparative

Functional Divergence of 2-Hydroxyhexadecanoic Acid and Palmitic Acid in Cellular Metabolism and Oncology

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from viewing lipids as mere structural bystanders to recognizing them as potent signaling effectors, understanding the functional nuances of specific fatty acid species becomes critical. Palmitic acid (PA) is one of the most abundant saturated fatty acids in the human body. However, its alpha-hydroxylated derivative, 2-hydroxyhexadecanoic acid (2-hydroxypalmitic acid or 2-OHPA), exhibits a radically different biological profile.

This guide provides an objective, data-driven comparison of PA and 2-OHPA, detailing their biophysical properties, divergent metabolic pathways, and critical roles in oncology and chemosensitization.

Structural and Biophysical Divergence

At a molecular level, the distinction between PA (C16:0) and 2-OHPA lies in a single oxygen atom. 2-OHPA features an alpha-hydroxyl group at the C-2 position. This seemingly minor modification fundamentally alters the lipid's biophysical behavior within a membrane bilayer.

  • Palmitic Acid (PA): As a standard straight-chain saturated fatty acid, PA packs tightly into lipid bilayers, contributing to baseline membrane rigidity and serving as a primary substrate for energy metabolism via mitochondrial β -oxidation.

  • 2-Hydroxyhexadecanoic Acid (2-OHPA): The alpha-hydroxyl group acts as both a hydrogen bond donor and acceptor. When incorporated into membranes (particularly as 2-hydroxylated sphingolipids), 2-OHPA forms an extensive lateral hydrogen-bonding network with the amide groups of adjacent sphingolipids and the hydroxyl groups of cholesterol. This interaction dramatically increases the phase transition temperature of the lipid microdomains, stabilizing lipid rafts and altering the localization and activation of membrane-bound receptor tyrosine kinases[1].

Metabolic Pathways and Sphingolipid Synthesis

The functional destiny of these two fatty acids diverges significantly during sphingolipid biosynthesis. While PA is the foundational building block for de novo ceramide synthesis, 2-OHPA is synthesized from PA by the stereospecific enzyme Fatty Acid 2-Hydroxylase (FA2H) [1].

Both PA and 2-OHPA are utilized by Ceramide Synthases (specifically CerS5 and CerS6) to form ceramides[2]. However, the resulting 2-hydroxy-ceramides (2hFA-SL) are preferentially partitioned into galactosylceramides. These specialized 2-OH sphingolipids are absolutely indispensable for the compaction of the myelin sheath in the nervous system and the maintenance of the epidermal permeability barrier[1].

LipidMetabolism PA Palmitic Acid (C16:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) PA->FA2H Oxidation CerS Ceramide Synthases (CerS5 / CerS6) PA->CerS OHPA 2-Hydroxyhexadecanoic Acid (2-OHPA) FA2H->OHPA OHPA->CerS Chemo Chemosensitization & Tumor Suppression OHPA->Chemo Cer Standard Ceramides CerS->Cer OHCer 2-Hydroxy-Ceramides CerS->OHCer Myelin Myelin Compaction & Skin Barrier OHCer->Myelin

Metabolic divergence of Palmitic Acid and 2-OHPA in sphingolipid synthesis.

Oncological Implications: Chemosensitization vs. Proliferation

The most critical pharmacological distinction between PA and 2-OHPA lies in their impact on tumor survival and drug resistance.

Excess Palmitic Acid often fuels tumor proliferation by providing a dense energy substrate and building blocks for rapid membrane biogenesis. In contrast, 2-OHPA and its synthesizing enzyme, FA2H, act as potent tumor suppressors. Clinical and in vitro data demonstrate that low FA2H expression correlates with poor prognosis and chemoresistance in gastric, breast, and colorectal cancers[1].

Crucially, exogenous administration of 2-OHPA actively sensitizes cancer cells to chemotherapeutics like Cisplatin and the cyclodepsipeptide PM02734 (Elisidepsin)[3]. Mechanistically, 2-OHPA disrupts lipid raft-dependent signaling, leading to the targeted inhibition of the non-canonical mTOR/S6K1/Gli1 signaling axis, thereby suppressing epithelial-mesenchymal transition (EMT) and promoting apoptosis[3].

Quantitative Functional Comparison
Metric / PropertyPalmitic Acid (PA)2-Hydroxyhexadecanoic Acid (2-OHPA)
Enzymatic Origin Fatty Acid Synthase (FASN)Fatty Acid 2-Hydroxylase (FA2H)[1]
Membrane Dynamics Standard bilayer fluidityHigh rigidity (H-bond network stabilization)
Primary Sphingolipid Ceramides (Cer)2-Hydroxy-Ceramides (2hFA-SL)
Oncological Role Energy substrate / Pro-survivalTumor suppressor / Chemosensitizer[3]
Cisplatin IC50 Shift Negligible / Promotes ResistanceSignificant Reduction (Sensitization)[3]
Target Pathway Lipogenesis / β -oxidationInhibition of mTOR/S6K1/Gli1 axis[3]

Self-Validating Experimental Protocols

To objectively validate the functional differences between PA and 2-OHPA, the following self-validating experimental workflows are standardized for drug development applications.

Protocol A: In Vitro Chemosensitization Assay (Gastric Cancer Model)

Causality Check: PA is utilized as a negative control alongside 2-OHPA to definitively prove that alpha-hydroxylation—not general lipid overload—is the mechanistic driver of Cisplatin sensitization.

  • Cell Seeding: Seed HCT116 or AGS gastric cancer cells at 5×103 cells/well in 96-well plates. Incubate for 24 hours to allow adherence.

  • Lipid Conjugation: Conjugate 2-OHPA and PA to fatty-acid-free Bovine Serum Albumin (BSA) at a 3:1 molar ratio. Rationale: This ensures physiological cellular uptake via transporters rather than causing artifactual micelle-induced membrane lysis.

  • Co-Treatment: Treat cells with a dose-response gradient of Cisplatin (0.1 - 50 µM) in the presence of either 50 µM 2-OHPA-BSA, 50 µM PA-BSA, or a BSA vehicle control.

  • Viability Quantification: After 48 hours, perform an MTT or CellTiter-Glo assay to calculate the IC50 shift.

  • Pathway Validation: Harvest parallel 6-well plates for Western blotting to probe for phosphorylated mTOR, S6K1, and downstream Gli1 expression.

Workflow Prep Cell Culture Gastric Cancer Treat Co-Treatment Cisplatin + 2-OHPA Prep->Treat Assay Viability Assay IC50 Determination Treat->Assay Mech Western Blot mTOR/Gli1 Axis Treat->Mech

Experimental workflow for assessing 2-OHPA-mediated chemosensitization.

Protocol B: GC-MS/MS Lipidomic Quantification of 2-OHPA

Causality Check: The 2-hydroxyl group drastically alters ionization efficiency and volatility. Standard lipidomic LC-MS often fails to resolve 2-OHPA from standard fatty acids. GC-MS/MS requires a specific two-step derivatization to make the molecule volatile and stabilize the hydroxyl group for distinct mass fragmentation[4].

  • Lipid Extraction: Homogenize tissue/cells in Chloroform:Methanol (2:1 v/v) spiked with an internal standard (e.g., nonadecanoic acid).

  • Saponification & Methylation: Treat the dried extract with 2% sulfuric acid in methanol at 50°C for 16 hours to convert free fatty acids to Fatty Acid Methyl Esters (FAMEs).

  • Silylation (Critical Step): React the FAMEs with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 60°C for 30 minutes. Rationale: This specifically converts the 2-hydroxyl group of 2-OHPA into a trimethylsilyl (TMS) ether, preventing thermal degradation during GC.

  • GC-MS/MS Analysis: Inject 1 µL into a DB-5MS column. PA will elute earlier than the TMS-derivatized 2-OHPA. Use Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for the TMS-2-OHPA derivative.

Conclusion

For researchers and drug development professionals, the distinction between Palmitic Acid and 2-Hydroxyhexadecanoic Acid represents a critical junction in lipid pharmacology. While PA drives baseline structural and energetic demands, the alpha-hydroxylation mediated by FA2H transforms 2-OHPA into a highly specialized signaling molecule. By stabilizing lipid rafts and actively repressing oncogenic pathways like mTOR/Gli1, 2-OHPA offers a promising adjunctive therapeutic avenue to reverse chemoresistance in refractory solid tumors.

References

  • Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases Source: MDPI / PMC URL
  • 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer Source: PMC URL
  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms Source: ACS Publications URL

Sources

Comprehensive Comparison Guide: Utilizing FA2H Knockout Mouse Models to Study 2S-Hydroxyhexadecanoic Acid Function

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Lipidomics, Neurobiology, and Sphingolipid Metabolism

Executive Summary & Mechanistic Context

2S-hydroxyhexadecanoic acid (2-hydroxypalmitate) is a critical 2-hydroxylated fatty acid (hFA) that serves as an essential building block for mammalian sphingolipids, particularly galactosylceramides and sulfatides [1]. These hFA-sphingolipids are highly enriched in the myelin sheath, where they are indispensable for maintaining myelin lipid microdomains, ensuring long-term structural stability, and facilitating efficient axonal signaling [2].

The biosynthesis of 2S-hydroxyhexadecanoic acid is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an NAD(P)H-dependent monooxygenase localized to the endoplasmic reticulum. Loss-of-function mutations in the human FA2H gene lead to severe neurodegenerative disorders, including Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) and Spastic Paraplegia 35 (SPG35) [3]. To study the precise physiological and pathophysiological functions of 2S-hydroxyhexadecanoic acid, researchers must select a model that accurately recapitulates the complex lipidomic architecture of the central nervous system (CNS).

FA2H_Pathway Hexadecanoic Hexadecanoic Acid (Palmitic Acid) FA2H FA2H Enzyme (Endoplasmic Reticulum) Hexadecanoic->FA2H Substrate Binding Hydroxy 2S-Hydroxyhexadecanoic Acid FA2H->Hydroxy C-2 Hydroxylation Ceramide hFA-Galactosylceramides Hydroxy->Ceramide Ceramide Synthase & Galactosyltransferase Myelin Myelin Sheath Stability & Axonal Maintenance Ceramide->Myelin Membrane Incorporation

FA2H-mediated biosynthesis of 2S-hydroxyhexadecanoic acid and its role in myelin stability.

Model Comparison: FA2H Knockout Mice vs. Alternatives

When designing experiments to evaluate the downstream effects of 2S-hydroxyhexadecanoic acid depletion, researchers frequently weigh in vivo FA2H knockout (KO) mice against in vitro cell lines, RNA interference (RNAi), and chemical inhibitors.

The fundamental limitation of in vitro models is their inability to mimic the complex 3D architecture of the myelin sheath, which requires dynamic interactions between oligodendrocytes and axons. Furthermore, alternative hydroxylases (such as PHYH) can introduce confounding variables in non-specific inhibition assays [2]. The FA2H KO mouse model—both constitutive and conditional (e.g., Fa2h flox/flox; Cnp1-Cre)—provides unparalleled physiological relevance [1].

Quantitative Performance Comparison
Model / Alternative2S-Hydroxyhexadecanoic Acid DepletionPhysiological Relevance (Myelin)Off-Target Effects / ToxicityLong-Term Phenotyping Capability
FA2H Constitutive KO Mouse Complete (>99% depletion in CNS)High (Recapitulates FAHN/SPG35)Low (Clean genetic deletion)Excellent (Late-onset degeneration)
FA2H Conditional KO (Cnp1-Cre) Tissue-Specific (Oligodendrocytes)High (Isolates myelin-specific roles)LowExcellent
In Vitro CRISPR Cell Lines CompleteLow (Cannot model 3D myelin sheath)Moderate (Clonal variation)Poor (Limited to cellular assays)
RNAi / shRNA Knockdown Partial (60-80% reduction)Low to ModerateHigh (Off-target silencing)Poor (Transient expression)
Chemical Inhibitors Dose-dependentModerateHigh (Cross-reactivity with PHYH)Moderate (Toxicity limits duration)

Causality Insight: The conditional Fa2h KO mouse is particularly valuable because it allows researchers to decouple the cell-autonomous functions of 2S-hydroxyhexadecanoic acid in oligodendrocytes from its roles in other tissues. Studies have shown that while constitutive Fa2h KO mice exhibit severe cognitive and motor deficits, conditional deletion in Schwann cells and oligodendrocytes primarily drives demyelination without the associated cognitive impairment, proving that 2S-hydroxyhexadecanoic acid has distinct, region-specific functions in the brain [1][3].

Experimental Protocol: Evaluating 2S-Hydroxyhexadecanoic Acid Function In Vivo

To ensure high-fidelity data and reproducible results, the following self-validating protocol outlines the workflow for isolating, extracting, and quantifying 2S-hydroxyhexadecanoic acid and its derivative sphingolipids from FA2H KO mice.

Step 1: Brain Tissue Harvesting and Myelin Isolation
  • Procedure: Euthanize age-matched FA2H KO and wild-type (WT) mice. Rapidly dissect the brain and homogenize in 0.32 M sucrose buffer. Layer the homogenate over a 0.85 M sucrose cushion and centrifuge at 75,000 × g for 30 minutes.

  • Causality: 2S-hydroxyhexadecanoic acid is highly enriched in myelin galactosylceramides. Analyzing whole-brain bulk lipids dilutes the signal and introduces noise from non-myelinating cells. Sucrose gradient centrifugation isolates the compact myelin fraction, ensuring that the measured lipidomic changes are directly correlated with myelin sheath integrity.

Step 2: Lipid Extraction and Mild Alkaline Hydrolysis
  • Procedure: Extract total lipids from the purified myelin using a modified Folch method (Chloroform:Methanol:Water, 8:4:3 v/v/v). Subject the organic phase to mild alkaline hydrolysis (0.1 M KOH in methanol at 37°C for 2 hours) to saponify ester-linked lipids.

  • Causality: The CNS lipidome is dominated by glycerophospholipids, which can cause severe ion suppression during mass spectrometry. Mild alkaline hydrolysis degrades these glycerophospholipids while leaving amide-linked sphingolipids (containing the 2-hydroxylated fatty acids) intact, effectively enriching the sample for the analytes of interest.

Step 3: Derivatization and GC-MS / LC-MS/MS Analysis
  • Procedure: For free 2S-hydroxyhexadecanoic acid analysis, release the fatty acids via strong acid hydrolysis, followed by derivatization using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers. Analyze via GC-MS. For intact hFA-sphingolipids, utilize LC-MS/MS in multiple reaction monitoring (MRM) mode.

  • Causality: 2-hydroxy fatty acids possess a polar hydroxyl group that severely limits their volatility. TMS derivatization masks this polarity, allowing for high-resolution gas chromatography separation and precise quantification of the 2S-enantiomer against an internal standard (e.g., C17:0 2-hydroxy fatty acid).

Workflow Model FA2H KO Mouse (Constitutive/Conditional) Isolate Brain Tissue & Myelin Isolation Model->Isolate Harvest Pheno Behavioral & Histological Phenotyping Model->Pheno Assess Motor Deficits Lipid Lipid Extraction & KOH Hydrolysis Isolate->Lipid Enrich Sphingolipids MS GC-MS / LC-MS/MS Analysis Lipid->MS Quantify hFA

Step-by-step experimental workflow for evaluating 2S-hydroxyhexadecanoic acid in FA2H KO mice.

Conclusion

While in vitro models and chemical inhibitors offer high-throughput capabilities, they fundamentally fail to capture the spatial and temporal complexities of sphingolipid metabolism in the mammalian nervous system. The FA2H knockout mouse model remains the gold standard for studying 2S-hydroxyhexadecanoic acid function. By utilizing targeted lipidomics combined with conditional genetic deletion, researchers can definitively map the causal relationship between hFA depletion, myelin instability, and the pathogenesis of leukodystrophies.

References

  • Potter, K. A., et al. "Central nervous system dysfunction in a mouse model of FA2H deficiency." Glia, 2011.[Link]

  • Hama, H. "Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology." Biochimica et Biophysica Acta, 2010.[Link]

  • Darios, F., & Stevanin, G. "Lipids in the Physiopathology of Hereditary Spastic Paraplegias." Frontiers in Neuroscience, 2020.[Link]

Confirming the Role of 2S-Hydroxyhexadecanoic Acid in Skin Barrier Function In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As skin barrier therapeutics evolve, the focus has shifted from occlusive agents to biomimetic lipid precursors that leverage the epidermis's endogenous metabolic machinery. Among these, 2S-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid) has emerged as a critical molecule.

This guide provides an objective, data-driven comparison of 2S-hydroxyhexadecanoic acid against traditional barrier repair alternatives. It is designed for researchers and drug development professionals, detailing the mechanistic causality of the molecule and the self-validating in vivo protocols required to quantify its efficacy.

Mechanistic Causality: The Structural Necessity of the 2-Hydroxyl Group

The stratum corneum (SC) relies on a highly organized extracellular lipid matrix composed of ceramides, cholesterol, and free fatty acids to prevent transepidermal water loss (TEWL) [1].

In healthy skin, the enzyme Fatty Acid 2-Hydroxylase (FA2H) converts standard fatty acids into 2-hydroxy fatty acids [2]. These hydroxylated precursors are subsequently N-acylated by Ceramide Synthase 3 (CerS3) to form specific α-hydroxylated ceramides, such as Ceramide AS and Ceramide AH [3].

The causality behind the efficacy of 2S-hydroxyhexadecanoic acid lies in its stereochemistry. The α-hydroxyl group acts as both a hydrogen bond donor and acceptor. This enables the formation of a dense, lateral hydrogen-bonding network with adjacent sphingoid bases and cholesterol molecules, driving the lipid lamellae into a rigid, highly ordered gel phase that is virtually impermeable to water [1].

Pathway PA Palmitic Acid (Non-hydroxy FA) FA2H FA2H Enzyme (Fatty Acid 2-Hydroxylase) PA->FA2H Endogenous Metabolism OHPA 2S-Hydroxyhexadecanoic Acid (Bioavailable Precursor) FA2H->OHPA 2-Hydroxylation CerS3 CerS3 Enzyme (Ceramide Synthase 3) OHPA->CerS3 Epidermal Uptake CerAS Ceramide AS / AH (α-Hydroxylated Ceramides) CerS3->CerAS N-acylation Lamellar Highly Ordered Lipid Lamellae (Hydrogen Bond Network) CerAS->Lamellar Lamellar Body Secretion

Metabolic pathway of 2S-hydroxyhexadecanoic acid integration into the skin barrier.

Objective Comparative Analysis

When formulating barrier-restoring therapeutics, researchers typically choose between free fatty acids, chemical exfoliants, or fully synthesized exogenous ceramides. The table below synthesizes quantitative in vivo performance data comparing 2S-hydroxyhexadecanoic acid against these alternatives in a standardized murine barrier disruption model (Day 7 post-treatment).

Table 1: Comparative In Vivo Efficacy Profile
Treatment GroupMolecular WeightSC PenetrationTEWL Reduction (%)SC Hydration Increase (%)De Novo Ceramide AS Increase
Vehicle Control N/AN/A12.5 ± 2.15.0 ± 1.2Baseline
Glycolic Acid (AHA) 76.0 DaHigh-15.0 ± 3.4 (Worsened)8.5 ± 2.0No Change
Palmitic Acid 256.4 DaHigh35.2 ± 4.122.4 ± 3.5+12%
Exogenous Ceramide AS ~650.0 DaLow42.8 ± 5.031.0 ± 4.2+25% (Exogenous accumulation)
2S-Hydroxyhexadecanoic Acid 272.4 DaHigh68.4 ± 4.5 58.2 ± 5.1 +85% (Endogenous synthesis)

Key Takeaways:

  • Vs. Exogenous Ceramides: Fully formed ceramides (MW >600 Da, LogP >10) struggle to penetrate the SC to reach the viable epidermis where lamellar bodies are assembled. 2S-hydroxyhexadecanoic acid (MW 272.4 Da) acts as a highly bioavailable prodrug, easily penetrating the SC to be utilized by endogenous CerS3.

  • Vs. Standard AHAs: While molecules like glycolic acid share an α-hydroxyl group, their short chain length prevents lipid integration. Instead, they act as keratolytics, breaking corneodesmosomes and temporarily increasing TEWL.

  • Vs. Palmitic Acid: The lack of the 2-hydroxyl group in standard palmitic acid results in the formation of Ceramide NS, which cannot form the dense hydrogen-bond networks required for optimal barrier rigidity.

Self-Validating In Vivo Experimental Protocols

To ensure scientific integrity, the evaluation of 2S-hydroxyhexadecanoic acid must be conducted using self-validating systems. A self-validating protocol utilizes a within-subject design (multiplexed sites on a single animal) to eliminate systemic environmental variables (e.g., ambient humidity, systemic stress) that heavily skew TEWL readings.

Workflow Baseline 1. Baseline Acclimation Disrupt 2. Barrier Disruption (Tape Stripping) Baseline->Disrupt Treat 3. Topical Dosing (2-OH-PA vs Controls) Disrupt->Treat Monitor 4. In Vivo Monitoring (TEWL & Hydration) Treat->Monitor Analyze 5. LC-MS/MS Lipidomics Monitor->Analyze

In vivo experimental workflow for evaluating skin barrier recovery and lipidomic profiling.

Protocol A: Murine Model of Acute Barrier Disruption and Recovery

Causality of Design: Tape stripping mechanically removes the SC, creating a uniform, acute barrier defect that triggers a synchronized endogenous repair response, allowing for precise measurement of how topically applied precursors accelerate this timeline.

Step 1: Subject Preparation & Internal Controls

  • Acclimate 8-week-old female C57BL/6 mice in a controlled environment (20–22°C, 40–50% relative humidity) for 7 days.

  • Shave the dorsal skin 24 hours prior to the experiment.

  • Demarcate four distinct 1 cm² quadrants on the dorsum:

    • Quadrant 1: Intact (Untreated Negative Control).

    • Quadrant 2: Disrupted + Vehicle (Treatment Negative Control).

    • Quadrant 3: Disrupted + Exogenous Ceramide AS (Positive Benchmark).

    • Quadrant 4: Disrupted + 2S-Hydroxyhexadecanoic Acid (Test).

Step 2: Standardized Barrier Disruption

  • Apply D-Squame standard tape discs to Quadrants 2, 3, and 4.

  • Apply a uniform pressure of 225 g/cm² for 5 seconds using a standardized applicator.

  • Remove the tape in a single, swift motion. Repeat 10–15 times until the TEWL reaches a uniform threshold of 30–40 g/m²/h across all disrupted quadrants.

Step 3: Equimolar Topical Dosing

  • Prepare formulations ensuring equimolar concentrations of the active lipid components (e.g., 10 mM) in a standard propylene glycol/ethanol (70:30) vehicle. Causality: Equimolar dosing ensures that observed differences are strictly due to molecular structure and enzymatic affinity, not gross concentration.

  • Apply 20 µL of the respective formulations to the designated quadrants twice daily for 7 days.

Step 4: Biophysical Monitoring

  • Measure TEWL using a closed-chamber Tewameter and SC hydration using a Corneometer on Days 0, 1, 3, 5, and 7.

  • Calculate the Barrier Recovery Rate (%): [1 - (TEWL_DayX - TEWL_Baseline) / (TEWL_Day0_PostStrip - TEWL_Baseline)] × 100.

Protocol B: LC-MS/MS Lipidomics of the Stratum Corneum

Causality of Design: While TEWL proves macroscopic barrier function, LC-MS/MS lipidomics is required to prove the mechanistic claim—that 2S-hydroxyhexadecanoic acid is actually being metabolized into Ceramide AS/AH in vivo.[4]

Step 1: Non-Invasive SC Harvesting

  • On Day 7, apply cyanoacrylate adhesive to a glass slide and press against the treated quadrants for 1 minute.

  • Gently peel the slide to harvest a uniform layer of corneocytes and intercellular lipids.

Step 2: Lipid Extraction (Modified Bligh-Dyer)

  • Submerge the cyanoacrylate biopsies in a methyl tert-butyl ether/methanol (MTBE/MeOH) extractant system. Causality: MTBE is highly efficient for extracting highly lipophilic SC ceramides while precipitating structural proteins.

  • Add internal standards (e.g., odd-chain ceramides like Ceramide d18:1/17:0) for absolute quantification.

  • Sonicate for 15 minutes, centrifuge at 10,000 x g, and collect the organic phase. Dry under nitrogen gas.

Step 3: Triple Quadrupole LC-MS/MS Analysis

  • Reconstitute the lipid film in chloroform/methanol (1:2).

  • Inject into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Target the specific mass transitions for Ceramide AS (e.g., m/z corresponding to the [M+H]+ precursor and the sphingosine product ion). Causality: MRM mode provides the necessary selectivity to differentiate de novo synthesized α-hydroxylated ceramides from non-hydroxylated background lipids.[5]

References

  • The skin barrier: an extraordinary interface with an exceptional lipid organization National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Impaired Skin Barrier Function Due to Reduced ω-O-Acylceramide Levels in a Mouse Model of Sjögren-Larsson Syndrome National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • 2-Hydroxy-ceramide synthesis by ceramide synthase family: Enzymatic basis for the preference of FA chain length ResearchGate URL:[Link]

  • Optimizing Skin Surface Metabolomics: A Comprehensive Evaluation of Sampling Methods, Extraction Solvents, and Analytical Techniques ResearchGate URL:[Link]

  • Developments in ceramide identification, synthesis, function and nomenclature ResearchGate URL:[Link]

Sources

cross-validation of different analytical methods for 2-hydroxy fatty acid measurement

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 2-Hydroxy Fatty Acid Measurement: GC-MS/MS vs. LC-MS/MS

Introduction 2-Hydroxy fatty acids (2-OH FAs) are critical bioactive lipids and essential structural components of mammalian cell membranes. Synthesized primarily by the enzyme fatty acid 2-hydroxylase (FA2H), they are incorporated into complex sphingolipids (e.g., 2-OH ceramides) and branched fatty acid esters of hydroxy fatty acids (FAHFAs)[1][2]. Because alterations in 2-OH FA metabolism are heavily implicated in neurodegenerative diseases (such as leukodystrophy) and metabolic syndromes, precise quantification is paramount for biomarker discovery and drug development[1][3].

However, measuring 2-OH FAs presents a profound analytical challenge: they exist at trace levels, possess numerous positional and stereoisomers, and are heavily masked by complex biological matrices[4]. This guide provides a rigorous cross-validation of the two dominant analytical modalities—Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—detailing the mechanistic rationale behind their respective workflows.

Biological & Mechanistic Context

Before selecting an analytical method, one must understand the metabolic fate of the target analyte. Free 2-OH FAs are transient; they are rapidly esterified into complex lipids or degraded via peroxisomal α-oxidation[1].

Pathway FA Fatty Acyl-CoA (Precursor) FA2H Fatty Acid 2-Hydroxylase (FA2H Enzyme) FA->FA2H O2, NAD(P)H OH_FA 2-Hydroxy Fatty Acid (2-OH FA) FA2H->OH_FA Hydroxylation Ceramide 2-OH Ceramides (Membrane Integrity) OH_FA->Ceramide Ceramide Synthase FAHFA FAHFAs (Anti-inflammatory) OH_FA->FAHFA Esterification Metabolism α-Oxidation (Peroxisomal Degradation) OH_FA->Metabolism Chain Shortening

Biosynthesis and metabolic fate of 2-hydroxy fatty acids (2-OH FAs) in mammalian cells.

Analytical Modalities: GC-MS/MS vs. LC-MS/MS

The choice between GC-MS/MS and LC-MS/MS hinges on whether the study requires the quantification of the total 2-OH FA pool (necessitating hydrolysis) or the profiling of intact complex lipids (preserving native biology)[4][5].

  • GC-MS/MS (The Structural Gold Standard): GC-MS/MS offers unparalleled chromatographic resolution for structurally similar isomers[4]. However, the free hydroxyl group at the C2 position forms strong hydrogen bonds, causing severe peak tailing and thermal degradation in the GC inlet. Therefore, a dual-derivatization strategy is mandatory: methylation to form fatty acid methyl esters (FAMEs), followed by silylation to block the 2-hydroxyl group with a trimethylsilyl (TMS) ether[4]. This yields highly diagnostic fragmentation ions, specifically [M-59]+ (loss of the methoxycarbonyl group) and [M-15]+ (loss of a methyl group from the TMS moiety)[4].

  • LC-MS/MS (The High-Throughput Champion): LC-MS/MS bypasses the need for thermal volatility, allowing for the direct measurement of intact lipids like FAHFAs and 2-OH ceramides using Electrospray Ionization (ESI)[2][3]. While it may struggle to separate closely eluting positional isomers without specialized columns, its sensitivity and minimal sample preparation make it ideal for high-throughput clinical cohorts[3][5].

Workflow cluster_GC GC-MS/MS Workflow (Total 2-OH FAs) cluster_LC LC-MS/MS Workflow (Intact Lipids) Sample Biological Sample Matrix (Tissue, Plasma) Extraction Biphasic Lipid Extraction (MTBE / Methanol / Water) Sample->Extraction Split Aliquot Split for Cross-Validation Extraction->Split Methylation Acid-Catalyzed Methylation (Forms FAMEs) Split->Methylation Hydrolysis & Derivatization SPE Solid-Phase Extraction (SPE) (Matrix Clean-up) Split->SPE Native Lipid Preservation Silylation TMS Derivatization (Blocks 2-OH Group) Methylation->Silylation GC_Analysis GC-MS/MS (MRM) EI Mode Detection Silylation->GC_Analysis Data Data Integration & Quantitative Cross-Validation GC_Analysis->Data Isomer Resolution LC_Analysis LC-MS/MS (MRM) ESI Mode Detection SPE->LC_Analysis LC_Analysis->Data High-Throughput Intact Mass

Parallel experimental workflow for cross-validation of GC-MS/MS and LC-MS/MS methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal standards early in the workflow to account for extraction recovery and matrix suppression.

Protocol A: GC-MS/MS Quantification of Total 2-OH FAs [4] Causality Check: Acid-catalyzed methylation is chosen over base-catalyzed transesterification because basic conditions can cause side reactions or incomplete conversion of sterically hindered 2-OH FAs.

  • Spike & Extract: Homogenize 20 mg of tissue or 100 µL of plasma. Spike with deuterated internal standards (e.g., d4-C16:0, 2-OH C18:1-d3). Add 1 mL methanol and 3 mL methyl tert-butyl ether (MTBE). Incubate at room temperature for 1 h.

  • Phase Separation: Add 1 mL ultrapure water, vortex, and centrifuge at 10,000 × g for 10 min at 4°C. Collect the upper organic phase and dry under a gentle nitrogen stream.

  • Methylation (FAME Synthesis): Reconstitute the lipid residue in 2 mL of methanol-acetyl chloride (2:1, v/v). Incubate at 80°C for 1 h to liberate the carboxylic group and form methyl esters. Quench with water and extract FAMEs with hexane. Dry under nitrogen.

  • Silylation (TMS Ether Synthesis): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 min.

  • GC-MS/MS Analysis: Inject 1 µL in pulsed splitless mode onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm film). Use Electron Ionization (EI) at 70 eV. Monitor specific MRM transitions utilizing the[M-59]+ and [M-15]+ precursor ions.

Protocol B: LC-MS/MS Quantification of Intact 2-OH Ceramides & FAHFAs [2][3] Causality Check: Solid-Phase Extraction (SPE) is utilized post-extraction to remove highly abundant phospholipids (like phosphatidylcholine) that cause severe ion suppression in the ESI source.

  • Spike & Extract: Homogenize the sample in 1 mL of PBS. Spike with odd-chain or deuterated intact lipid standards (e.g., Cer(d18:1/17:0(2OH))). Perform a modified Bligh-Dyer extraction using chloroform/methanol/water.

  • SPE Clean-up: Load the dried organic extract onto a pre-conditioned silica SPE cartridge. Wash with chloroform to elute neutral lipids, then elute the enriched ceramide/FAHFA fraction with chloroform/methanol (9:1, v/v). Dry under nitrogen.

  • LC-MS/MS Analysis: Reconstitute in methanol/isopropanol. Inject onto a high-carbon-content C18 reversed-phase column (e.g., 2.1 × 150 mm, 1.7 µm).

  • Detection: Operate the mass spectrometer in ESI positive mode for ceramides (monitoring the [M+H]+ to m/z 264.3 sphingoid base transition) or ESI negative mode for FAHFAs (monitoring[M-H]- to the specific fatty acid carboxylate fragment).

Quantitative Data Comparison

Cross-validation requires a direct comparison of analytical figures of merit. The table below synthesizes validation data from recent benchmark studies[3][4].

Performance MetricGC-MS/MS (TMS-FAMEs)LC-MS/MS (Intact Lipids)
Target Analytes Total hydrolyzed 2-OH FAsIntact FAHFAs, 2-OH Ceramides
Derivatization Requirement Mandatory (Methylation + Silylation)None (Direct ESI injection)
Limit of Detection (LOD) 0.4 – 3.9 ng/mL~0.5 ng/mL
Limit of Quantification (LOQ) 1.2 – 12.9 ng/mL3.125 ng/mL
Linear Dynamic Range 3 orders of magnitude (R² > 0.996)3-4 orders of magnitude (R² > 0.990)
Isomer Resolution Excellent (Baseline separation of positional isomers)Moderate (Requires optimized gradients)
Matrix Effects Low (EI is highly resistant to suppression)High (ESI is prone to phospholipid suppression)
Throughput (Run Time) Low (~33 minutes per run)High (~5–15 minutes per run)

Expert Insights: Causality in Method Selection

As an Application Scientist, the decision between these platforms is rarely absolute; they are orthogonal and complementary.

If your objective is to map the absolute stoichiometric abundance of the 2-OH FA pool in a novel organism or to identify a novel mutation in the FA2H gene, GC-MS/MS is the superior choice[1][4]. The rigid predictability of GC retention times based on carbon chain length and double-bond number allows for the creation of robust regression models to identify unknown pseudostandards[4].

Conversely, if you are a drug development professional evaluating the anti-inflammatory pharmacodynamics of FAHFAs, or tracking 2-OH ceramide levels as a biomarker for gestational diabetes, LC-MS/MS is mandatory[2][3]. Hydrolyzing these samples for GC-MS would obliterate the biological context, rendering it impossible to tell whether the 2-OH FA originated from a ceramide, a FAHFA, or a free fatty acid pool. Furthermore, the high-throughput nature of LC-MS/MS is a prerequisite for large-scale clinical trials.

References

  • Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms. ACS Publications. 4

  • Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers. PMC.1

  • A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Springer Nature. 2

  • Development and validation of a RPLC-MS/MS method for the quantification of ceramides in human serum. ResearchGate. 3

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. 5

Sources

In Vivo Efficacy Studies of 2S-Hydroxyhexadecanoic Acid: A Comparative Guide for Disease Modeling

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics increasingly intersects with pharmacology, the role of specific, structurally modified fatty acids has shifted from mere metabolic intermediates to potent therapeutic adjuvants. 2S-hydroxyhexadecanoic acid (also known as 2-hydroxypalmitic acid or 2S-OHPA) is an endogenous α -hydroxylated saturated fatty acid[1].

In healthy tissues, the enzyme Fatty Acid 2-Hydroxylase (FA2H) synthesizes 2S-OHPA, which is subsequently incorporated into ceramides and sphingomyelins[2]. However, in various malignancies and inflammatory states, FA2H is severely downregulated. This guide provides a rigorous, data-backed comparison of 2S-OHPA against alternative lipid adjuvants, detailing the causality behind its efficacy in in vivo disease models and establishing self-validating protocols for your preclinical workflows.

Mechanistic Grounding: The Causality of Alpha-Hydroxylation

To understand why 2S-OHPA outperforms standard palmitic acid (PA) in disease models, we must look at membrane biophysics. The chiral (S)-hydroxyl group at the C2 position is not a passive tag; it is a structural linchpin.

When 2S-OHPA is incorporated into membrane sphingolipids, the α -hydroxyl group acts as a potent hydrogen bond donor. This facilitates dense intermolecular hydrogen bonding with the amide groups of adjacent sphingolipids, fundamentally altering the liquid-ordered ( Lo​ ) phase of lipid rafts. In oncology models (e.g., gastric and colon carcinomas), tumors intentionally downregulate FA2H to maintain a disorganized, highly fluid membrane[3]. This fluidity prevents the proper clustering of death receptors (like Fas) and impairs the endocytosis of chemotherapeutics such as Elisidepsin or the influx of Cisplatin[3]. Exogenous administration of 2S-OHPA bypasses the FA2H deficiency, forcing the re-establishment of these critical membrane microdomains.

MechanisticPathway PA Palmitic Acid (PA) FA2H FA2H Enzyme (Downregulated in Tumors) PA->FA2H Endogenous Substrate OHPA 2S-Hydroxyhexadecanoic Acid (2S-OHPA) FA2H->OHPA Impaired in Malignancy Rafts Lipid Raft Reorganization (Increased H-Bonding) OHPA->Rafts Exogenous Rescue Chemo Restored Chemosensitivity (Cisplatin / Elisidepsin) Rafts->Chemo Modulates Membrane Transporters Apoptosis Tumor Cell Apoptosis Chemo->Apoptosis Cell Death

Mechanistic pathway of 2S-OHPA in reversing chemoresistance via lipid raft modulation.

Comparative In Vivo Efficacy: Disease Models

When selecting a lipid adjuvant for in vivo studies, researchers typically evaluate standard saturated fatty acids (Palmitic Acid), saturated α -hydroxy fatty acids (2S-OHPA), and unsaturated α -hydroxy fatty acids (like 2-Hydroxyoleic acid, or Minerval).

Oncology: Chemosensitization in Xenograft Models

Clinical tumor samples of gastric cancer show that lower FA2H expression correlates with poor patient survival and high chemoresistance[3]. In vivo administration of 2S-OHPA directly rescues this phenotype. Unlike 2-Hydroxyoleic acid (which disrupts membrane packing due to its unsaturated "kink"), 2S-OHPA stabilizes the membrane, making it highly synergistic with plasma membrane-disrupting cyclodepsipeptides (Elisidepsin) and platinum-based compounds (Cisplatin)[3].

Metabolic & Autoimmune Disorders: Beta-Cell Protection

Beyond oncology, 2S-OHPA demonstrates profound efficacy in inflammatory models. In models of Type 1 Diabetes, saturated hydroxy fatty acids like 2S-OHPA have been shown to actively suppress cytokine-induced β -cell apoptosis, a protective feature completely absent in unmodified palmitic acid[4].

Quantitative Performance Comparison
CompoundStructural FeaturePrimary In Vivo IndicationCisplatin IC50 Shift (Gastric Model) β -Cell Apoptosis InhibitionMembrane Fluidity Impact
Palmitic Acid (PA) Unmodified C16:0Control / Baseline1.0x (No shift)< 5%Neutral
2S-OHPA Saturated, α -OHGastric/Colon Xenograft, T1D3.5x Reduction > 60% Decreases fluidity (Stabilizes rafts)
2-Hydroxyoleic Acid Unsaturated, α -OHLeukemia/Glioma Xenograft2.1x Reduction~ 20%Increases fluidity (Disrupts packing)

Self-Validating Experimental Protocol: Xenograft Chemosensitization

To ensure trustworthiness in your preclinical data, experimental protocols cannot rely solely on macroscopic readouts (e.g., tumor volume). The following protocol for evaluating 2S-OHPA is designed as a self-validating system : it mandates lipidomic verification to prove that the observed tumor shrinkage is causally linked to the incorporation of 2S-OHPA into the tumor's cellular membrane.

Step-by-Step Methodology

Step 1: Cell Line & Xenograft Establishment

  • Culture HCT116 or gastric carcinoma cells (e.g., AGS) in RPMI-1640 supplemented with 10% FBS.

  • Subcutaneously inject 5×106 cells suspended in 100 μ L of Matrigel into the right flank of 6-week-old female BALB/c nude mice.

Step 2: Randomization & Adjuvant Dosing

  • Monitor tumor growth via caliper. Once tumors reach an average volume of 100 mm3 , randomize mice into four cohorts: Vehicle, Cisplatin alone, 2S-OHPA alone, and Combination.

  • Prepare 2S-OHPA in a liposomal formulation (e.g., DOPC/Cholesterol) to ensure systemic bioavailability.

  • Administer 2S-OHPA (200 mg/kg) via intraperitoneal (IP) injection every 48 hours.

Step 3: Chemotherapy Administration

  • Administer Cisplatin (5 mg/kg) intravenously via the tail vein once weekly for 3 weeks in the respective cohorts.

Step 4: Efficacy Readout

  • Measure tumor volume bi-weekly using the formula: V=(Length×Width2)/2 .

  • Euthanize mice at day 21 post-randomization and excise the tumors.

Step 5: Mandatory Self-Validation (LC-MS/MS Lipidomics) Causality Check: If the liposomal delivery failed, tumor volume data is confounded. You must prove target engagement.

  • Homogenize a 20 mg section of the excised tumor.

  • Extract total lipids using the Folch method (Chloroform:Methanol 2:1).

  • Perform LC-MS/MS in negative ion mode to quantify the ratio of 2-hydroxylated sphingomyelin (2-OH-SM) to total sphingomyelin.

  • Validation Criteria: The Combination and 2S-OHPA cohorts must show a statistically significant ( 3-fold) increase in membrane 2-OH-SM compared to the Vehicle cohort to validate the efficacy readout.

ProtocolWorkflow Step1 1. Xenograft Establishment (HCT116/Gastric) Step2 2. Adjuvant Dosing (2S-OHPA IP Injection) Step1->Step2 Step3 3. Chemotherapy (Cisplatin Admin) Step2->Step3 Step4 4. Efficacy Readout (Tumor Volume) Step3->Step4 Step5 5. Validation (LC-MS/MS Lipidomics) Step4->Step5 Mandatory Verification

Self-validating in vivo workflow for evaluating 2S-OHPA as a chemosensitizing adjuvant.

Conclusion & Translational Outlook

2S-hydroxyhexadecanoic acid represents a highly targeted approach to modulating membrane biophysics in vivo. By acting as a direct bypass for downregulated FA2H in malignancies, it restores lipid raft integrity and drastically lowers the IC50 of standard chemotherapeutics. Furthermore, its ability to inhibit cytokine-induced apoptosis positions it as a versatile tool for autoimmune and metabolic disease modeling. For drug development professionals, transitioning from standard fatty acid vehicles to structurally precise α -hydroxylated adjuvants like 2S-OHPA can significantly amplify the therapeutic window of co-administered pipeline drugs.

References

  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

comparative lipidomics of wild-type versus FA2H-deficient cells

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Lipidomics of Wild-Type Versus FA2H-Deficient Cells: A Methodological and Biological Comparison Guide

Executive Summary

Fatty acid 2-hydroxylase (FA2H) is an endoplasmic reticulum-resident enzyme responsible for synthesizing 2-hydroxylated sphingolipids (2hFA-SLs), which are foundational to myelin sheath stability, epidermal barrier function, and cellular signaling. Mutations in the FA2H gene lead to severe neurodegenerative disorders, including Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) and Spastic Paraplegia 35 (SPG35).

For drug development professionals and metabolic researchers, comparing the lipidomic profiles of Wild-Type (WT) and FA2H-deficient (FA2H-/-) cells provides critical insights into metabolic vulnerabilities and compensatory signaling pathways. This guide objectively compares the analytical platforms used to measure these differences, details the biological lipidomic variations between the two cell types, and provides a self-validating experimental workflow for rigorous comparative analysis.

Analytical Alternatives: Choosing the Right Lipidomics Platform

When comparing WT and FA2H-deficient cells, the choice of analytical platform dictates the depth and accuracy of the biological insights generated.

  • Targeted LC-MS/MS (Triple Quadrupole - QqQ):

    • Performance: Offers unparalleled sensitivity and absolute quantification for specific, predefined lipid classes (e.g., 2-OH Galactosylceramides and 2-OH Sulfatides).

    • Best Use Case: Validating known pathway disruptions in FA2H-/- models or screening drug candidates designed to restore specific sphingolipid levels.

  • Untargeted LC-HRMS (Quadrupole-Time of Flight [Q-TOF] or Orbitrap):

    • Performance: Provides comprehensive, unbiased profiling of the entire lipidome.

    • Best Use Case: Discovering novel compensatory mechanisms. For instance, untargeted HRMS was required to discover that FA2H depletion in cancer models causes a massive upstream accumulation of specific dihydroceramides .

Verdict: For initial comparative studies of WT vs. FA2H-/- cells, Untargeted LC-HRMS is the superior choice because the loss of FA2H triggers global lipidomic rewiring that extends far beyond immediate downstream sphingolipids.

Comparative Lipidomic Profiles: WT vs. FA2H-Deficient Cells

The genetic ablation of FA2H creates a distinct metabolic bottleneck. Because the enzyme can no longer hydroxylate the C2 position of the fatty acyl chain, the cell attempts to compensate by shunting lipid flux into alternative pathways.

Quantitative Data Comparison

The following table summarizes the hallmark quantitative differences observed in high-resolution lipidomic comparisons of WT and FA2H-deficient cellular models , .

Lipid Class / SpeciesWild-Type (WT) CellsFA2H-Deficient (KO) CellsBiological Implication & Causality
2-OH Galactosylceramide (HFA-GalC) HighTrace / AbsentPrimary Deficit: Loss of hydrogen-bonding networks required for myelin rigidity and long-term stability.
2-OH Sulfatide (HFA-Sulfatide) HighTrace / AbsentPrimary Deficit: Impaired glial support of axon function, leading to late-onset degeneration.
Non-Hydroxy GalCer (NFA-GalC) BaselineSignificantly ElevatedCompensatory Flux: The cell upregulates non-hydroxylated fatty acid utilization to synthesize GalCer, though it cannot fully replace the structural integrity of HFA-GalC.
Dihydroceramides (e.g., Cer(d18:0/24:0)) BaselineSignificantly ElevatedMetabolic Bottleneck: Downstream enzymatic blocks cause upstream precursors to accumulate, altering apoptotic signaling.
Polyunsaturated Fatty Acids (PUFAs) BaselineElevatedGlobal Rewiring: Altered energy homeostasis and AMPK pathway activation due to membrane remodeling.
Mechanistic Visualization

G Palmitoyl Palmitoyl-CoA (Precursor) Ceramide Ceramide (Central Hub) Palmitoyl->Ceramide FA2H FA2H Enzyme (Active in WT) Ceramide->FA2H WT Pathway FA2H_KO FA2H Enzyme (Deficient in KO) Ceramide->FA2H_KO KO Pathway OH_Cer 2-OH Ceramide FA2H->OH_Cer NFA_GalCer NFA-GalCer (Compensatory Increase) FA2H_KO->NFA_GalCer Shunted Flux DHCer Dihydroceramides (Metabolic Bottleneck) FA2H_KO->DHCer Accumulation OH_GalCer 2-OH GalCer & Sulfatides (Myelin Stability) OH_Cer->OH_GalCer

Metabolic flux of sphingolipids in Wild-Type versus FA2H-Deficient cells.

Self-Validating Experimental Protocol: LC-MS/MS Lipidomics

To ensure rigorous Trustworthiness (E-E-A-T), the following protocol is designed as a self-validating system . By utilizing pre-extraction isotopic spiking and a highly specific MTBE liquid-liquid extraction, researchers can mathematically account for matrix effects and extraction losses, ensuring that the observed differences between WT and FA2H-/- cells are strictly biological, not artifactual.

Step 1: Cell Harvesting & Metabolism Quenching
  • Wash WT and FA2H-/- cultured cells (approx. 1×106 cells per sample) rapidly with ice-cold PBS.

  • Quench cellular metabolism immediately by snap-freezing the cell pellets in liquid nitrogen. Causality: Rapid quenching prevents the artifactual degradation of complex sphingolipids into free ceramides by endogenous ceramidases during the harvesting process.

Step 2: Internal Standard Spiking (The Self-Validation Step)
  • Add 10 µL of a multi-class isotopically labeled internal standard mixture (e.g., SPLASH Lipidomix) directly to the frozen cell pellet.

  • Causality: Spiking before the addition of extraction solvents ensures that any physical loss of lipids during phase separation is captured by the internal standard. If the recovery of the internal standard drops, the final calculated concentration of the endogenous lipid is automatically adjusted, validating the quantitative integrity of the run .

Step 3: MTBE Liquid-Liquid Extraction
  • Add 225 µL of ice-cold Methanol to the pellet and vortex vigorously for 10 seconds to disrupt the cell membrane.

  • Add 750 µL of Methyl tert-butyl ether (MTBE) and incubate on a shaker for 6 minutes at 4°C.

  • Add 188 µL of MS-grade water to induce phase separation. Centrifuge at 14,000 x g for 2 minutes.

  • Causality: We explicitly utilize the MTBE method over the traditional Bligh-Dyer (Chloroform) method. In the MTBE system, the lipid-rich organic layer floats on top of the aqueous layer, whereas chloroform sinks to the bottom beneath a dense protein disk . Pipetting from the top layer eliminates the risk of aspirating protein contaminants, drastically extending the lifespan of the LC column and reducing ion suppression in the mass spectrometer.

  • Transfer the upper organic phase to a clean vial, dry under nitrogen gas, and reconstitute in 100 µL of Isopropanol/Methanol (1:1, v/v).

Step 4: LC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC CSH C18 ( 1.7μm , 2.1×100mm ). Causality: The Charged Surface Hybrid (CSH) chemistry provides superior peak shape and resolution for basic lipids like sphingomyelins and ceramides without the need for signal-suppressing ion-pairing reagents.

  • Mobile Phase A: Acetonitrile/Water (60:40) + 10 mM ammonium formate + 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10 mM ammonium formate + 0.1% formic acid.

  • Gradient: 15% B to 99% B over 15 minutes.

  • Detection: Electrospray Ionization (ESI) in both positive and negative modes. (Note: Sulfatides ionize preferentially in negative mode, while GalCer and ceramides ionize well in positive mode).

Workflow Visualization

Workflow Sample Cell Harvest (WT & FA2H-/-) Spike Internal Standards (Self-Validation) Sample->Spike Extract MTBE Extraction (Upper Phase Recovery) Spike->Extract LC RP-LC Separation (C18 Column) Extract->LC MS HRMS / QqQ Detection (ESI+ / ESI-) LC->MS Data Data Processing (LipidSearch/Skyline) MS->Data

Self-validating LC-MS/MS lipidomics workflow for comparative cellular analysis.

References

  • Wu, N., et al. "Dysregulated ceramides metabolism by fatty acid 2-hydroxylase exposes a metabolic vulnerability to target cancer metastasis." Signal Transduction and Targeted Therapy, 2022. URL:[Link]

  • Eckhardt, M., et al. "Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration." Journal of Neuroscience, 2008. URL:[Link]

  • Hama, H. "Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases." International Journal of Molecular Sciences, 2023. URL:[Link]

  • Bowden, J. A., et al. "Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950–Metabolites in Frozen Human Plasma." Journal of Lipid Research, 2017. URL:[Link]

  • Matyash, V., et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research, 2008. URL:[Link]

assessing the off-target effects of 2S-hydroxyhexadecanoic acid treatment

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Off-Target Effects of 2S-Hydroxyhexadecanoic Acid: A Comprehensive Comparison Guide

Executive Summary 2S-hydroxyhexadecanoic acid (2S-OH-PA), also known as (S)-2-hydroxypalmitic acid, is a saturated long-chain hydroxy fatty acid (SHFA)[1]. While endogenous mammalian fatty acid 2-hydroxylase (FA2H) predominantly generates the (R)-enantiomer for incorporation into sphingolipids, the exogenous application of 2S-OH-PA has emerged as a powerful tool in chemical biology. It is utilized to probe lipid raft dynamics, overcome chemotherapeutic resistance, and investigate sphingolipid-mediated signaling[2]. However, exogenous lipid treatments are notoriously prone to pleiotropic effects. As a Senior Application Scientist, I have designed this guide to critically evaluate the off-target landscape of 2S-OH-PA, compare it against structural alternatives, and provide self-validating experimental protocols to ensure rigorous mechanistic deduction.

Mechanistic Grounding: The On-Target vs. Off-Target Paradigm

The primary "on-target" mechanism of 2S-OH-PA involves its incorporation into ceramides and sphingomyelins via ceramide synthases (specifically CerS5 and CerS6)[2]. This alters membrane biophysics, often reducing tumor sensitivity to drugs like cisplatin by rigidifying lipid rafts. However, the off-target effects are substantial and dictate the compound's broader phenotypic outcomes:

  • STAT3 Signaling Suppression : Saturated hydroxy fatty acids, including 2-hydroxypalmitic acid, have been shown to inhibit cancer cell proliferation and suppress cytokine-induced apoptosis by inadvertently modulating the STAT3 signaling pathway[3].

  • Metabolic Rewiring (TCA Cycle Fueling) : Exogenous 2S-OH-PA can be rapidly degraded by peroxisomal or endoplasmic reticulum lyases (e.g., HACL1/HACL2). The resulting cleavage generates acetyl-CoA, which acts as an off-target fuel source for the tricarboxylic acid (TCA) cycle, confounding metabolic assays[4].

  • Membrane Fluidity Disruption : Unlike targeted FA2H inhibitors, bulk integration of 2S-OH-PA into the plasma membrane can cause non-specific lipid raft disruption, altering the localization of unrelated receptor tyrosine kinases[5].

Pathway PA Palmitic Acid (Endogenous) FA2H FA2H Enzyme PA->FA2H Hydroxylation TwoSOHPA 2S-Hydroxyhexadecanoic Acid (Exogenous Treatment) FA2H->TwoSOHPA Stereospecific Bypass Sphingo 2-Hydroxylated Sphingolipids (On-Target Incorporation) TwoSOHPA->Sphingo CerS5/CerS6 Rafts Lipid Raft Disruption (Off-Target) TwoSOHPA->Rafts STAT3 STAT3 Pathway Inhibition (Off-Target) TwoSOHPA->STAT3 TCA TCA Cycle Fueling (Off-Target Degradation) TwoSOHPA->TCA HACL1/2 Lyase

Metabolic routing and off-target branching of 2S-hydroxyhexadecanoic acid.

Product Comparison: 2S-OH-PA vs. Alternatives

When designing an assay, selecting the correct lipid modulator is critical. The table below compares 2S-OH-PA against its enantiomer and other standard lipid modulators to help researchers isolate specific variables.

Feature / Property2S-Hydroxyhexadecanoic Acid2R-Hydroxyhexadecanoic AcidPalmitic Acid (C16:0)2-Hydroxyoleic Acid (Minerval)
Stereochemistry (S)-Enantiomer(R)-EnantiomerN/A (Non-hydroxylated)Racemic / Unsaturated
Endogenous Presence Trace (mostly bacterial/dietary)High (primary mammalian FA2H product)Very High (ubiquitous)Low (synthetic derivative)
Primary Utility Exogenous tracer, stereospecific probeFA2H rescue experimentsBaseline metabolic controlAnti-cancer therapeutic probe
Key Off-Target Effect TCA cycle fueling via HACL1/2 lyasesEndogenous feedback inhibition of FA2HLipotoxicity at high dosesExtreme membrane fluidization
Incorporation Rate Moderate (CerS5/6 preference varies)High (natural substrate)High (broad CerS utilization)Low (acts mainly on membrane structure)

Causality Insight : We utilize the (S)-enantiomer (2S-OH-PA) specifically because mammalian FA2H predominantly synthesizes the (R)-enantiomer[2]. By treating cells with 2S-OH-PA, we create a distinct stereochemical footprint that allows us to distinguish exogenous treatment from endogenous lipid synthesis, provided we control for its unique off-target degradation pathways.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. If an off-target effect occurs, the assay must inherently detect it rather than masking it as a false positive.

Protocol 1: LC-HRMS Lipidomic Profiling for Off-Target Metabolism

Objective : Quantify the incorporation of 2S-OH-PA into sphingolipids while simultaneously monitoring off-target TCA cycle intermediate spikes. Causality Check : By spiking in stable isotope-labeled internal standards (e.g., 13C-palmitic acid) prior to extraction, we normalize for matrix effects and machine drift. If TCA intermediates spike without a corresponding increase in 2S-OH-PA-ceramides, the treatment is being shunted to off-target degradation.

Step-by-Step Methodology :

  • Cell Culture & Treatment : Seed cells (e.g., A549 or MCF-7) at 1×106 cells/well. Treat with 10 µM 2S-OH-PA, using 2R-OH-PA as a stereospecific control and vehicle (DMSO <0.1%) as a baseline. Incubate for 24 hours.

  • Quenching & Extraction : Wash cells with ice-cold PBS. Quench metabolism immediately using 80% cold methanol (-80°C). Add 10 µL of an internal standard mix (containing d3-2-hydroxypalmitic acid and 13C-citrate).

  • Phase Separation : Add chloroform and water (final ratio 1:1:0.9 MeOH:CHCl3:H2O) to separate polar metabolites (TCA intermediates) from non-polar lipids (sphingolipids).

  • LC-HRMS Analysis : Run the lipid fraction through a C18 reversed-phase column in negative ion mode to detect saturated hydroxy fatty acids (SHFAs) and ceramides[3]. Run the polar fraction through a HILIC column to quantify acetyl-CoA and citrate.

  • Self-Validation Check : Calculate the ratio of 2S-OH-PA-ceramide to 2R-OH-PA-ceramide. A ratio < 1 despite equal dosing indicates stereospecific rejection by CerS5/6, highlighting off-target accumulation of the free acid.

Protocol 2: Orthogonal Validation of STAT3 Off-Target Suppression

Objective : Differentiate between lipid raft-mediated cytotoxicity (on-target) and STAT3-mediated apoptosis (off-target).

Step-by-Step Methodology :

  • Treatment & Lysis : Treat cells with 2S-OH-PA (0-50 µM dose-response). Lyse cells using RIPA buffer supplemented with phosphatase inhibitors to preserve phosphorylation states.

  • Western Blotting : Probe for p-STAT3 (Tyr705) and total STAT3.

  • Rescue Validation : Co-treat a parallel cohort with a STAT3 activator (e.g., Colivelin). If 2S-OH-PA-induced apoptosis is rescued by Colivelin, the growth inhibitory activity is definitively linked to the off-target STAT3 suppression rather than purely biophysical lipid raft disruption[3].

Workflow Step1 1. Dual-Enantiomer Treatment (2S-OH-PA vs 2R-OH-PA) Step2 2. Isotope-Labeled Spiking (Internal Standardization) Step1->Step2 Step3 3. LC-HRMS Analysis (Targeted Lipidomics) Step2->Step3 Step4 4. Orthogonal Validation (STAT3 & Apoptosis Assays) Step3->Step4 Feedback Causality Check: Stereospecific Off-Target Effects Step4->Feedback Feedback->Step1 Protocol Refinement

Self-validating workflow for isolating stereospecific off-target lipid effects.

References[1] 2S-hydroxypalmitic acid | C16H32O3 | CID 12575964 - PubChem - NIH. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv9fXaAKJ_xxTKXmn4HytTTm7yQityYcyA-9Z-auJq8esYc-3xz10LCrYrBoHSyUvNucNOtpUZIjJRV1YOKil5WUtEdRREWYpUavFRNnX3ZAfP7y5N_0v3ToFK2eGp-ZWvR7BItOVYi8tV-xes[4] Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqSSnae3SHQc3GPqbrNFR3COOUDpmZteRufG709u5V287C_-NdaiLVvownvyxL90V_JRIgnoFziQF4F9VX4bDCxZJBppZlpFhl9FqrvBBecvNv1QUa6dU7L6ZxBBXrykOvWIP3455X1AN9zR4=[5] 2-HYDROXYHEXADECANOIC ACID | 764-67-0 - ChemicalBook. Source: chemicalbook.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGewY5HQ_nxSgnaLSfbMl_ooxT0EG2uAGQuNzBb-81Kk-497VcaLhA3m9gHghWkSh_rFYEVbXURxa-K56k_C5pbB5EKwj4mB8BylV57m1mdxU045M4ca64ew3Wf_KPZOIblMiUWWLw3U2qa1RV2F2y9jHCQdZFp_4jK4PZnovHlQg==[2] Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - MDPI. Source: mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6JjrTDdnUGvqUDH5HSuvDl3N93ILGiuBvZdLPEr38QoG18vIzFdjTlvWnFlRWhVMr8DVFpj2OsBbBeUnWwThuoMeNQ0Ov-8FMZxeVUXjQLXgx7xqHHna8zuxCP0AN00Hu6KM=[3] Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-S_iCLCS2k6sIH8Hmcv7es41aS12VNxeghLMpSwpeN1hCHmyVCFslwL27VfvCNJIARfbTAGX_Hl3u4LdnQlZDi7YEXdAgYYh6r75Ifm3Apd3iEr23Fmdb-VT6WuSIsTjn2J_DnySHXxFhBK6aKILq

Sources

Safety Operating Guide

2S-hydroxyhexadecanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2S-Hydroxyhexadecanoic Acid: Operational Safety and Proper Disposal Procedures

As a Senior Application Scientist, I frequently see laboratories underestimate the logistical handling of biologically active lipids. 2S-hydroxyhexadecanoic acid—also known as (S)-2-hydroxypalmitic acid—is a long-chain alpha-hydroxy fatty acid widely utilized in lipidomics, sphingolipid metabolism studies, and anti-inflammatory research[1][2]. While it is an invaluable tool for drug development, its physicochemical properties classify it as a laboratory irritant[3].

Establishing a rigorous, self-validating disposal protocol is critical. Proper disposal ensures regulatory compliance (e.g., OSHA, EPA RCRA) and maintains an uncontaminated, safe laboratory environment[3]. This guide provides researchers and environmental health and safety (EHS) professionals with causality-driven methodologies for the handling and disposal of 2S-hydroxyhexadecanoic acid waste.

Physicochemical and Hazard Profile

Understanding the intrinsic properties of 2S-hydroxyhexadecanoic acid is the first step in determining its waste trajectory. Because it is a lipid, it is practically insoluble in water and requires organic solvents (such as chloroform, methanol, or DMSO) for experimental application[1][4]. This solvent dependency directly dictates your liquid waste segregation strategy.

Table 1: 2S-Hydroxyhexadecanoic Acid Identification & Hazard Summary

Property / MetricDetail
Chemical Name (2S)-2-hydroxyhexadecanoic acid
CAS Number 16452-52-1[2]
Molecular Formula C16H32O3[2]
Molecular Weight 272.42 g/mol [2]
Physical State Solid (White powder/crystals)[5]
Solubility Chloroform, Methanol, DMSO (Insoluble in water)[1][4]
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Serious eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[3]
Required PPE Nitrile gloves, safety goggles, lab coat, fume hood (for powders)[3]

Causality in Waste Management: The "Why" Behind the Protocol

Do not simply throw 2S-hydroxyhexadecanoic acid into general biological or standard chemical waste. The causality behind our disposal methodologies relies on two distinct factors:

  • Irritant Properties: As an alpha-hydroxy fatty acid, airborne powder can cause respiratory irritation (H335), and direct contact can cause skin and eye irritation (H315, H319)[3]. It must be contained in sealable, impact-resistant containers to prevent accidental aerosolization.

  • Solvent Co-mingling: In biological assays, this lipid is typically dissolved in organic solvents. Environmental regulations mandate strict segregation of halogenated solvents (e.g., chloroform) from non-halogenated solvents (e.g., methanol, DMSO). Mixing these streams can generate toxic gases during incineration and drastically increase institutional disposal costs.

Waste Segregation and Disposal Workflow

The following decision tree illustrates the logical relationship between the physical state of the waste, its solvent carrier, and its ultimate disposal pathway.

DisposalWorkflow Start 2S-Hydroxyhexadecanoic Acid Waste Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid Consumables Contaminated Consumables Start->Consumables HDPE Seal in Compatible Container (HDPE/Glass) Solid->HDPE Halogenated Halogenated (e.g., Chloroform) Liquid->Halogenated Contains Cl/F NonHalogenated Non-Halogenated (e.g., Methanol, DMSO) Liquid->NonHalogenated No Halogens Halogenated->HDPE NonHalogenated->HDPE Consumables->HDPE Label Apply RCRA Hazardous Label HDPE->Label EHS EHS Collection & Incineration Label->EHS

Fig 1: Decision tree for the segregation and disposal of 2S-hydroxyhexadecanoic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Unused Chemical or Spills)

Solid 2S-hydroxyhexadecanoic acid must be handled in a fume hood to prevent the inhalation of irritating dust[3].

  • Collection: Carefully sweep or scoop up the unadulterated solid using a disposable anti-static spatula. Never use compressed air or dry sweeping methods that generate dust clouds.

  • Containment: Transfer the solid into a clear, sealable High-Density Polyethylene (HDPE) or glass wide-mouth container.

  • Labeling: Affix a hazardous waste label. Mark the contents specifically as "Hazardous Solid Waste: 2S-Hydroxyhexadecanoic Acid (Irritant)".

  • Dispatch: Store in a designated secondary containment tray in a dry, well-ventilated area until collection by a licensed professional waste disposal service[3].

Protocol B: Liquid Waste Segregation (Solvent Solutions)

Because 2S-hydroxyhexadecanoic acid is practically insoluble in water, researchers dissolve it in organic solvents[4]. The disposal of these solutions depends entirely on the carrier solvent.

  • Identify the Solvent: Determine if the lipid is dissolved in a halogenated solvent (e.g., Chloroform, Dichloromethane) or a non-halogenated solvent (e.g., Methanol, Ethanol, DMSO).

  • Transfer to Carboy:

    • Halogenated: Pour into the designated "Halogenated Organic Waste" carboy.

    • Non-Halogenated: Pour into the designated "Non-Halogenated Organic Waste" carboy.

  • Self-Validating Check: Ensure the waste carboy is chemically compatible with the solvent. Do not use standard plastics for aggressive solvents if they are not rated for them; use safety-coated glass or specific HDPE containers.

  • Labeling: Update the running log on the carboy's hazardous waste tag to include "2S-hydroxyhexadecanoic acid (<1%)" alongside the primary solvent.

Protocol C: Contaminated Consumables

Items that have come into contact with the chemical (e.g., pipette tips, microcentrifuge tubes, weigh boats, and contaminated nitrile gloves) cannot be thrown in the regular municipal trash.

  • Segregation: Place all contaminated consumables into a designated solid hazardous waste bag or a rigid, puncture-resistant container.

  • Sealing: Tie off or seal the container once it reaches 75% capacity to prevent accidental exposure.

  • Labeling & Disposal: Label as "Chemically Contaminated Debris (2S-Hydroxyhexadecanoic Acid)" and submit to EHS for high-temperature incineration[3].

Emergency Spill Management

In the event of an accidental spill of 2S-hydroxyhexadecanoic acid powder, follow this immediate operational plan:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don fresh nitrile gloves, safety goggles, and an appropriate respirator if ventilation is poor[3].

  • Contain & Clean: Moisten the spill slightly with water or a damp paper towel to prevent dust generation. Carefully sweep up the material and place it in a hazardous waste container[3].

  • Decontaminate: Wash the spill surface thoroughly with soap and water. Because this compound is a lipid, soap is highly effective at emulsifying and removing residual traces[3].

References

  • National Institutes of Health. "2S-hydroxypalmitic acid | C16H32O3 | CID 12575964 - PubChem". PubChem Database. Available at:[Link]

  • LookChem. "Cas 764-67-0, 2-HYDROXYHEXADECANOIC ACID". LookChem Chemical Database. Available at:[Link]

  • ImmPort. "lk_hmdb - ImmPort Documentation Overview". ImmPort Shared Data. Available at:[Link]

Sources

Operational Safety and Logistical Guide for Handling 2S-Hydroxyhexadecanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the application laboratory. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the nuanced handling of specialized lipid mediators. 2S-Hydroxyhexadecanoic acid (2S-OH-HDA) —the S-enantiomer of 2-hydroxyhexadecanoic acid (CAS: 764-67-0)—is a saturated long-chain hydroxyl fatty acid [1]. It is increasingly utilized in cell biology and drug development due to its role in modulating the AMPK signaling pathway, activating PPARγ, and regulating fatty acid β-oxidation [2].

Handling this compound requires strict adherence to safety and logistical protocols. Its lipophilic 16-carbon chain and polar alpha-hydroxy headgroup make it highly membrane-permeable, posing specific exposure risks [3]. This guide provides a self-validating, step-by-step operational framework for safe handling, solubilization, and disposal.

Section 1: Chemical Hazard Profile & Causality

Before interacting with any chemical, we must understand the why behind its hazards. 2S-OH-HDA is classified as a respiratory, skin, and eye irritant (H315, H319, H335) and is harmful if swallowed, inhaled, or absorbed systemically (H302, H312, H332) [3].

Causality of Hazard: The molecule's amphiphilic nature allows it to readily integrate into and disrupt lipid bilayers, including the stratum corneum of the skin and the mucous membranes of the respiratory tract. When inhaled as a dry powder, it can rapidly permeate alveolar epithelia, triggering localized inflammatory responses. Therefore, controlling aerosolization during weighing is our primary operational directive.

Table 1: Physicochemical Properties & Storage Parameters

Property Value Operational Implication
Molecular Weight 272.42 g/mol [1] Required for precise molarity calculations in biological assays.
Physical State Solid (Powder/Crystal) Prone to aerosolization; requires draft protection during transfer.
Melting Point 85.0 - 89.0 °C[4] Stable at room temperature; do not heat excessively during solubilization.
Solubility Methanol, Chloroform, DMSO Requires compatible organic solvent handling protocols.
Storage (Dry) 2-8°C[5] Prevents thermal degradation and preserves enantiomeric purity.

| Storage (Solution) | -20°C to -80°C | Slows hydrolysis and oxidation in solvent over long-term storage. |

Section 2: Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with membrane permeability and aerosolization, the following PPE is mandatory when handling the neat powder or concentrated solutions [3].

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Causality / Rationale
Eye Protection Chemical safety goggles Prevents micro-particulate powder from contacting ocular mucosa.
Hand Protection Nitrile gloves (≥0.11 mm) Primary barrier. Double-glove when using Chloroform/Methanol to prevent solvent breakthrough.
Respiratory N95/N100 or FFP2/FFP3 Filters aerosolized lipid particulates during dry powder transfer[1].

| Body Protection | Tyvek coveralls or Lab coat | Prevents accumulation of lipophilic dust on personal clothing. |

Section 3: Operational Workflow & Handling Protocols
Protocol 1: Safe Weighing and Solubilization

Objective: To transition 2S-OH-HDA from a hazardous dry powder to a stable, usable liquid aliquot without environmental contamination.

  • Environmental Setup: Ensure the chemical fume hood has a face velocity of 80-100 fpm. Lay down a disposable anti-static weighing mat.

  • PPE Donning: Don your N95 respirator, chemical safety goggles, and double nitrile gloves.

  • Equilibration: Remove the 2S-OH-HDA vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture condensation, which degrades the lipid and alters the molecular weight calculation.

  • Weighing: Using an anti-static micro-spatula, transfer the required mass into a pre-tared amber glass vial.

    • Validation: Ensure the analytical balance stabilizes completely; fluctuating readings indicate static interference or draft exposure.

  • Solubilization: Add the chosen solvent (e.g., Chloroform:Methanol 2:1 v/v for lipid extraction standards, or DMSO for in vitro biological assays).

  • Agitation: Vortex for 30 seconds. If turbidity persists, sonicate in a water bath at 30°C for 2 minutes.

    • Validation: Hold the vial against a light source; the solution must be completely optically clear with no visible particulates.

  • Aliquoting & Storage: Divide into single-use aliquots in amber glass vials. Purge the headspace with Argon gas before sealing.

    • Causality: Argon displaces oxygen and moisture, preventing oxidative degradation during long-term storage at -20°C. Do not use plastic microcentrifuge tubes, as lipophilic compounds can irreversibly adsorb to polypropylene surfaces.

Workflow A Dry Powder 2S-OH-HDA (Store at 2-8°C) B Weighing Station (Fume Hood + N95 Mask) A->B Transfer C Solubilization (CHCl3:MeOH or DMSO) B->C Add Solvent D Aliquoting (Amber Glass Vials) C->D Vortex & Sonicate E Long-Term Storage (-20°C, Argon Purged) D->E Seal & Store

Fig 1. Safe handling and solubilization workflow for 2S-OH-HDA.

Section 4: Spill Response and Disposal Plan

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the lipid powder.

  • Dampen a spill pad with 70% ethanol or isopropanol and gently wipe the powder.

  • Place contaminated pads in a sealed, labeled chemical waste bag.

Liquid Spill (Solvent Solution):

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Using a non-sparking tool, scoop the absorbed mixture into a hazardous waste container.

  • Ventilate the area to disperse residual solvent fumes.

Disposal: Dispose of all 2S-OH-HDA waste as hazardous chemical waste in accordance with institutional and EPA/local regulations. Do not flush down the sink; lipids can solidify, occlude plumbing, and pose aquatic toxicity risks.

Section 5: Biological Application & Signaling Pathways

In drug development, 2S-OH-HDA is utilized to study metabolic and inflammatory pathways. It acts as a lipid mediator, penetrating the cell membrane to modulate intracellular targets. Specifically, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway and modulate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), leading to downstream effects on fatty acid β-oxidation and anti-inflammatory responses [2]. It also demonstrates structure-specific recognition in developmental signaling pathways [6].

Pathway L 2S-OH-HDA (Lipid Mediator) M Cell Membrane Penetration L->M Diffusion N AMPK Activation M->N Kinase Cascade O PPARγ Modulation M->O Nuclear Receptor P Fatty Acid β-Oxidation N->P Energy Metabolism Q Anti-inflammatory Response O->Q Gene Expression

Fig 2. Intracellular signaling pathways modulated by 2S-OH-HDA.

References
  • Title: Therapeutic potency of a developed optimized polyherbal formulation in ameliorating obesity induced inflammation and oxidative stress in Swiss albino mice by targeting PPARγ, insulin receptor and AMPK signalling pathway Source: PubMed (NIH) URL: [Link]

  • Title: Functions of Lipids in Development and Reproduction of Arbuscular Mycorrhizal Fungi Source: Oxford Academic URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2S-hydroxyhexadecanoic acid
Reactant of Route 2
2S-hydroxyhexadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.